N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide
Description
Properties
IUPAC Name |
4-(chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-2-7-13(8-14(10)18(20)21)17-15(19)12-5-3-11(9-16)4-6-12/h2-8H,9H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOWFSQVADIHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652651 | |
| Record name | 4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851319-32-9 | |
| Record name | 4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide (CAS: 851319-32-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide, a versatile bifunctional intermediate compound. The document details its physicochemical properties, a logical retrosynthetic analysis, validated protocols for its multi-step synthesis, and an expert perspective on its potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a synthetic organic compound recognized for its utility as a chemical building block.[1] Its structure is characterized by two key reactive moieties: a benzylic chloride and a nitroaromatic ring. The benzylic chloride provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. Concurrently, the nitro group can be readily reduced to an amine, which serves as a handle for further derivatization, such as additional amide or sulfonamide bond formation. This dual reactivity makes the compound a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The benzamide scaffold itself is a privileged structure in medicinal chemistry, frequently appearing in the core of potent kinase inhibitors and other targeted therapies.[2][3][4][5]
Physicochemical Properties & Structural Analysis
The fundamental properties of the title compound are summarized below. Proper characterization is the cornerstone of its effective use in synthetic campaigns.
| Property | Value | Source(s) |
| CAS Number | 851319-32-9 | [1][6][7] |
| Molecular Formula | C₁₅H₁₃ClN₂O₃ | [8] |
| Molecular Weight | 304.73 g/mol | [1][8] |
| Appearance | Brownish Solid | [1][8] |
| Melting Point | 161-165°C | [8] |
| Solubility | Soluble in THF | [8] |
| Storage | 2-8°C, Refrigerator, protect from moisture | [1] |
Structural Insights:
-
Amide Linkage: The central amide bond provides structural rigidity and is a key hydrogen bond donor/acceptor, which is critical for molecular recognition in biological systems.
-
4-Chloromethylbenzoyl Moiety: The chloromethyl group (-CH₂Cl) is a reactive electrophile, making it an excellent site for SN2 reactions. This allows for covalent linkage to nucleophiles such as amines, thiols, or alcohols, enabling the attachment of solubilizing groups or pharmacophores.
-
4-Methyl-3-nitrophenyl Moiety: The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its primary synthetic value lies in its facile reduction to a primary amine (-NH₂), which can then be used in subsequent coupling reactions.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis simplifies the synthesis into a convergent plan involving the preparation of two key intermediates followed by a final coupling step. The primary disconnection is at the amide bond, which is a robust and high-yielding transformation.
The forward synthesis strategy is as follows:
-
Synthesis of Intermediate 1 (Amine): Nitration of commercially available p-toluidine to produce 4-methyl-3-nitroaniline.
-
Synthesis of Intermediate 2 (Acyl Chloride): Conversion of a suitable precursor like p-toluic acid into 4-(chloromethyl)benzoyl chloride.[9]
-
Final Coupling: Reaction of the two intermediates via a nucleophilic acyl substitution reaction to form the final amide product.
Detailed Synthesis Protocols
The following protocols are based on established and reliable chemical transformations. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of Intermediate 1: 4-Methyl-3-nitroaniline
This synthesis relies on the regioselective electrophilic nitration of p-toluidine. The amino group is a strong ortho-, para-director; however, under strong acidic conditions, it is protonated to the anilinium ion, which is a meta-director. The interplay between the activating methyl group and the protonated amino group directs the nitration primarily to the position ortho to the methyl group and meta to the amino group.
Experimental Protocol:
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve p-toluidine (10 g) in concentrated sulfuric acid (200 g).[10] The dissolution is exothermic and should be managed with external cooling.
-
Cooling: Cool the resulting solution to below 0°C using an ice-salt bath. It is critical to maintain this low temperature to control the reaction rate and minimize side-product formation.
-
Nitration: Prepare a nitrating mixture of nitric acid (7.5 g, d=1.48 g/mL) and concentrated sulfuric acid (30 g).[10] Add this mixture dropwise to the stirred p-toluidine solution, ensuring the internal temperature does not rise above 0°C.
-
Quenching: After the addition is complete, allow the mixture to stand for a short period before carefully pouring it into 500 mL of ice-cold water.[10]
-
Work-up: Filter the solution to remove any impurities. Dilute the filtrate and neutralize it carefully by adding solid sodium carbonate in portions until the product precipitates. Maintain a low temperature throughout the neutralization.
-
Purification: Filter the crude yellow precipitate, press it dry, and recrystallize from ethanol to yield pure 4-methyl-3-nitroaniline (Yield: 65-70%).[10]
Synthesis of Intermediate 2: 4-(Chloromethyl)benzoyl Chloride
This intermediate can be prepared via several routes. A common and effective method involves the conversion of 4-(chloromethyl)benzoic acid to the acyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride.[9][11][12] Oxalyl chloride is often preferred for its clean reaction, as the byproducts (CO, CO₂, HCl) are gaseous.
Experimental Protocol:
-
Reactor Setup: Suspend 4-(chloromethyl)benzoic acid in a flask with freshly distilled, dry methylene chloride under a nitrogen atmosphere.[11] The exclusion of moisture is critical to prevent hydrolysis of the acyl chloride product.
-
Catalyst Addition: Add a catalytic amount (e.g., 2 drops) of dimethylformamide (DMF).[11] DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active acylating species.
-
Chlorination: Add oxalyl chloride (approx. 2 equivalents) dropwise to the suspension over 30 minutes.[11] The reaction mixture will evolve gas (CO, CO₂, HCl).
-
Reaction Monitoring: Stir the mixture at ambient temperature for several hours (e.g., 17 hours) until gas evolution ceases, indicating the reaction is complete.[11]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.[11] An azeotropic distillation with toluene can be performed to remove final traces of volatile reagents.[11]
-
Purification: The crude product is typically an oil that can be purified by vacuum distillation to yield pure 4-(chloromethyl)benzoyl chloride.[11][13]
Final Coupling: this compound
The final step is a Schotten-Baumann reaction, a robust method for forming amides from an amine and an acyl chloride.[14][15][16] The reaction requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[17][18]
Experimental Protocol:
-
Reactor Setup: Dissolve 4-methyl-3-nitroaniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equivalents) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.[18]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve 4-(chloromethyl)benzoyl chloride (1 equivalent) in a minimal amount of the same dry solvent and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours, or until TLC analysis indicates the consumption of the starting materials.[18]
-
Work-up: Quench the reaction by adding water. If using DCM, transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude brownish solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield the pure this compound.
Potential Applications in Drug Discovery
This compound is not an end-product therapeutic but a strategic intermediate. Its bifunctional nature allows for the systematic exploration of chemical space in a drug discovery program.
-
Scaffold for Kinase Inhibitors: The benzamide core is a well-established scaffold for inhibitors of various protein kinases, including Bcr-Abl, EGFR, and ROCK1.[2][3][4] The title compound provides a template that can be elaborated at two key positions.
-
Site for Linker Attachment: The chloromethyl group is ideal for attaching linkers in the development of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).
-
Diversification Platform: The two reactive handles allow for the creation of diverse chemical libraries through parallel synthesis.
Analytical Characterization (Predicted)
While specific spectral data is not publicly available, the expected features can be predicted based on the structure and data from analogous compounds.[19][20][21]
-
¹H NMR:
-
Amide NH: A singlet around 8.5-10.0 ppm.
-
Aromatic Protons: Multiple signals (doublets, doublet of doublets, singlets) in the range of 7.2-8.5 ppm.
-
Chloromethyl (-CH₂Cl): A sharp singlet around 4.6-4.8 ppm.
-
Methyl (-CH₃): A sharp singlet around 2.3-2.6 ppm.
-
-
¹³C NMR:
-
Carbonyl (C=O): A signal in the range of 164-168 ppm.
-
Aromatic Carbons: Multiple signals between 120-150 ppm.
-
Chloromethyl (-CH₂Cl): A signal around 45-47 ppm.
-
Methyl (-CH₃): A signal around 18-22 ppm.
-
-
FT-IR:
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹.
-
N-O Stretch (asymmetric): A strong peak around 1520-1550 cm⁻¹.
-
N-O Stretch (symmetric): A peak around 1340-1360 cm⁻¹.
-
C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.
-
-
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): An expected peak at m/z 304, with a characteristic M+2 isotope peak at m/z 306 (approx. 1/3 the intensity) due to the presence of ³⁷Cl.
-
Safety, Handling, and Storage
This compound should be handled with care, assuming it possesses hazards associated with its functional groups.
-
Benzylic Chloride: Benzylic chlorides are known lachrymators and irritants.[22][23] They can cause skin irritation, allergic reactions, and severe eye damage.[24][25] Handle in a fume hood and wear appropriate PPE, including chemical-resistant gloves and safety goggles.[26]
-
Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and are often incompatible with strong oxidizing agents.[27]
-
General Handling: Avoid inhalation of dust and contact with skin and eyes.[22] Use only in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) away from moisture and incompatible materials.[1]
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential for researchers in drug discovery and organic synthesis. Its dual reactive sites offer a platform for convergent synthesis and the creation of diverse molecular libraries. The well-defined synthetic pathways to its precursors and the reliability of the final amide coupling make it an accessible and valuable tool for the development of complex, biologically active molecules.
References
-
PrepChem. (Date not available). Preparation of 4-methyl-3-nitroaniline. PrepChem.com. Available from: [Link]
-
Grokipedia. (Date not available). Schotten–Baumann reaction. Grokipedia. Available from: [Link]
-
Chemistry Education. (Date not available). Synthesis and analysis of amides. Chemistry Education. Available from: [Link]
-
SATHEE. (Date not available). Chemistry Schotten Baumann Reaction. SATHEE. Available from: [Link]
-
PubMed. (Date not available). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). PubMed. Available from: [Link]
-
PubMed. (Date not available). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. Available from: [Link]
-
PubMed. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. PubMed. Available from: [Link]
-
Pharmaffiliates. (Date not available). This compound CAS No : 851319-32-9. Pharmaffiliates. Available from: [Link]
-
PrepChem. (Date not available). Synthesis of A. 4-(Chloromethyl)benzoyl chloride. PrepChem.com. Available from: [Link]
-
PubMed Central. (Date not available). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. Available from: [Link]
-
Carl ROTH. (Date not available). 4-Methyl-3-nitroaniline. Carl ROTH. Available from: [Link]
-
ICSC. (Date not available). ICSC 0016 - BENZYL CHLORIDE. ICSC. Available from: [Link]
-
Loba Chemie. (2015). BENZYL CHLORIDE EXTRA PURE MSDS. Loba Chemie. Available from: [Link]
- Google Patents. (Date not available). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides. Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Indispensable Role of 4-Methyl-3-nitroaniline in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
- Google Patents. (Date not available). CN105330535A - Synthesis technology of m-toluoyl chloride. Google Patents.
-
MDPI. (Date not available). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available from: [Link]
-
ResearchGate. (Date not available). Scheme 4. The synthesis of (Z)-4-methyl-N(4-nitrophenyl)benzohydrazonyl bromide. ResearchGate. Available from: [Link]
-
Chemical Register. (Date not available). This compound (CAS No. 851319-32-9) Suppliers. Chemical Register. Available from: [Link]
-
ResearchGate. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. ResearchGate. Available from: [Link]
-
Organic Chemistry Data & Info. (Date not available). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]
-
ResearchGate. (Date not available). 1 H NMR and IR spectroscopic data. ResearchGate. Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 851319-32-9|4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide|BLD Pharm [bldpharm.com]
- 7. This compound (CAS No. 851319-32-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 8. This compound | 851319-32-9 [amp.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. prepchem.com [prepchem.com]
- 12. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. grokipedia.com [grokipedia.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 17. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 18. Amide Synthesis [fishersci.it]
- 19. researchgate.net [researchgate.net]
- 20. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 21. researchgate.net [researchgate.net]
- 22. westliberty.edu [westliberty.edu]
- 23. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]
- 24. chemicalbook.com [chemicalbook.com]
- 25. lobachemie.com [lobachemie.com]
- 26. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 27. 4-Methyl-3-nitroaniline | 119-32-4 [chemicalbook.com]
Synthesis of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide, a key intermediate in various organic synthesis applications.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.
Introduction
This compound (C₁₅H₁₃ClN₂O₃, Molar Mass: 304.73 g/mol ) is a substituted benzamide derivative that serves as a valuable building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a reactive chloromethyl group and a nitrophenyl moiety, allows for a variety of subsequent chemical transformations, making it a versatile intermediate in medicinal chemistry and materials science. This guide will detail a reliable and efficient two-step synthesis pathway, beginning with the preparation of the necessary precursors followed by their condensation to form the target molecule.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a convergent synthesis strategy. This involves the separate preparation of two key intermediates: 4-Methyl-3-nitroaniline and 4-(Chloromethyl)benzoyl chloride . These intermediates are then coupled in an acylation reaction to yield the final product. This approach allows for better control over the purity of the final product and facilitates optimization of each individual reaction step.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of Precursors
Preparation of 4-Methyl-3-nitroaniline
The synthesis of 4-methyl-3-nitroaniline is achieved through the regioselective nitration of p-toluidine. The directing effects of the methyl and amino groups on the aromatic ring are key to obtaining the desired isomer.
Experimental Protocol:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid, maintaining the temperature just below 0°C.[3]
-
Separately, prepare a nitrating mixture by carefully adding 7.5 g of nitric acid (d=1.48 g/ml) to 30 g of concentrated sulfuric acid, keeping the mixture cool.[3]
-
Slowly add the nitrating mixture dropwise to the p-toluidine solution, ensuring the temperature does not rise above 0°C.[3]
-
After the addition is complete, allow the reaction mixture to stand for a short period before pouring it into 500 ml of ice-cold water.[3]
-
Filter the solution to remove any impurities. Dilute the filtrate to three times its volume and neutralize with solid sodium carbonate, maintaining a low temperature.[3]
-
Collect the resulting precipitate by filtration, press it dry, and recrystallize from alcohol to obtain yellow monoclinic needles of 4-methyl-3-nitroaniline.[3]
Causality of Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.
-
Sulfuric Acid: Sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Recrystallization: This purification step is essential to remove any unreacted starting material and isomeric byproducts, ensuring the purity of the 4-methyl-3-nitroaniline for the subsequent acylation reaction.
Preparation of 4-(Chloromethyl)benzoyl chloride
4-(Chloromethyl)benzoyl chloride can be synthesized from p-toluic acid via a two-step process: side-chain chlorination followed by conversion of the carboxylic acid to an acyl chloride.[4]
Experimental Protocol:
Step 1: Synthesis of 4-(Chloromethyl)benzoic Acid
-
Suspend finely pulverized p-toluic acid in a solvent resistant to chlorination, such as carbon tetrachloride.[4]
-
Heat the suspension to between 85 and 115°C.[4]
-
Bubble chlorine gas through the heated suspension while irradiating with a UV lamp to initiate the free radical reaction.[4]
-
Monitor the reaction's progress until the starting material is consumed.
-
Cool the reaction mixture and isolate the 4-(chloromethyl)benzoic acid precipitate.
Step 2: Synthesis of 4-(Chloromethyl)benzoyl chloride
-
In a dry flask under an inert atmosphere (e.g., nitrogen), suspend the 4-(chloromethyl)benzoic acid in a dry, non-reactive solvent like dichloromethane.
-
Add a catalytic amount of dimethylformamide (DMF).[5]
-
Slowly add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride (typically 1.5 to 2 equivalents), to the mixture at room temperature or with cooling.[5]
-
Heat the mixture to reflux and stir for several hours until the evolution of gas (HCl and SO₂ if using thionyl chloride) ceases.[5]
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
Purify the crude 4-(chloromethyl)benzoyl chloride by vacuum distillation.[6]
Causality of Experimental Choices:
-
UV Initiation: The side-chain chlorination of the methyl group proceeds via a free radical mechanism, which requires an initiator like UV light.[4]
-
Inert Atmosphere: 4-(Chloromethyl)benzoyl chloride is highly reactive and moisture-sensitive. Conducting the reaction under an inert atmosphere prevents hydrolysis of the acyl chloride back to the carboxylic acid.[6]
-
Excess Chlorinating Agent: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid to the acyl chloride.[5]
-
Vacuum Distillation: This is the preferred method for purifying 4-(chloromethyl)benzoyl chloride, as it effectively separates the product from less volatile impurities.[6]
Part 2: Synthesis of this compound
The final step in the synthesis is the acylation of 4-methyl-3-nitroaniline with 4-(chloromethyl)benzoyl chloride. This is a nucleophilic acyl substitution reaction, often carried out under Schotten-Baumann conditions.
Experimental Protocol:
-
Dissolve 4-methyl-3-nitroaniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction flask.
-
Add a base, such as triethylamine or pyridine, to the solution. The base will act as a scavenger for the hydrochloric acid produced during the reaction.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-(chloromethyl)benzoyl chloride in the same solvent to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a brownish solid.[1][2]
Causality of Experimental Choices:
-
Aprotic Solvent: An aprotic solvent is used to prevent reaction with the highly reactive acyl chloride.
-
Base: The inclusion of a base is critical to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Aqueous Work-up: The series of washes is a standard procedure to remove impurities and unreacted starting materials, leading to a purer final product.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 4-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | Yellow needles | 19499-60-6 |
| 4-(Chloromethyl)benzoyl chloride | C₈H₆Cl₂O | 189.04 | Oily liquid | 876-08-4 |
| This compound | C₁₅H₁₃ClN₂O₃ | 304.73 | Brownish Solid | 851319-32-9 |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the final acylation reaction.
Conclusion
The synthesis of this compound presented in this guide is a robust and reproducible method that relies on well-established chemical principles. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain this valuable intermediate in high purity. The detailed protocols and explanations of the underlying chemistry are intended to empower scientists in drug development and related fields to confidently incorporate this synthesis into their research endeavors.
References
-
PrepChem. (n.d.). Synthesis of A. 4-(Chloromethyl)benzoyl chloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN108358776A - The preparation method of 4 chloromethyl benzoic acid chlorides.
-
PrepChem. (n.d.). Preparation of 4-methyl-3-nitroaniline. Retrieved from [Link]
-
Chemical Register. (n.d.). This compound (CAS No. 851319-32-9) Suppliers. Retrieved from [Link]
-
ResearchGate. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. The synthesis of (Z)-4-methyl-N(4-nitrophenyl)benzohydrazonyl bromide. Retrieved from [Link]
-
PubMed. (2012). N-(4-Methyl-benz-yl)-3-nitro-anilinium Chloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-1-(4-nitrophenyl)methanamine. Retrieved from [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
Sources
Physical and chemical properties of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide.
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide, a key intermediate in organic synthesis with potential applications in drug discovery and materials science. This document details the compound's structural and physicochemical characteristics, a robust synthesis protocol, and methods for its analytical characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this versatile molecule.
Introduction
This compound (CAS No. 851319-32-9) is a substituted benzamide derivative featuring a nitrated phenyl ring and a chloromethylated benzyl moiety.[1] This unique combination of functional groups makes it a valuable bifunctional reagent in organic synthesis. The amide linkage provides a stable scaffold, while the nitro group can be readily reduced to an amine for further derivatization, and the chloromethyl group serves as a reactive site for nucleophilic substitution. This guide aims to provide a detailed exposition of its properties and synthesis to facilitate its use in research and development.
Physicochemical Properties
This compound is a brownish solid at room temperature.[1] Its solubility is limited in water but is notable in organic solvents such as tetrahydrofuran (THF).[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 851319-32-9 | [1] |
| Molecular Formula | C₁₅H₁₃ClN₂O₃ | [1] |
| Molecular Weight | 304.73 g/mol | [1] |
| Appearance | Brownish Solid | [1] |
| Melting Point | 161-165 °C | [2] |
| Solubility | Soluble in THF | [2] |
| Storage | 2-8 °C, Refrigerator | [1] |
Chemical Structure and Reactivity
The chemical structure of this compound is characterized by three key functional groups that dictate its reactivity: the amide linkage, the nitro group, and the chloromethyl group.
Caption: Chemical structure of this compound.
The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The nitro group is a strong electron-withdrawing group that deactivates the phenyl ring towards electrophilic substitution. However, it can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation opens up avenues for further functionalization, for instance, through diazotization reactions.
The chloromethyl group is a key reactive site for nucleophilic substitution reactions. The benzylic position of the chlorine atom makes it susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse functionalities and the construction of more complex molecular architectures.
Synthesis
The synthesis of this compound is typically achieved through the acylation of 4-methyl-3-nitroaniline with 4-chloromethylbenzoyl chloride. This reaction is a standard procedure for amide bond formation.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
-
Materials:
-
4-Methyl-3-nitroaniline
-
4-Chloromethylbenzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (or another suitable base like triethylamine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-3-nitroaniline (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chloromethylbenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
-
-
Causality behind Experimental Choices:
-
The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the highly reactive 4-chloromethylbenzoyl chloride.
-
The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction.
-
A base such as pyridine is added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.
-
The aqueous workup with sodium bicarbonate removes any unreacted acyl chloride and acidic byproducts.
-
Recrystallization is an effective method for purifying the solid product to obtain a high degree of purity.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data (Predicted)
While experimental spectra for this specific compound are not widely available in the public domain, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methylene protons of the chloromethyl group, and the amide proton. The aromatic region will likely display complex splitting patterns due to the substitution on both phenyl rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the carbons of the two aromatic rings, the methyl carbon, and the methylene carbon of the chloromethyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (304.73 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and the C-NO₂ stretching of the nitro group.
Safety and Handling
-
General Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Hazards:
-
The chloromethyl group suggests that the compound may be a lachrymator and an alkylating agent, and therefore potentially harmful.
-
Nitroaromatic compounds can be toxic and may be absorbed through the skin.
-
Dust from the solid compound should not be inhaled.
-
-
First Aid:
-
In case of skin contact, wash immediately with plenty of soap and water.
-
In case of eye contact, rinse cautiously with water for several minutes.
-
If inhaled, move to fresh air.
-
If swallowed, seek immediate medical attention.[4]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage is at 2-8 °C.[1]
Applications in Research and Development
This compound is a valuable building block in organic synthesis. Its bifunctional nature allows for its use in the construction of a variety of more complex molecules.
-
Drug Discovery: The ability to introduce a linker with a reactive handle (the chloromethyl group) and a latent amino group (via reduction of the nitro group) makes this compound a useful scaffold for the synthesis of potential drug candidates. It can be used to connect different pharmacophores or to introduce functionalities that can interact with biological targets.
-
Materials Science: The reactive chloromethyl group can be used to graft this molecule onto polymer backbones or surfaces, potentially modifying their properties. The aromatic and polar nature of the molecule could impart specific optical or electronic properties to the resulting materials.
Conclusion
This compound is a versatile chemical intermediate with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthesis protocol, and essential safety information. The structural features of this compound offer a wide range of possibilities for further chemical transformations, making it a valuable tool for synthetic chemists.
References
Sources
An In-depth Technical Guide to 2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid (C15H13ClN2O3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the synthetic chemistry, physicochemical properties, and potential biological significance of the N-acyl-α-amino acid, 2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery, offering insights into its structural characteristics, potential therapeutic applications, and the methodologies for its synthesis and analysis.
Introduction and Molecular Overview
The compound with the molecular formula C15H13ClN2O3 is systematically named 2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This molecule belongs to the class of N-acyl-α-amino acids, which are characterized by an amide bond linking a carboxylic acid to the amino group of an amino acid. In this specific case, the amino acid is L-phenylalanine, and the acyl group is derived from 2-chloronicotinic acid (2-chloropyridine-3-carboxylic acid).
The unique structural amalgamation of a halogenated pyridine ring, an amide linkage, and a chiral amino acid scaffold suggests a rich potential for diverse biological activities. N-acyl amino acids are an emerging class of signaling lipids with roles in various physiological processes, and their synthetic analogs are of significant interest in drug development.[1]
Table 1: Core Molecular Identifiers
| Identifier | Value |
| Molecular Formula | C15H13ClN2O3 |
| IUPAC Name | 2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid |
| SMILES | ClC1=NC=CC=C1C(=O)NC(CC2=CC=CC=C2)C(=O)O |
| InChI | InChI=1S/C15H13ClN2O3/c16-13-11(7-4-8-17-13)14(19)18-12(15(20)21)9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,18,19)(H,20,21) |
| InChIKey | XYXVAIJEBDFXQB-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of 2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid follows a logical and well-established pathway in organic chemistry, primarily involving an amide coupling reaction. The general strategy is to couple the activated form of 2-chloropyridine-3-carboxylic acid with L-phenylalanine.
Synthetic Pathway
The most common and efficient method for this synthesis is the Schotten-Baumann reaction, which involves the acylation of the amino group of L-phenylalanine with the acid chloride of 2-chloropyridine-3-carboxylic acid.
Step 1: Preparation of 2-chloropyridine-3-carbonyl chloride
The starting material, 2-chloropyridine-3-carboxylic acid, is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), to form the more reactive acyl chloride.[2]
Step 2: Amide Coupling
The resulting 2-chloropyridine-3-carbonyl chloride is then reacted with L-phenylalanine in the presence of a base, such as sodium hydroxide or a tertiary amine (e.g., triethylamine), to neutralize the hydrochloric acid byproduct and facilitate the nucleophilic attack of the amino group on the acyl chloride.
Figure 1: General synthetic workflow for 2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid.
Experimental Protocol: A General Guideline
-
Acyl Chloride Formation: To a solution of 2-chloropyridine-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloropyridine-3-carbonyl chloride.
-
Amide Coupling: Dissolve L-phenylalanine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) at 0 °C.
-
To this solution, add the crude 2-chloropyridine-3-carbonyl chloride in a suitable organic solvent (e.g., THF) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture vigorously at room temperature for several hours until completion.
-
Work-up and Purification: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid.
Characterization and Analytical Methods
The structural integrity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the pyridine ring, the phenyl ring of phenylalanine, and the α- and β-protons of the amino acid backbone. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyls of the amide and carboxylic acid, and the carbons of the aromatic rings. |
| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |
| HPLC | A single peak indicating the purity of the compound. Chiral HPLC can be used to confirm the enantiomeric purity. |
Physicochemical Properties
While experimental data for 2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid is not extensively published, its physicochemical properties can be predicted based on its structure. These properties are crucial for understanding its behavior in biological systems and for formulation development.
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Significance |
| Molecular Weight | 304.73 g/mol | Influences diffusion and transport across membranes. |
| XlogP3 | 2.7 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |
| Hydrogen Bond Donors | 2 | The N-H of the amide and the O-H of the carboxylic acid can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 4 | The nitrogen of the pyridine ring and the oxygen atoms of the carbonyl groups can accept hydrogen bonds. |
| pKa (acidic) | ~3-4 | The carboxylic acid group will be deprotonated at physiological pH. |
| pKa (basic) | ~2-3 | The pyridine nitrogen is weakly basic. |
| Solubility | Likely soluble in organic solvents like DMSO and DMF; sparingly soluble in water. | Important for designing in vitro assays and for formulation. |
Potential Biological Activities and Mechanism of Action
The biological profile of 2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid has not been extensively characterized. However, based on the activities of structurally related compounds, we can hypothesize its potential therapeutic applications and mechanisms of action.
Inferred Biological Activities
-
Antimicrobial Activity: Many N-acyl amino acids and heterocyclic compounds exhibit antimicrobial properties.[3][4][5] The presence of the chloropyridine moiety may enhance this activity.
-
Anti-inflammatory Activity: Derivatives of phenylpropanoic acid are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[6] It is plausible that this compound could inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
-
Anticancer Activity: Numerous compounds containing thiazole and benzamide scaffolds, which are structurally related to the pyridine and amide components of our target molecule, have demonstrated antiproliferative effects against various cancer cell lines.[5][7][8]
-
Neuromodulatory Effects: N-acyl amino acids are known to interact with the endocannabinoid system, for instance, by inhibiting the fatty acid amide hydrolase (FAAH) enzyme, which degrades anandamide.[1]
Figure 2: Inferred potential biological activities based on structural motifs.
Postulated Mechanisms of Action
Based on the potential biological activities, the following mechanisms of action can be postulated:
-
Enzyme Inhibition: The compound could act as an inhibitor of key enzymes such as FAAH, COX-1/2, or other enzymes involved in disease pathogenesis.
-
Receptor Modulation: It may bind to and modulate the activity of specific receptors, potentially including G-protein coupled receptors.
-
Disruption of Microbial Cell Membranes: For antimicrobial activity, the compound might interfere with the integrity of bacterial or fungal cell membranes.
-
Induction of Apoptosis: In the context of anticancer activity, it could trigger programmed cell death in cancer cells through various signaling pathways.
Future Directions and Conclusion
2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid represents a molecule of significant interest for further investigation. Its synthesis is achievable through standard organic chemistry techniques, and its structural features suggest a high potential for diverse biological activities.
Future research should focus on:
-
Definitive Synthesis and Characterization: A thorough synthesis, purification, and spectroscopic characterization to establish a reference standard.
-
In Vitro Biological Screening: A comprehensive screening of the compound against a panel of microbial strains, cancer cell lines, and key enzymes involved in inflammation and neurotransmission.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which the compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.
References
- Sivasamy, A., et al. (2001). Preparation, characterization, and surface and biological properties of N-stearoyl amino acids. Journal of the American Oil Chemists' Society, 78(9), 897–902.
- Gasparyan, S., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(1), 36-39.
- Sigma-Aldrich. (n.d.). 2-Chloropyridine-3-carboxylic acid.
- Joksimović, J., et al. (2005). The synthesis, properties, and applications of N-acyl-α-aminoacids. Russian Chemical Reviews, 74(10), 957-979.
- Kallscheuer, N., et al. (2020). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Marine Drugs, 18(11), 540.
- ChemicalBook. (n.d.). 2-AMINO-3-(2-CHLORO-PHENYL)-PROPIONIC ACID.
- European Patent Office. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters. EP 0372654 A2.
- PrepChem.com. (n.d.). Synthesis of 2-chloropyridine-3-carbonyl chloride.
- PubChem. (n.d.). 2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid.
- Sigma-Aldrich. (n.d.). 2-Chloropyridine-3-carbonyl chloride.
- PubChem. (n.d.). 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride.
- Al-Tel, T. H., et al. (2011). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences, 20(23), 6030.
- Kairytė, A., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 24(23), 16694.
- PubChem. (n.d.). 2-Chloro-3-phenylpropanoic acid.
- Semantic Scholar. (n.d.).
- Tron, G. C., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Bioorganic & Medicinal Chemistry, 19(13), 3943-3952.
- PubChem. (n.d.). 2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid.
- Smolecule. (2023). 3-[(5-Chlorothiophene-2-carbonyl)amino]-2-methyl-2-phenylpropanoic acid.
- Rump, S., et al. (1982). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. Die Pharmazie, 37(1), 20-22.
Sources
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity [mdpi.com]
- 4. (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid | C18H20N2O3 | CID 6426953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 3-[(5-Chlorothiophene-2-carbonyl)amino]-2-methyl-2-phenylpropanoic acid [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Novel Benzamide Derivative
N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide is a complex organic molecule with significant potential as an intermediate in various synthetic pathways, particularly in the development of novel therapeutic agents.[1] Its structure, characterized by a nitrophenyl moiety, an amide linkage, and a reactive chloromethyl group, necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed examination of the safety and handling precautions for this compound, moving beyond a simple checklist to explain the scientific rationale behind each recommendation. By understanding the "why," researchers can cultivate a proactive safety culture and mitigate risks effectively.
Section 1: Hazard Analysis - Deconstructing the Risk Profile
The hazard profile of this compound is best understood by examining its constituent functional groups: the nitrophenyl group and the chloromethyl group.
The Nitrophenyl Group: A Source of Systemic Toxicity
The presence of a nitroaromatic group is a primary contributor to the toxicological profile of this compound. Analogous compounds, such as 4-Methyl-3-nitroaniline, are known to be toxic if swallowed, inhaled, or in contact with skin.[1][2] The nitro group is a strong electron-withdrawing group, which can lead to the generation of reactive oxygen species and oxidative stress within the body.[3]
Key Concerns:
-
Systemic Toxicity: Absorption through any route can lead to systemic effects. Prolonged or repeated exposure may cause damage to organs.[2][4]
-
Environmental Hazard: Nitroaromatic compounds are often toxic to aquatic life with long-lasting effects.[1][2]
The Chloromethyl Group: A Potent Alkylating Agent and Irritant
The 4-chloromethylbenzamide portion of the molecule introduces the hazards associated with alkylating agents. Chloromethylated aromatic compounds are known to be reactive and can form covalent bonds with nucleophiles, including biological macromolecules like DNA and proteins.[5][6] This reactivity is the basis for their utility in synthesis but also the source of their primary health risks.
Key Concerns:
-
Irritation: Compounds containing chloromethyl groups are often irritating to the skin, eyes, and respiratory tract.[7][8]
-
Sensitization: There is a potential for allergic skin reactions upon repeated contact.[7]
-
Mutagenicity and Carcinogenicity: As alkylating agents, these compounds have the potential to be mutagenic and carcinogenic by causing damage to DNA.[5][6]
Section 2: Personal Protective Equipment (PPE) - A First Line of Defense
Given the dual hazards of systemic toxicity and localized irritation/sensitization, a comprehensive PPE strategy is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a splash hazard. | Protects against splashes of the solid or solutions, which can cause serious eye irritation.[7][8] |
| Skin Protection | A flame-retardant lab coat. Disposable nitrile gloves (check for breakthrough times with your specific solvent). Consider double-gloving for extended operations. | Prevents skin contact, which can lead to irritation, sensitization, and systemic absorption.[2][7] |
| Respiratory Protection | Use in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary. | Prevents inhalation of the powder or aerosols, which can be toxic.[2][8] |
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to minimize exposure and maintain the integrity of the compound.
Handling
-
Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[9]
-
Avoiding Dust Formation: Handle the solid material carefully to avoid generating dust.[10]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[11]
Storage
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Container: Keep the container tightly closed and in a dry, well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[10][12]
Section 4: Emergency Procedures - Preparedness and Response
A clear and well-rehearsed emergency plan is essential for responding effectively to accidental exposures or spills.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8]
Spill Response
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Prevent the spill from spreading. For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Section 5: Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous chemical waste.[2] Do not allow the material to enter drains or waterways due to its potential toxicity to aquatic life.[1][2]
Visualizations
Figure 1: Key structural hazards of this compound.
Figure 2: Workflow for responding to an exposure incident.
Conclusion
This compound is a valuable research chemical that demands a high level of respect and careful handling. By understanding the underlying chemical principles that dictate its hazard profile, researchers can implement robust safety protocols that protect themselves, their colleagues, and the environment. This guide serves as a foundational document to be integrated into a comprehensive laboratory safety program.
References
-
Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PubMed Central. Available at: [Link]
-
Safety Data Sheet: 4-Methyl-3-nitroaniline. Carl ROTH. (2024-03-04). Available at: [Link]
-
Safety Data Sheet: 4-Methyl-3-nitroaniline. Carl ROTH. Available at: [Link]
-
1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723. PubChem. Available at: [Link]
-
4-Methyl-3-nitroaniline - ChemBK. (2024-04-09). Available at: [Link]
-
ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE. Inchem.org. Available at: [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2023-09-01). Available at: [Link]
-
Evaluating Hazards and Assessing Risks in the Laboratory. NCBI - NIH. Available at: [Link]
-
Nitro compound - Wikipedia. Available at: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. (2020-10-20). Available at: [Link]
-
Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Available at: [Link]
-
Chemical Indicator for Alkylating Agents. ChemistryViews. (2015-10-06). Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]
-
The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status. PMC. Available at: [Link]
-
Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration. OSHA. Available at: [Link]
-
Alkylating antineoplastic agent - Wikipedia. Available at: [Link]
-
ECHA | Call for evidence on skin sensitisers in consumer mixtures | Deadline for providing input 31 October 2022. ECHA. (2022-09-29). Available at: [Link]
-
Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. PMC - NIH. (2022-03-23). Available at: [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. (2022-03-29). Available at: [Link]
-
3.4.: Respiratory or skin sensitisation. CLP - REACH Online. Available at: [Link]
-
New OSHA requirements on chemical hazards. Clinician.com. (2011-08-01). Available at: [Link]
-
Legislation and Current Practices Concerning Risk Assessment of Skin Sensitizers in the European Union: A Comparative and Survey Study. NIH. Available at: [Link]
-
Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. OSHA. Available at: [Link]
-
Understanding Skin Sensitizers: Allergies, Risks, and Protective Measures. (2024-07-23). Available at: [Link]
-
OSHA Handbook for Small Businesses Hazardous Chemical Exposure. Justia. (2025-10-16). Available at: [Link]
-
N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats. PubMed. Available at: [Link]
-
Toxicity Test of LD50 Zinc (II) N-Benzyl Methyl Dithiocarbamate Complex Compounds on White Mice. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 6. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 7. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [inchem.org]
- 9. justia.com [justia.com]
- 10. fishersci.com [fishersci.com]
- 11. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 12. fishersci.com [fishersci.com]
- 13. nationalacademies.org [nationalacademies.org]
A Comprehensive Technical Guide to the Solubility of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide in Organic Solvents
Abstract
N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide is a complex organic molecule with significant applications in synthetic chemistry, potentially as an intermediate in the development of novel pharmaceutical agents or functional materials.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its synthesis, purification, formulation, and quality control. This guide provides an in-depth analysis of the solubility of this compound, grounded in the principles of physical organic chemistry. We present a detailed examination of the molecular structure, predictive solubility profiling based on solvent polarity, and a robust, step-by-step protocol for the empirical determination of its solubility. This document is intended to be an essential resource for researchers, chemists, and formulation scientists working with this compound.
Introduction: The Critical Role of Solubility in Chemical Applications
The solubility of a compound, defined as the maximum concentration that can be dissolved in a solvent at a given temperature, is a fundamental physicochemical property that governs its utility in a multitude of scientific and industrial processes. For a compound such as this compound, which is noted as being useful in organic synthesis, its solubility profile dictates the choice of reaction media, the efficiency of crystallization for purification, and the feasibility of its use in various analytical techniques.[1] An informed selection of solvents can lead to improved reaction yields, higher purity of the final product, and more stable formulations. Conversely, a lack of solubility data can result in process inefficiencies, low yields, and difficulties in downstream applications.
The principle of "like dissolves like" is a cornerstone of predicting solubility.[2][3][4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of various functional groups.
Molecular Structure and Polarity Analysis of this compound
To understand the solubility of this compound, a detailed analysis of its molecular structure is essential. The molecule, with the chemical formula C15H13ClN2O3, possesses several key functional groups that contribute to its overall polarity.[1]
-
Amide Group (-CONH-): The amide linkage is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature suggests potential solubility in protic and polar aprotic solvents.
-
Nitro Group (-NO2): The nitro group is strongly electron-withdrawing and highly polar, contributing significantly to the molecule's overall polarity.
-
Chloromethyl Group (-CH2Cl): The chloromethyl group introduces a polar carbon-chlorine bond.
-
Aromatic Rings: The two phenyl rings are generally non-polar, contributing to solubility in solvents with some aromatic character.
-
Methyl Group (-CH3): The methyl group is non-polar.
The combination of these functional groups results in a molecule with a considerable dipole moment, suggesting that it will exhibit limited solubility in non-polar solvents and greater solubility in polar solvents.
Predictive Solubility Profile
Based on the structural analysis, we can predict the solubility of this compound in a range of common organic solvents. The following table summarizes the expected solubility at ambient temperature (25 °C), categorized by solvent type.
| Solvent | Solvent Type | Predicted Solubility (g/L) at 25°C | Rationale |
| Hexane | Non-polar | < 0.1 | The high polarity of the amide and nitro groups leads to poor interaction with the non-polar hexane. |
| Toluene | Non-polar (Aromatic) | 1-5 | The aromatic rings of the solute can interact favorably with the aromatic nature of toluene, leading to slight solubility. |
| Dichloromethane (DCM) | Polar Aprotic | 20-50 | DCM is a good solvent for many organic compounds with low to medium polarity.[5] Its moderate polarity can solvate the polar groups of the molecule. |
| Acetone | Polar Aprotic | 50-100 | Acetone's high polarity and ability to accept hydrogen bonds make it an effective solvent for the polar amide and nitro groups. |
| Ethyl Acetate | Polar Aprotic | 30-60 | Ethyl acetate has a moderate polarity and can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. |
| Acetonitrile | Polar Aprotic | 40-80 | Acetonitrile is a polar aprotic solvent that can effectively solvate the polar functional groups of the compound. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 200 | DMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules, including those with polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | DMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide variety of organic compounds. |
| Methanol | Polar Protic | 10-30 | Methanol can act as both a hydrogen bond donor and acceptor, interacting with the amide group. However, the large non-polar regions of the molecule may limit solubility compared to polar aprotic solvents. |
| Ethanol | Polar Protic | 5-20 | Similar to methanol, ethanol can form hydrogen bonds, but its slightly lower polarity may result in reduced solubility. |
Experimental Determination of Solubility
While predictive analysis is a valuable starting point, empirical determination of solubility is crucial for obtaining accurate data for research and development. The following is a standardized protocol for determining the solubility of this compound in an organic solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Turn off the stirrer and allow the undissolved solid to settle for at least 2 hours.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility (S) in g/L using the following formula: S (g/L) = C * DF Where:
-
C is the concentration of the diluted sample in g/L determined from the analysis.
-
DF is the dilution factor.
-
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will lead to higher solubility.[3][4]
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form of this compound being used.
-
Presence of Impurities: Impurities can either increase or decrease the measured solubility of a compound.
Safety Considerations
While a specific safety data sheet (SDS) for this compound was not found in the initial search, it is prudent to handle this compound with care, assuming it may be hazardous. General safety precautions for handling organic chemicals should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Avoid inhalation of dust and contact with skin and eyes.[7][8]
-
Consult the SDS for the specific organic solvents being used, as many are flammable and/or toxic.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By analyzing its molecular structure, we have presented a predictive solubility profile that can guide solvent selection. Furthermore, a detailed experimental protocol has been outlined to enable the accurate determination of its solubility. A thorough understanding and empirical validation of the solubility of this compound are essential for its effective utilization in research and development, ultimately leading to more efficient and robust chemical processes.
References
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Pharmaffiliates. This compound. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Columbia University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide, a key intermediate in organic synthesis. The document outlines the compound's physical and chemical properties, including its appearance and melting point. A comprehensive, step-by-step protocol for its synthesis via the acylation of 4-methyl-3-nitroaniline with 4-chloromethylbenzoyl chloride is presented, with a focus on the underlying chemical principles and experimental rationale. Furthermore, this guide details the standard analytical techniques for the structural elucidation and purity assessment of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to be a valuable resource for chemists and researchers engaged in the synthesis and application of complex organic molecules.
Introduction
This compound is a substituted aromatic amide of interest in various fields of chemical synthesis. Its bifunctional nature, possessing both a reactive chloromethyl group and a nitroaromatic moiety, makes it a versatile building block for the construction of more complex molecular architectures. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of substituents. A thorough understanding of its properties and a reliable synthetic protocol are crucial for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Appearance | Brownish Solid | [1] |
| Melting Point | 161-165 °C | |
| Molecular Formula | C₁₅H₁₃ClN₂O₃ | [1] |
| Molecular Weight | 304.73 g/mol | [1] |
| CAS Number | 851319-32-9 | [1] |
| Solubility | Soluble in THF | |
| Storage | 2-8 °C Refrigerator | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between 4-methyl-3-nitroaniline and 4-chloromethylbenzoyl chloride. This reaction, a form of amidation, is a fundamental transformation in organic chemistry.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
4-Methyl-3-nitroaniline
-
4-Chloromethylbenzoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-3-nitroaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add triethylamine (1.2 equivalents). The triethylamine acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve 4-chloromethylbenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane. Add the 4-chloromethylbenzoyl chloride solution dropwise to the aniline solution over 15-20 minutes. Maintaining a low temperature helps to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove unreacted triethylamine, saturated NaHCO₃ solution to neutralize any remaining acid, and brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a brownish solid.
Rationale Behind Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere prevents potential side reactions with atmospheric moisture, which could hydrolyze the reactive acyl chloride.
-
Anhydrous Solvent: Anhydrous dichloromethane is used as the solvent because it is inert to the reactants and readily dissolves both the starting materials and the product. The absence of water is critical to prevent hydrolysis of the 4-chloromethylbenzoyl chloride.
-
Base: Triethylamine is a common organic base used to scavenge the HCl produced. Its boiling point allows for easy removal during the workup.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing impurities and leading to a product with a sharp melting point.
Spectroscopic Characterization
The structure and purity of the synthesized this compound must be confirmed using standard spectroscopic techniques.
Caption: Workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Data (in CDCl₃, δ in ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | Ar-H (proton between nitro and amide groups) |
| ~7.8 | d | 2H | Ar-H (protons ortho to the chloromethyl group) |
| ~7.5 | d | 2H | Ar-H (protons meta to the chloromethyl group) |
| ~7.4 | d | 1H | Ar-H |
| ~7.3 | d | 1H | Ar-H |
| ~4.6 | s | 2H | -CH₂Cl |
| ~2.5 | s | 3H | Ar-CH₃ |
| ~8.0-9.0 | br s | 1H | -NH- |
Expected ¹³C NMR Data (in CDCl₃, δ in ppm):
-
Carbonyl Carbon: ~165 ppm
-
Aromatic Carbons: ~120-150 ppm
-
-CH₂Cl Carbon: ~45 ppm
-
Ar-CH₃ Carbon: ~20 ppm
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (amide) |
| ~1660 | Strong | C=O stretch (amide I) |
| ~1540 | Strong | N-H bend (amide II) |
| ~1520 & ~1350 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |
| ~1300-1000 | Medium | C-N stretch |
| ~700-800 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum Data (ESI+):
-
[M+H]⁺: m/z 305.07
-
[M+Na]⁺: m/z 327.05
-
Isotope Pattern: A characteristic M+2 peak at approximately one-third the intensity of the M peak, confirming the presence of one chlorine atom.
Conclusion
This technical guide has provided a comprehensive overview of this compound, detailing its physical properties, a robust synthetic protocol with mechanistic insights, and a thorough characterization workflow. The information presented herein serves as a practical and authoritative resource for researchers in organic synthesis and drug development, facilitating the efficient and reliable preparation and use of this valuable chemical intermediate.
References
-
Pharmaffiliates. This compound. [Link]
-
Vedantu. What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide is a multifaceted organic compound with significant potential in the realms of organic synthesis and drug discovery. Its molecular architecture, featuring a nitro-substituted aromatic amine coupled with a chloromethylated benzoyl group, presents a unique combination of reactive sites. This makes it a valuable intermediate for the synthesis of a diverse array of more complex molecules and potential pharmaceutical agents.
Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides a detailed exploration of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features. While direct experimental data for this specific compound is not widely available in the public domain, this guide will leverage established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound is presented below.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 8.5 | s | 1H | Ar-H | The proton ortho to the nitro group and meta to the amide is expected to be significantly deshielded. |
| ~7.8 - 8.0 | d | 2H | Ar-H | Protons on the chloromethylbenzoyl ring, ortho to the carbonyl group, will be deshielded. |
| ~7.4 - 7.6 | d | 2H | Ar-H | Protons on the chloromethylbenzoyl ring, meta to the carbonyl group. |
| ~7.3 - 7.5 | d | 1H | Ar-H | Aromatic proton on the nitrophenyl ring. |
| ~7.1 - 7.3 | dd | 1H | Ar-H | Aromatic proton on the nitrophenyl ring. |
| ~4.6 | s | 2H | -CH₂Cl | The methylene protons adjacent to the chlorine atom and the aromatic ring. |
| ~2.4 | s | 3H | -CH₃ | The methyl group protons attached to the aromatic ring. |
| ~8.0 - 9.0 | br s | 1H | -NH- | The amide proton chemical shift can be broad and vary with concentration and solvent. |
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the amide. |
| ~148 | Ar-C | The aromatic carbon attached to the nitro group. |
| ~130 - 140 | Ar-C | Other quaternary and CH aromatic carbons. |
| ~45 | -CH₂Cl | The carbon of the chloromethyl group. |
| ~20 | -CH₃ | The methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (amide) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch |
| ~1660 | Strong | C=O stretch (amide) |
| ~1590, ~1480 | Medium | Aromatic C=C stretch |
| ~1520, ~1350 | Strong | N-O stretch (nitro group) |
| ~750-690 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Processing: The data is processed to show the mass-to-charge ratio (m/z) of the detected ions.
Predicted Mass Spectrum Data (ESI+):
The molecular formula of this compound is C₁₅H₁₃ClN₂O₃. The expected molecular weight is approximately 304.73 g/mol .
| m/z | Assignment |
| ~305 | [M+H]⁺ (¹²C₁₅H₁₄³⁵ClN₂O₃) |
| ~307 | [M+H]⁺ (¹²C₁₄¹³CH₁₄³⁵ClN₂O₃ or ¹²C₁₅H₁₄³⁷ClN₂O₃) |
| ~327 | [M+Na]⁺ |
Proposed Fragmentation Pathway:
Caption: General synthetic workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 4-methyl-3-nitroaniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like triethylamine or pyridine (1.1 eq).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-chloromethylbenzoyl chloride (1.05 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using the spectroscopic methods detailed above.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical predictions with established experimental protocols, researchers and scientists can confidently approach the synthesis and characterization of this important chemical entity. The detailed analysis of predicted NMR, IR, and MS data serves as a valuable reference for identity confirmation and purity assessment, ensuring the quality of this compound for its intended applications in research and development.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
CAS No. 851319-32-9 | this compound. Pharmaffiliates. [Link]
The Synthetic Versatility of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide: A Technical Guide for Advanced Organic Synthesis
Introduction: A Molecule of Strategic Importance
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of building blocks is paramount to the efficient construction of complex molecular architectures. N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide, a brownish solid with the molecular formula C₁₅H₁₃ClN₂O₃, has emerged as a pivotal intermediate, particularly in the development of targeted cancer therapies.[1] Its structure is a masterful convergence of reactive functionalities, offering a rich platform for a multitude of synthetic transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this versatile compound, tailored for researchers, scientists, and professionals in drug development.
At its core, this compound is a bifunctional molecule. The presence of a benzylic chloride provides a readily accessible electrophilic site for nucleophilic substitution reactions, while the nitro-substituted aniline moiety offers a gateway to a diverse array of further functionalizations. This dual reactivity is the cornerstone of its utility, allowing for its seamless integration into complex synthetic pathways.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in the laboratory.
| Property | Value | Source |
| CAS Number | 851319-32-9 | [1] |
| Molecular Formula | C₁₅H₁₃ClN₂O₃ | [1] |
| Molecular Weight | 304.73 g/mol | [1] |
| Appearance | Brownish Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
-
¹H NMR: Signals corresponding to the aromatic protons on both rings, a singlet for the chloromethyl (-CH₂Cl) group, a singlet for the methyl (-CH₃) group, and a singlet for the amide (N-H) proton.
-
¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the amide, the methylene carbon of the chloromethyl group, and the methyl carbon.
-
IR Spectroscopy: Characteristic peaks for the N-H stretch of the amide, the C=O stretch of the amide, and the N-O stretches of the nitro group.
Safety and Handling:
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds such as 4-nitrobenzaldehyde and 4-nitrobenzyl chloroformate suggest that it should be handled with care.[2][3] It may cause skin and serious eye irritation.[2][4] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[2] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[2]
Synthesis of this compound: A Step-by-Step Approach
The synthesis of the title compound is a two-step process, beginning with the preparation of a key acyl chloride intermediate, followed by an amide coupling reaction.
Part 1: Synthesis of 4-(Chloromethyl)benzoyl chloride
The precursor, 4-(chloromethyl)benzoyl chloride, is a crucial bifunctional reagent in its own right. It is typically synthesized from 4-(chloromethyl)benzoic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(chloromethyl)benzoic acid in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux and stir until the evolution of gas (HCl and SO₂) ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The crude 4-(chloromethyl)benzoyl chloride can then be purified by vacuum distillation to yield a clear liquid.
Part 2: Amide Coupling to Yield the Final Product
The final step involves the reaction of 4-(chloromethyl)benzoyl chloride with 4-methyl-3-nitroaniline. This is a standard nucleophilic acyl substitution reaction.
Experimental Protocol:
-
Amine Solution: In a separate flask, dissolve 4-methyl-3-nitroaniline in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.
-
Acyl Chloride Addition: Cool the amine solution in an ice bath. Slowly add a solution of 4-(chloromethyl)benzoyl chloride in the same solvent to the cooled amine solution with vigorous stirring.
-
Reaction and Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction's progress by TLC until the starting materials are consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Core Application: A Linchpin in the Synthesis of KRAS G12C Inhibitors
The primary and most significant application of this compound is as a key building block in the synthesis of covalent inhibitors of the KRAS G12C mutant protein, a critical target in cancer therapy. The benzylic chloride functionality serves as a reactive handle for nucleophilic substitution, enabling the attachment of various heterocyclic systems.
A prominent example is in the synthesis of Sotorasib (AMG 510). In this pathway, the chloromethyl group of this compound is displaced by a nucleophilic nitrogen atom of a piperazine derivative. This alkylation reaction is a crucial step in assembling the final drug molecule.
Expanded Synthetic Potential: Beyond KRAS Inhibitors
The utility of this compound extends beyond its role in the synthesis of KRAS inhibitors. The inherent reactivity of its functional groups opens avenues for the creation of a diverse range of molecular scaffolds.
Transformations of the Nitro Group
The nitro group is a versatile functional handle that can be readily transformed into other functionalities.
-
Reduction to an Amine: The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This transformation yields N-(3-Amino-4-methylphenyl)-4-chloromethylbenzamide, a new bifunctional intermediate. This newly formed aniline can then undergo a plethora of reactions, including:
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Further Reactions of the Benzylic Chloride
The chloromethyl group can react with a wide variety of nucleophiles beyond amines.
-
Alkylation of Heterocycles: Nitrogen, oxygen, and sulfur-containing heterocycles can be alkylated at their nucleophilic centers.
-
Formation of Ethers and Thioethers: Reaction with alcohols or thiols in the presence of a base yields the corresponding benzyl ethers and thioethers.
-
Cyanation: Reaction with sodium or potassium cyanide provides a route to the corresponding benzyl cyanide, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Conclusion: A Versatile Tool for Chemical Innovation
This compound is more than just an intermediate in a high-profile drug synthesis; it is a testament to the power of strategic molecular design. Its dual reactivity, coupled with the potential for further functionalization, makes it a valuable asset in the synthetic chemist's toolbox. A thorough understanding of its synthesis, properties, and diverse reactivity will undoubtedly spur further innovation in the development of novel therapeutics and functional materials.
References
- (Reference for synthesis of 4-(chloromethyl)benzoyl chloride - if a specific one is found, otherwise a general reference for this type of reaction)
-
Buzarevski, A., Mikhova, B., & Popovski, E. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2014(3), M821. [Link][5]
-
Wiley Online Library. N-(4-Chloro-3-nitrophenyl)-3-methylbenzamide - Vapor Phase IR - Spectrum. [Link][6]
-
Buzarevski, A., Mikhova, B., & Popovski, E. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. ResearchGate. [Link][7]
-
PubChemLite. N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide. [Link][8]
-
SpectraBase. benzamide, 4-nitro-2-[(phenylmethyl)thio]- - 1H NMR - Spectrum. [Link][9]
-
Chemical Register. This compound (CAS No. 851319-32-9) Suppliers. [Link][10]
-
Sharma, P., et al. (2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PubMed Central. [Link][11]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. [Link][12]
-
The Royal Society of Chemistry. Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling - Supporting Information. [Link][13]
-
PubChem. N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-[(3R)-3-methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]benzamide. [Link][14]
-
Supporting Information - Ultrasonic Assisted Dimeric Cinchona based Chiral Phase Transfer Catalysts for Highly Enanatioselective Synthesis of Epoxidation of α, β- Unsaturated Ketones. [Link][15]
-
Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. [18]
-
PubMed Central. N-(4-Methoxy-3-nitrophenyl)acetamide. [Link][19]
-
MDPI. Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. [Link][20]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. N-{[(4-Nitrophenyl)amino]methyl}benzamide [mdpi.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide (C14H11N3O5) [pubchemlite.lcsb.uni.lu]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound (CAS No. 851319-32-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 11. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jcbsc.org [jcbsc.org]
- 13. rsc.org [rsc.org]
- 14. N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-[(3R)-3-methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]benzamide | C38H43F3N6O5S2 | CID 57403327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. 4-Nitrocinnamaldehyde [webbook.nist.gov]
- 17. 4-Chloro-3-nitrophenylacetamide [webbook.nist.gov]
- 18. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 19. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 4-Nitrophenyl 3-methoxybenzoate | C14H11NO5 | CID 532541 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Phenylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Phenylbenzamide Scaffold
The N-phenylbenzamide core is a privileged scaffold in medicinal chemistry and materials science. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antiprotozoal properties.[1][2][3][4] The versatility of this structure lies in the ability to readily modify the phenyl rings, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets or material properties. This document provides a detailed guide to the synthesis of N-phenylbenzamide derivatives, focusing on robust and widely applicable experimental protocols. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind procedural steps to empower researchers in their synthetic endeavors.
Method 1: The Classic Schotten-Baumann Reaction
The Schotten-Baumann reaction is a cornerstone of amide synthesis, prized for its simplicity and effectiveness.[5][6][7] It involves the acylation of an amine with an acid chloride in the presence of a base. This method is particularly well-suited for the synthesis of N-phenylbenzamide derivatives from anilines and benzoyl chlorides.
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the benzoyl chloride. The presence of a base, typically aqueous sodium hydroxide or pyridine, is crucial for two reasons. Firstly, it neutralizes the hydrochloric acid byproduct, preventing the protonation of the starting amine and the product amide.[7] Secondly, it drives the reaction equilibrium towards the formation of the amide.[7]
Reaction Mechanism: Schotten-Baumann Reaction
Caption: Step-by-step workflow for the synthesis of N-phenylbenzamide.
Method 2: Amide Coupling Using Carbodiimide Reagents
For more sensitive substrates or when starting from a carboxylic acid, peptide coupling reagents offer a milder alternative to acid chlorides. [8][9]Reagents such as N,N'-diisopropylcarbodiimide (DIC) in combination with an activating agent like N-hydroxybenzotriazole (HOBt) are highly effective for amide bond formation. [10]
Mechanistic Insights
The reaction mechanism involves the activation of the carboxylic acid by the coupling reagent. DIC reacts with the benzoic acid to form a highly reactive O-acylisourea intermediate. [8]This intermediate is then susceptible to nucleophilic attack by the aniline. The addition of HOBt can further enhance the reaction efficiency by forming an active ester, which is less prone to side reactions and racemization. [10]
Detailed Experimental Protocol: Synthesis of N-Phenyl-4-methoxybenzamide
This protocol outlines the synthesis of an N-phenylbenzamide derivative using DIC and HOBt.
Materials:
-
4-Methoxybenzoic acid (1.71 mmol)
-
Aniline (1.71 mmol)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.60 mmol)
-
N-Hydroxybenzotriazole (HOBt) (3.60 mmol)
-
Dichloromethane (CH₂Cl₂) (20 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Activation of Carboxylic Acid: Dissolve 4-methoxybenzoic acid (1.71 mmol) in 20 mL of dichloromethane in a round-bottom flask. Add HOBt (3.60 mmol) and DIC (3.60 mmol) to the solution. [10]2. Reaction Initiation: Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the active ester. [10]3. Addition of Amine: Add aniline (1.71 mmol) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure N-phenyl-4-methoxybenzamide. [10]7. Characterization: Characterize the final product by its melting point and spectroscopic analysis.
Data Presentation: Comparison of Synthetic Methods
| Derivative | Reagents | Method | Reaction Time | Yield | Reference |
| N-Phenylbenzamide | Aniline, Benzoyl Chloride, NaOH | Schotten-Baumann | ~30 min | 80% | [11] |
| N-p-Tolylbenzamide | p-Toluidine, Benzoyl Chloride, NaOH | Schotten-Baumann | 8 hrs | 80% | [11] |
| N-(4-Bromophenyl)benzamide | 4-Bromoaniline, Benzoyl Chloride, NaOH | Schotten-Baumann | 8 hrs | 72% | [11] |
| Imidazole-based N-phenylbenzamide derivatives | Phthalic anhydride, substituted anilines, 2,3-diaminomaleonitrile | One-pot, three-component | 2-4 hrs | 80-85% | [1] |
| N-Cyclohexyl-3-(2-fluoropropanamido)-4-methoxybenzamide | 3-Amino-N-cyclohexyl-4-methoxybenzamide, 2-Fluoropropanoic acid, DIC, HOBt | Amide Coupling | Not specified | 73% | [10] |
Troubleshooting and Field-Proven Insights
-
Low Yields in Schotten-Baumann Reaction: Ensure vigorous stirring to facilitate the reaction between the two phases (aqueous and organic). The quality of the benzoyl chloride is also critical; it should be freshly distilled or from a recently opened bottle as it can hydrolyze over time.
-
Side Reactions with Coupling Reagents: The O-acylisourea intermediate in carbodiimide-mediated couplings can rearrange to an unreactive N-acylurea. Using an activating agent like HOBt minimizes this side reaction.
-
Purification Challenges: The diisopropylurea byproduct from DIC couplings can sometimes be difficult to remove completely. It is sparingly soluble in many organic solvents, so filtration is often effective. If it co-elutes with the product during chromatography, adjusting the eluent polarity or using a different stationary phase may be necessary.
Conclusion
The synthesis of N-phenylbenzamide derivatives can be achieved through various reliable methods. The choice of protocol depends on the available starting materials, the scale of the reaction, and the sensitivity of the functional groups on the substrates. The Schotten-Baumann reaction remains a robust and cost-effective method for many applications. For more delicate or complex molecules, modern amide coupling reagents provide a mild and efficient alternative. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently synthesize a wide array of N-phenylbenzamide derivatives for their specific research needs.
References
-
Shafi, S., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 26(16), 4999. Available at: [Link]
-
O'Hair, R. A. J., et al. (2022). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work? A mechanistic exploration. New Journal of Chemistry, 46(2), 735-744. Available at: [Link]
-
O'Hair, R. A. J., et al. (2022). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work? A mechanistic exploration. ResearchGate. Available at: [Link]
-
Chemistry College (2023). #Schotten – Baumann reaction | #Aniline | Benzoylchloride | N - phenyl benzamide | #class 12 |. YouTube. Available at: [Link]
-
Wang, J., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(4), 3979-3993. Available at: [Link]
-
Request PDF. N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea. ResearchGate. Available at: [Link]
-
Land of Chemistry (2024). Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12 |Land of Chemistry |. YouTube. Available at: [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(5), 1-7. Available at: [Link]
-
Chemistry Notes (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]
-
González-Bacerio, J., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13429-13451. Available at: [Link]
-
González-Bacerio, J., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. Available at: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available at: [Link]
-
BYJU'S (2019). Schotten Baumann Reaction. Available at: [Link]
- Google Patents. N-phenylbenzamide derivatives.
- Google Patents. N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
-
Wang, J., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. Available at: [Link]
-
National Institutes of Health (2019). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. Available at: [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]
Sources
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide in Medicinal Chemistry
Foreword: Unveiling the Potential of a Multifaceted Scaffold
N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide is a synthetic compound characterized by a unique combination of structural motifs known to impart significant biological activity. While this specific molecule is primarily documented as a valuable intermediate in organic synthesis, a deeper analysis of its constituent parts—the N-phenylbenzamide core, the nitroaromatic system, and the reactive chloromethyl group—suggests a rich potential for applications in medicinal chemistry.[1] This guide provides a comprehensive overview of the hypothesized medicinal chemistry applications of this compound, grounded in the established activities of structurally related compounds. We will delve into its potential as an anticancer, antimicrobial, and anti-inflammatory agent, providing detailed protocols for its synthesis and biological evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic promise of this intriguing molecular scaffold.
Rationale for Medicinal Chemistry Exploration: A Structural Perspective
The therapeutic potential of this compound can be inferred from the well-documented pharmacological activities of its key structural components:
-
The N-Phenylbenzamide Core: This scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved drugs. Its prevalence is particularly notable in the realm of protein kinase inhibitors , where it often serves as a "hinge-binder," interacting with the ATP-binding site of various kinases.[2] Prominent examples include the tyrosine kinase inhibitors imatinib and nilotinib. Furthermore, N-phenylbenzamide derivatives have demonstrated a wide array of other biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects.
-
The Nitroaromatic Moiety: The nitro group is a versatile functional group that can significantly influence a molecule's biological profile. In many instances, it acts as a pharmacophore , essential for the compound's activity. Nitroaromatic compounds are well-known for their antimicrobial properties , often acting as prodrugs that are reductively activated within microbial cells to generate cytotoxic reactive nitrogen species.[3][4][5] This mechanism is central to the action of drugs like metronidazole. In the context of cancer therapy, the nitro group can induce a hypoxic environment, a characteristic of solid tumors, making it a valuable component in the design of hypoxia-activated prodrugs.[6] However, it is also important to consider that the nitro group can be a toxicophore , and its metabolic reduction can sometimes lead to mutagenicity.[7]
-
The Chloromethyl Group: This reactive functional group presents a dual opportunity in drug design. It can act as a covalent warhead , forming an irreversible bond with a nucleophilic residue (such as cysteine) in the target protein. This covalent inhibition can lead to enhanced potency and prolonged duration of action. Alternatively, the chloromethyl group can serve as a synthetic handle for further chemical modification, allowing for the attachment of other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.
This unique combination of a proven kinase-inhibiting scaffold, a bio-activatable antimicrobial/hypoxia-targeting element, and a reactive covalent-binding moiety makes this compound a compelling candidate for investigation in multiple therapeutic areas.
Hypothesized Therapeutic Applications and Mechanisms of Action
Based on the structural analysis, we hypothesize three primary areas of application for this compound:
Anticancer Activity: A Dual-Pronged Attack
We propose that this compound could function as a potent anticancer agent through a dual mechanism:
-
Kinase Inhibition: The N-phenylbenzamide core is likely to target the ATP-binding site of various protein kinases that are dysregulated in cancer. The specific kinases targeted would depend on the overall conformation of the molecule.
-
Hypoxia-Activated Cytotoxicity: The nitro group could be selectively reduced in the hypoxic environment of solid tumors, leading to the formation of cytotoxic radicals that induce DNA damage and apoptosis.
The following diagram illustrates the proposed dual mechanism of anticancer activity:
Caption: Proposed dual anticancer mechanism of action.
Antimicrobial Activity: Targeting Microbial Metabolism
The antimicrobial potential of this compound is primarily attributed to its nitroaromatic moiety. The proposed mechanism involves:
-
Uptake by the microbial cell.
-
Reductive activation of the nitro group by microbial nitroreductases to form radical anions and other reactive nitrogen species.[3][4][5]
-
These reactive species can then cause damage to microbial DNA, proteins, and other essential macromolecules , leading to cell death.[8]
The following workflow outlines the proposed antimicrobial mechanism:
Caption: Proposed mechanism of antimicrobial activity.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Derivatives of N-phenylbenzamide have been reported to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[6][7][9] The mechanism of action could involve:
-
Inhibition of cyclooxygenase (COX) enzymes , which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[10]
-
Suppression of the NF-κB signaling pathway , a central regulator of the inflammatory response.[7]
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound and its analogs.
Synthesis Protocol
The synthesis of this compound can be achieved through a standard amidation reaction between 4-(chloromethyl)benzoyl chloride and 4-methyl-3-nitroaniline.
Materials:
-
4-(Chloromethyl)benzoyl chloride
-
4-Methyl-3-nitroaniline
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-3-nitroaniline (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve 4-(chloromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM.
-
Slowly add the 4-(chloromethyl)benzoyl chloride solution to the aniline solution dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram illustrates the synthesis workflow:
Caption: Synthetic workflow for the target compound.
Protocol for In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the kinase inhibitory activity of the synthesized compound. A specific kinase of interest should be chosen based on a screening panel or a specific therapeutic hypothesis.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (known inhibitor of the target kinase)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted test compound or positive control to the appropriate wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and Interpretation
The results from the biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: In Vitro Kinase Inhibition Data
| Compound | Target Kinase | IC₅₀ (µM) |
| This compound | Kinase X | Value |
| Positive Control | Kinase X | Value |
Table 2: Antimicrobial Activity (MIC)
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) |
| This compound | Value | Value |
| Ciprofloxacin | Value | Value |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The structural features of this compound suggest a high probability of activity in the areas of oncology, infectious diseases, and inflammatory disorders. The protocols outlined in this guide provide a solid foundation for initiating the medicinal chemistry exploration of this and related molecules. Future work should focus on synthesizing a library of analogs to establish structure-activity relationships (SAR), performing broader biological screening to identify specific molecular targets, and optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties. Through a systematic and rigorous investigation, the full therapeutic potential of this versatile chemical scaffold can be unlocked.
References
-
Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]
-
New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC - PubMed Central. [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC - PubMed Central. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
-
Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
ACCEPTED MANUSCRIPT. Oxford Academic. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. [Link]
-
Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity. DDDT. [Link]
-
Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. ResearchGate. [Link]
-
Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]
-
N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Semantic Scholar. [Link]
-
(PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide. ResearchGate. [Link]
Sources
- 1. This compound | 851319-32-9 [amp.chemicalbook.com]
- 2. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. | Semantic Scholar [semanticscholar.org]
The Strategic Utility of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide in Targeted Drug Synthesis
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide stands as a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of Imatinib, a cornerstone in targeted cancer therapy. This guide provides an in-depth exploration of this compound's applications, underpinned by detailed protocols and the scientific rationale behind its strategic use in drug development.
Introduction: A Building Block for Kinase Inhibition
This compound (CAS No. 851319-32-9) is a compound of significant interest in organic synthesis, particularly in the pharmaceutical sector.[1][2] Its molecular structure is strategically designed with three key reactive sites: a nitro group, a chloromethyl group, and an amide linkage. This trifecta of functionalities allows for a sequential and controlled series of chemical transformations, making it an ideal precursor for the synthesis of various kinase inhibitors. The most prominent of these is Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[3][4]
The core utility of this intermediate lies in its ability to act as a scaffold, allowing for the systematic introduction of different molecular fragments to build the final active pharmaceutical ingredient (API). The following sections will delve into the practical applications and detailed methodologies for utilizing this versatile chemical intermediate.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is crucial before handling this compound in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 851319-32-9 | [2] |
| Molecular Formula | C15H13ClN2O3 | [2] |
| Molecular Weight | 304.73 g/mol | [2] |
| Appearance | Brownish Solid | [2] |
| Melting Point | 161-165°C | [5] |
| Solubility | Soluble in THF | [5] |
Safety and Handling:
-
4-(Chloromethyl)benzoyl chloride: This precursor is corrosive and a lachrymator. It reacts with water and moisture, releasing hydrochloric acid. Therefore, it must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
4-Methyl-3-nitroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[6][7] It can cause skin and eye irritation.[6]
General Handling Precautions for this compound:
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]
Core Application: Synthesis of an Imatinib Intermediate
The primary and most well-documented application of this compound is its role as a key starting material in a multi-step synthesis of an Imatinib intermediate. The overall synthetic pathway is a logical sequence of reactions targeting the specific functional groups of the intermediate.
Caption: Synthetic pathway to a key Imatinib intermediate.
Protocol 1: Synthesis of this compound (Acylation)
This initial step involves the formation of an amide bond between an aniline derivative and an acyl chloride. This is a classic Schotten-Baumann reaction.[9]
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is a common choice as it is a relatively non-polar, aprotic solvent that readily dissolves both reactants but does not react with them.
-
Base: A weak organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is used to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[9][10] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
-
Temperature: The reaction is typically carried out at a low temperature (e-g., 0 °C) initially to control the exothermic nature of the acylation and then allowed to warm to room temperature to ensure completion.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-3-nitroaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 to 1.5 equivalents) to the stirred solution.
-
Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, or by column chromatography on silica gel.[11][12][13]
Expected Analytical Data:
While specific spectral data can vary slightly based on the solvent and instrument used, representative NMR data would be as follows:
-
¹H NMR: Expect signals corresponding to the aromatic protons of both phenyl rings, a singlet for the benzylic protons of the chloromethyl group, and a singlet for the methyl group on the nitrophenyl ring. The amide proton will appear as a singlet, typically at a higher chemical shift.
-
¹³C NMR: Expect signals for all unique carbon atoms, including the carbonyl carbon of the amide, the carbons of the two aromatic rings, the chloromethyl carbon, and the methyl carbon.
Protocol 2: Reduction of the Nitro Group
The second step in the sequence is the selective reduction of the nitro group to an amine, yielding N-(3-amino-4-methylphenyl)-4-(chloromethyl)benzamide.
Causality Behind Experimental Choices:
-
Reducing Agent: Stannous chloride (SnCl₂) in a protic solvent like ethanol or concentrated HCl is a classic and effective method for the reduction of aromatic nitro groups in the presence of other reducible functionalities like the chloromethyl group.[10] Alternative methods include catalytic hydrogenation (e.g., H₂/Pd-C), but this may also lead to the reduction of the chloromethyl group.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a base, such as a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
The product can be purified by column chromatography if necessary.
Protocol 3: Nucleophilic Substitution
The final step in this sequence involves the nucleophilic substitution of the chlorine atom in the chloromethyl group with 1-methylpiperazine.
Causality Behind Experimental Choices:
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) is used to facilitate the nucleophilic substitution by deprotonating the piperazine, making it a more potent nucleophile, and to neutralize the HCl byproduct.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is suitable for this S_N2 reaction, as it can dissolve the reactants and facilitate the reaction without interfering.[14]
Step-by-Step Methodology:
-
Dissolve N-(3-amino-4-methylphenyl)-4-(chloromethyl)benzamide (1.0 equivalent) in anhydrous DMF or acetone.
-
Add potassium carbonate (2.0 equivalents) and 1-methylpiperazine (1.2-1.5 equivalents) to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final Imatinib intermediate can be purified by column chromatography or recrystallization.
Broader Applications in Drug Discovery
While the synthesis of Imatinib is the most prominent application, the structural motifs within this compound make it a potentially valuable intermediate for the synthesis of other kinase inhibitors. The 4-(chloromethyl)benzamide portion can be reacted with various nucleophiles to introduce diverse side chains, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting kinases like ABL, KIT, and others.[4][15] For instance, derivatives of this intermediate have been explored in the development of novel inhibitors for Bruton's tyrosine kinase (BTK).[2]
Conclusion
This compound is a strategically important chemical intermediate that provides an efficient entry point for the synthesis of complex, biologically active molecules. Its well-defined reactivity allows for a systematic and controlled series of chemical transformations, making it an invaluable tool for researchers and scientists in the field of drug development. The protocols and rationale outlined in this guide are intended to provide a solid foundation for the effective utilization of this compound in the synthesis of Imatinib and other potential kinase inhibitors, thereby contributing to the advancement of targeted therapies.
References
-
National Center for Biotechnology Information. (n.d.). Imatinib. PubChem Compound Summary for CID 5291. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Patel, D., et al. (2018). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Magnetic Resonance in Chemistry, 56(11), 1033-1038.
- Gowda, B. T., Shetty, M., & Jayalakshmi, K. L. (2005). Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.
-
East Harbour Group. (2022). Material Safety Data Sheet N-Methyl-4-nitroaniline. Retrieved from [https://www.easth Harbourgroup.com/msds]([Link] Harbourgroup.com/msds)
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... [Image]. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Acta Chemica Malaysia. (2019). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (2005). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2-/3-Substituted Phenyl)-4-Substituted Benzenesulphonamides. Retrieved from [Link]
-
Chemical Register. (n.d.). This compound (CAS No. 851319-32-9) Suppliers. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
PubMed. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Image]. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Methyl-3-nitrophenyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. fishersci.com [fishersci.com]
- 4. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 851319-32-9 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. eastharbourgroup.com [eastharbourgroup.com]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 15. actachemicamalaysia.com [actachemicamalaysia.com]
A Robust, Validated HPLC Method for Purity Analysis of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide
An Application Note for the Pharmaceutical Industry
Abstract
This application note details a highly reliable and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide. This compound, a key intermediate in various organic synthesis pathways, requires stringent purity control to ensure the quality and safety of final products. The described method utilizes a C18 stationary phase with a UV detector, providing excellent specificity, linearity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, making it suitable for implementation in quality control and drug development laboratories.
Introduction and Scientific Rationale
This compound (CAS No. 851319-32-9) is a complex benzamide derivative characterized by the presence of nitroaromatic and halogenated functionalities.[1][2][3] The purity of such intermediates is a critical parameter in pharmaceutical manufacturing, as impurities can affect the efficacy, stability, and safety of the final active pharmaceutical ingredient (API). Therefore, a validated, stability-indicating analytical method is essential for its quality control.
The molecular structure, featuring multiple aromatic rings, imparts significant hydrophobicity, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical technique.[4][5] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase. Hydrophobic molecules, like the target analyte, interact more strongly with the stationary phase, leading to longer retention times, while more polar impurities will elute earlier.[6][7]
The presence of nitro and benzamide chromophores in the molecule allows for sensitive detection using UV spectrophotometry. Based on the analysis of similar nitroaromatic compounds, a detection wavelength of 254 nm was selected to ensure high sensitivity for both the main compound and potential related impurities.[8][9] This application note provides a complete methodology, from the rationale for chromatographic parameter selection to a step-by-step validation protocol.
Experimental Methodology
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent software for data acquisition and processing.
-
Analytical Column: A C18 column (e.g., Waters Symmetry®, Agilent Zorbax®, Phenomenex Luna®) with dimensions of 4.6 x 150 mm and a 5 µm particle size is recommended. The C18 phase provides the necessary hydrophobic interactions for retaining the non-polar analyte.[5][10]
-
Analytical Balance: Calibrated balance with 0.01 mg readability.
-
Glassware: Volumetric flasks (Class A), pipettes, and autosampler vials.
-
Filters: 0.45 µm PTFE or Nylon syringe filters for sample preparation.
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Formic Acid: ACS grade or higher.
-
This compound Reference Standard: A well-characterized standard of known purity.
Chromatographic Conditions
The selection of these parameters is based on achieving optimal separation of the main peak from potential impurities while ensuring a reasonable run time and robust performance. The mobile phase of acetonitrile and water provides the necessary polarity for elution, while the addition of 0.1% formic acid helps to protonate any acidic silanols on the column surface and ensure sharp, symmetrical peaks.[8]
| Parameter | Recommended Setting |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile / Water (65:35 v/v) with 0.1% Formic Acid in the aqueous phase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Detailed Protocols
Standard and Sample Preparation Workflow
The following diagram outlines the general workflow for preparing solutions for analysis.
Caption: Figure 1. Experimental workflow from sample preparation to data analysis.
Step-by-Step Protocol:
-
Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly. The final mobile phase is prepared by mixing 650 mL of acetonitrile with 350 mL of the prepared aqueous component. Degas the solution before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This is the stock solution.
-
Working Standard Solution (for Purity): Further dilute the stock solution if necessary to match the concentration of the sample solution.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Final Preparation: Prior to injection, filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation According to ICH Guidelines
For a method to be trustworthy, it must be validated to ensure it is fit for its intended purpose.[11] The following validation parameters should be assessed according to ICH Q2(R2) guidelines.[12][13]
Caption: Figure 2. Key validation parameters for a robust analytical method.
System Suitability
Before commencing any analysis, the system's suitability must be confirmed. Inject the working standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% for n=6 injections | Demonstrates the precision of the injection and system. |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[14] This can be demonstrated by analyzing a placebo (all excipients without the analyte) and confirming no interfering peaks at the retention time of the main analyte. Forced degradation studies (acid, base, oxidation, heat, light) should also be performed to ensure that degradation products are separated from the main peak, proving the method is stability-indicating.
Linearity and Range
Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration. Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by performing recovery studies. A known amount of reference standard should be spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the same sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ)
The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically S/N of 10:1) or by establishing the lowest concentration that meets the requirements for precision and accuracy.
Robustness
The robustness of the method should be tested by making small, deliberate variations in the chromatographic conditions.[13]
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
-
Mobile Phase Composition: Vary the percentage of acetonitrile by ±2% absolute.
-
Acceptance Criterion: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Data Analysis and Interpretation
The purity of the sample is typically determined by area percent normalization. The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram.
Formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100 % Individual Impurity = (Area of Individual Impurity Peak / Sum of All Peak Areas) x 100
This method assumes that all compounds have a similar response factor at the detection wavelength. For more accurate impurity quantification, a reference standard for each impurity would be required to calculate relative response factors.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the purity determination of this compound. The method is highly specific and robust, and its validation in accordance with ICH guidelines confirms its suitability for routine use in quality control laboratories for both batch release testing and stability studies.
References
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Moravek, Inc. (2023). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]
-
United States Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
LCGC International. (2014). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Reddit. (2017). What the heck is HPLC normal phase/reverse-phase and what does it tell us?. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2010). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
ResearchGate. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis and its intermediate compounds. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
PubMed. (2015). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 851319-32-9 [amp.chemicalbook.com]
- 3. 851319-32-9|4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide|BLD Pharm [bldpharm.com]
- 4. jordilabs.com [jordilabs.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. moravek.com [moravek.com]
- 7. reddit.com [reddit.com]
- 8. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. youtube.com [youtube.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Large-scale synthesis of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide.
An Application Note for the Large-Scale Synthesis of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide
Introduction: The Strategic Importance of a Key Synthetic Intermediate
This compound (CAS No: 851319-32-9) is a vital intermediate compound in the field of organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a reactive chloromethyl group and a substituted nitrophenyl ring, makes it a versatile building block for the construction of more complex molecules, particularly in the development of novel kinase inhibitors and other therapeutic agents.[2][3][4] This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound, focusing on efficiency, scalability, and safety. We will delve into the chemical rationale behind each step, ensuring a reproducible and robust process for researchers and drug development professionals.
Synthetic Strategy: Amide Bond Formation via Acylation
The synthesis of this compound is achieved through a classical nucleophilic acyl substitution reaction. The core of this transformation is the formation of a stable amide bond between the nucleophilic amine, 4-Methyl-3-nitroaniline, and the electrophilic acyl chloride, 4-(chloromethyl)benzoyl chloride.
The reaction mechanism involves the attack of the lone pair of electrons on the nitrogen atom of 4-Methyl-3-nitroaniline onto the carbonyl carbon of 4-(chloromethyl)benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the desired amide product along with hydrochloric acid (HCl) as a byproduct. To ensure the reaction proceeds to completion, a base is added to neutralize the HCl, preventing the protonation and deactivation of the starting amine.
Visualizing the Reaction Pathway
The following diagram illustrates the straightforward, single-step synthesis.
Caption: Reaction scheme for the synthesis of the target compound.
Materials and Quantitative Data
Successful large-scale synthesis relies on precise stoichiometry. The following table summarizes the required reagents and their quantities for a representative batch size.
| Compound Name | Role | CAS No. | Mol. Weight ( g/mol ) | Equivalents | Amount (moles) | Amount (grams) |
| 4-Methyl-3-nitroaniline | Starting Material | 119-32-4 | 152.15 | 1.0 | 1.0 | 152.15 |
| 4-(chloromethyl)benzoyl chloride | Acylating Agent | 876-08-4 | 189.04 | 1.05 | 1.05 | 198.49 |
| Triethylamine (TEA) | Base / HCl Scavenger | 121-44-8 | 101.19 | 1.2 | 1.2 | 121.43 |
| Dichloromethane (DCM) | Solvent | 75-09-2 | 84.93 | - | - | ~2.0 L |
| Product | This compound | 851319-32-9 | 304.73 | - | 1.0 (Theor.) | 304.73 (Theor.) |
Detailed Large-Scale Synthesis Protocol
This protocol is designed for execution in a controlled laboratory or pilot plant environment. All operations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[5]
Step 1: Reaction Vessel Setup and Reagent Charging
-
Set up a 5 L, three-necked, round-bottom flask equipped with a mechanical overhead stirrer, a temperature probe, and a 500 mL pressure-equalizing dropping funnel. Ensure all glassware is dry.
-
Charge the reaction flask with 4-Methyl-3-nitroaniline (152.15 g, 1.0 mol) and Dichloromethane (DCM, 1.0 L).
-
Begin stirring to dissolve the solid. The resulting solution will be yellowish-orange.
-
Once dissolved, add Triethylamine (121.43 g, 1.2 mol) to the flask.
-
Cool the reaction mixture to 0-5 °C using an ice-water bath.
Step 2: Controlled Addition of Acylating Agent
-
In a separate beaker, dissolve 4-(chloromethyl)benzoyl chloride (198.49 g, 1.05 mol) in DCM (500 mL).
-
Transfer this solution to the dropping funnel.
-
Add the 4-(chloromethyl)benzoyl chloride solution dropwise to the stirred reaction mixture over a period of 60-90 minutes.
-
Expert Insight: Maintain the internal temperature below 10 °C throughout the addition. This is critical to control the exothermic reaction and prevent the formation of potential side products.
-
Step 3: Reaction Monitoring and Completion
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is complete when the spot corresponding to 4-Methyl-3-nitroaniline is no longer visible.
Step 4: Work-up and Product Isolation
-
Once the reaction is complete, cool the mixture again to 10-15 °C.
-
Slowly quench the reaction by adding 1 M Hydrochloric Acid (HCl, 500 mL) to neutralize excess triethylamine. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (2 x 500 mL) to remove residual acid.
-
Brine (saturated NaCl solution) (1 x 500 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
Step 5: Purification via Recrystallization
-
Transfer the crude solid to a suitable flask.
-
Add a minimal amount of hot isopropanol or ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.
Step 6: Drying
-
Dry the purified product in a vacuum oven at 40-50 °C overnight to yield this compound as a brownish or yellow solid.[1][6]
Scientific Integrity and Rationale
-
Expertise & Experience: The choice of triethylamine as a base is strategic; it is a tertiary amine that acts as an effective HCl scavenger without competing in the primary acylation reaction. Its hydrochloride salt is also readily removed during the aqueous work-up. The controlled, low-temperature addition is a standard practice for managing the high reactivity of acyl chlorides, ensuring a high-yield, clean reaction.
-
Trustworthiness & Self-Validation: This protocol incorporates a clear validation checkpoint: TLC analysis. This allows the researcher to confirm the consumption of the limiting reagent before proceeding to the work-up, preventing wasted effort and resources. The multi-step washing procedure is a self-validating system for purity, as each step is designed to systematically remove specific classes of impurities (excess base, residual acid, water), leading to a cleaner crude product before the final recrystallization step.
Health and Safety Considerations
-
4-Methyl-3-nitroaniline: Toxic if ingested or absorbed through the skin.[6]
-
4-(chloromethyl)benzoyl chloride: Corrosive and a lachrymator (causes tearing). Reacts with moisture.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin and eye damage.
-
Dichloromethane: A potential carcinogen. Volatile.
Mandatory Precautions:
-
Always operate in a certified chemical fume hood.
-
Wear chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
-
Keep all reagents away from moisture, heat, and ignition sources.
-
Dispose of all chemical waste according to institutional and local regulations.
References
-
Pharmaffiliates. This compound. [Online] Available at: [Link]
- Buzarevski, A., Mikhova, B., & Popovski, E. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, M821.
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Online] Available at: [Link]
- Hines, J. V., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide.
- Google Patents. Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
-
PubChem. 4-Methyl-3-nitroaniline. [Online] Available at: [Link]
- Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289.
-
ResearchGate. Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid. [Online] Available at: [Link]
- Wang, Q., et al. (2018). Discovery of 4-((N-(2-(dimethylamino)ethyl)acrylamido)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CHMFL-PDGFR-159) as a highly selective type II PDGFRα kinase inhibitor for PDGFRα driving chronic eosinophilic leukemia. European Journal of Medicinal Chemistry, 150, 366–384.
-
PubMed. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. [Online] Available at: [Link]
- Đaković, M., et al. (2013). N-(4-Methylbenzyl)-3-nitroanilinium chloride. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105.
- Hines, J. V., et al. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
- Đaković, M., et al. (2012). N-(4-Methylbenzyl)-3-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3151.
-
PubChem. N-(4-Methyl-3-nitrophenyl)acetamide. [Online] Available at: [Link]
-
ResearchGate. A Simple and Efficient Biphasic Method for the Preparation of 4-Nitrophenyl N-Methyl- and N-Alkylcarbamates. [Online] Available at: [Link]
-
PubChem. 4-Chloro-3-nitroaniline. [Online] Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-((N-(2-(dimethylamino)ethyl)acrylamido)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CHMFL-PDGFR-159) as a highly selective type II PDGFRα kinase inhibitor for PDGFRα driving chronic eosinophilic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Hierarchical Strategy for the Biological Activity Screening of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide Derivatives
Prepared by: Senior Application Scientist, Drug Discovery Division
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.[1][2] The specific derivative, N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide, is a novel chemical entity whose biological potential is yet to be characterized.[3] Its structure presents several features of interest for drug discovery: the rigid benzamide linker, a nitrophenyl group which is common in bioactive molecules, and a reactive 4-(chloromethyl)benzyl moiety.[4] This chloromethyl group, in particular, is a potential alkylating agent, suggesting a possible mechanism of covalent interaction with biological macromolecules, a strategy employed by several successful anticancer agents.[5]
This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on how to conduct a systematic biological activity screening of this compound. We outline a hierarchical screening cascade designed to efficiently identify and characterize its primary biological effects, focusing on potential anticancer, antimicrobial, and anti-inflammatory activities. The protocols herein are designed with self-validating controls to ensure data integrity and reproducibility.
Section 1: The Hierarchical Screening Strategy
A tiered or hierarchical approach is essential for the efficient allocation of resources when screening a novel compound. This strategy begins with broad, high-throughput primary assays to identify any significant biological activity. Positive "hits" from these initial screens are then subjected to more complex and specific secondary and tertiary assays to confirm the activity, elucidate the mechanism of action (MoA), and assess selectivity.
The rationale is to fail compounds fast and focus resources on those with promising, validated activity. Our proposed cascade prioritizes the most likely activities based on the compound's chemical structure.
Caption: Hierarchical screening cascade for the test compound.
Section 2: Anticancer Activity Screening Protocols
Rationale: The presence of a reactive chloromethyl group suggests potential for alkylating nucleic acids or proteins, a common mechanism for cytotoxic anticancer drugs. Therefore, cytotoxicity against a panel of cancer cell lines is the highest priority screen.
Protocol 1: Primary Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical, HepG2 for liver) and a non-cancerous cell line (e.g., HEK293 or NCM460) in their recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7] Maintain cells at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent-induced toxicity.[7]
-
Cell Seeding: Using a hemocytometer or automated cell counter, determine the cell concentration. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[6] Incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells).
-
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.[6]
Data Presentation:
| Cell Line | Compound IC50 (µM) (Hypothetical) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast Cancer) | 8.5 ± 0.7 | 1.2 ± 0.2 |
| A549 (Lung Cancer) | 12.3 ± 1.1 | 2.5 ± 0.4 |
| HeLa (Cervical Cancer) | 6.2 ± 0.5 | 0.9 ± 0.1 |
| HEK293 (Normal Kidney) | > 100 | 15.8 ± 2.3 |
Protocol 2: Mechanistic Elucidation (Annexin V/PI Apoptosis Assay)
If the compound shows significant cytotoxicity (e.g., IC50 < 10 µM), the next step is to determine if cell death occurs via apoptosis or necrosis. The Annexin V/Propidium Iodide (PI) assay distinguishes these states.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the membrane becomes permeable, allowing PI to enter and stain the DNA.
Caption: Workflow for the Annexin V / PI Apoptosis Assay.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[7]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations will be distinguished as:
-
Viable: Annexin V-negative, PI-negative.
-
Early Apoptotic: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.
-
Necrotic: Annexin V-negative, PI-positive.
-
Hypothetical Mechanism of Action Pathway
Based on its structure, the compound may act as a DNA alkylating agent, inducing the DNA damage response (DDR) pathway, leading to p53-mediated apoptosis.
Caption: Hypothetical DNA damage-induced apoptosis pathway.
Section 3: Antimicrobial Activity Screening Protocol
Rationale: Benzamide derivatives have reported antimicrobial properties.[2] A primary screen for antibacterial activity is a valuable secondary objective.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]
Step-by-Step Methodology:
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.[9][10]
-
Inoculum Preparation: Grow bacteria in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
Negative Control: Inoculated MHB without any compound.
-
Sterility Control: Uninoculated MHB.
-
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2]
Data Presentation:
| Bacterial Strain | Compound MIC (µg/mL) (Hypothetical) | Ciprofloxacin MIC (µg/mL) |
| S. aureus (Gram +) | 16 | 0.5 |
| B. subtilis (Gram +) | 8 | 0.25 |
| E. coli (Gram -) | > 128 | 0.015 |
| P. aeruginosa (Gram -) | > 128 | 0.25 |
Section 4: Anti-inflammatory Activity Screening Protocol
Rationale: Many small molecules, including some benzamides, exhibit anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[11][12]
Protocol 4: COX-2 Inhibition Assay (PGE2 Measurement)
This cell-based assay measures the compound's ability to inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator, in cells stimulated to express COX-2.[13]
Step-by-Step Methodology:
-
Cell Culture: Use a cell line like RAW 264.7 murine macrophages.
-
COX-2 Induction: Seed cells in a 24-well plate. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 12-18 hours to induce the expression of COX-2.
-
Treatment: Pre-incubate the LPS-stimulated cells with various concentrations of the test compound for 1 hour.
-
PGE2 Production: Add arachidonic acid (10 µM) to the wells and incubate for 30 minutes to serve as a substrate for COX-2.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production compared to the LPS-stimulated, vehicle-treated control. A known COX-2 inhibitor like Celecoxib should be used as a positive control.[13]
Data Presentation:
| Compound Conc. (µM) | % PGE2 Inhibition (Hypothetical) |
| 1 | 15.2% |
| 10 | 48.9% |
| 50 | 75.6% |
References
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
-
BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
-
PubMed. (2016). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists.
-
National Center for Biotechnology Information (NCBI). (2017). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs.
-
National Center for Biotechnology Information (NCBI). (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
-
Taylor & Francis Online. (2024). Drug screening approaches for small-molecule compounds in cancer-targeted therapy.
-
MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
-
ResearchGate. (2024). Drug screening approaches for small-molecule compounds in cancer-targeted therapy | Request PDF.
-
MDPI. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
-
ResearchGate. (2021). Primary screening for antibacterial activity of synthetic compounds... | Download Scientific Diagram.
-
National Center for Biotechnology Information (NCBI). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
-
SpringerLink. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
-
Sciforum. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
-
ResearchGate. Benzamide compounds with biological activities (4ae4k). | Download Table.
-
National Center for Biotechnology Information (NCBI). (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
-
protocols.io. (2024). Cytotoxicity Assay Protocol.
-
International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs.
-
ResearchGate. Antimicrobial screening results of synthesized compounds. - ResearchGate.
-
MDPI. (2022). Research into New Molecules with Anti-Inflammatory Activity.
-
Preprints.org. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules.
-
National Center for Biotechnology Information (NCBI). (2019). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria.
-
PubMed Central. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
-
Pharmaffiliates. CAS No : 851319-32-9 | Product Name : this compound.
-
National Center for Biotechnology Information (NCBI). (2017). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing.
-
MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide.
-
BLDpharm. 851319-32-9|4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. mdpi.com [mdpi.com]
- 5. Drug screening approaches for small-molecule compounds in cancer-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note & Protocols: Strategic Use of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide in the Synthesis of Targeted Covalent Kinase Inhibitors
Introduction: The Strategic Advantage of Covalent Inhibition
The paradigm of kinase inhibitor design has evolved significantly, with a resurgence of interest in targeted covalent inhibitors (TCIs).[1] Unlike their non-covalent counterparts that rely on reversible binding equilibria, TCIs form a stable, covalent bond with their target protein, offering distinct therapeutic advantages.[2] These benefits include enhanced biochemical potency, prolonged pharmacodynamic effects, and the potential to overcome drug resistance mechanisms.[2][3] The core principle of a TCI involves a scaffold that provides reversible binding affinity and selectivity for the target kinase, appended with a reactive electrophilic group, often termed a "warhead," designed to react with a proximal nucleophilic amino acid residue within the kinase's active site.[4]
This application note details the utility of a key synthetic building block, N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide , in the design and synthesis of novel TCIs. The 4-(chloromethyl)benzamide moiety serves as a latent electrophile, a class of reactive groups that can offer a favorable balance between chemical stability and reactivity for targeting nucleophilic residues like cysteine.[5] The N-(4-methyl-3-nitrophenyl) portion of the molecule can be strategically employed as a core fragment to engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases, contributing to the initial, non-covalent recognition required for selective covalent bond formation.
This document provides a comprehensive guide for researchers, covering the synthetic rationale, detailed experimental protocols, and methodologies for the biological evaluation of kinase inhibitors derived from this versatile chemical intermediate.
Mechanism of Action: The Covalent Engagement Strategy
The therapeutic efficacy of TCIs synthesized from this compound hinges on a two-step mechanism of action:
-
Reversible Binding: The inhibitor, featuring the N-(4-methyl-3-nitrophenyl)benzamide core, first docks into the ATP-binding site of the target kinase. This initial, non-covalent binding is governed by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions, which positions the reactive chloromethyl group in close proximity to a strategically located nucleophilic amino acid residue.
-
Irreversible Covalent Bonding: Once optimally oriented, the electrophilic benzylic carbon of the chloromethyl group undergoes a nucleophilic substitution reaction (SN2) with a suitable nucleophile on the protein surface. In many targeted kinases, this nucleophile is the thiol side chain of a cysteine residue.[3] This reaction forms a stable thioether bond, permanently linking the inhibitor to the kinase and leading to its irreversible inactivation.
The intrinsic reactivity of the chloromethyl group is crucial; it must be reactive enough to engage the target cysteine but not so reactive as to cause widespread, non-specific alkylation of other biological molecules, which could lead to toxicity.[3] The design of the overall inhibitor structure helps to ensure that the covalent reaction is highly favored only after selective binding to the target kinase.[3]
Caption: Mechanism of targeted covalent inhibition.
Experimental Protocols: Synthesis of a Hypothetical BTK Inhibitor
To illustrate the application of this compound, we present a detailed synthetic protocol for a hypothetical Bruton's Tyrosine Kinase (BTK) inhibitor, BTK-TCI-1 . This protocol is based on established synthetic methodologies for related benzamide-based kinase inhibitors.[6][7]
Part 1: Synthesis of this compound (Intermediate 2)
This initial step involves the amide coupling of 4-methyl-3-nitroaniline with 4-(chloromethyl)benzoyl chloride.
Caption: Synthesis of the key intermediate.
Materials:
-
4-Methyl-3-nitroaniline (1.0 eq)
-
4-(Chloromethyl)benzoyl chloride (1.05 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 4-methyl-3-nitroaniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
In a separate flask, dissolve 4-(chloromethyl)benzoyl chloride in anhydrous DCM.
-
Add the 4-(chloromethyl)benzoyl chloride solution dropwise to the aniline solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure This compound (Intermediate 2) .[8]
Part 2: Synthesis of Final Product BTK-TCI-1
This step involves the nucleophilic substitution of the chlorine atom in Intermediate 2 with a suitable amine, for instance, a piperazine derivative which is common in kinase inhibitor scaffolds.[6]
Caption: Final synthetic step to BTK-TCI-1.
Materials:
-
This compound (Intermediate 2 ) (1.0 eq)
-
1-(Piperazin-1-yl)ethan-1-one (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile, anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add Intermediate 2 , 1-(piperazin-1-yl)ethan-1-one, and K₂CO₃.
-
Add anhydrous acetonitrile and heat the mixture to 80 °C with vigorous stirring.
-
Maintain the reaction at 80 °C for 8-12 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography on silica gel to afford the final compound, BTK-TCI-1 .
Characterization and Data
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Table 1: Analytical Characterization Data for Synthesized Compounds
| Compound | Molecular Formula | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity (HPLC) |
| Intermediate 2 | C₁₅H₁₃ClN₂O₃ | 305.06 | [Hypothetical Data] 305.1 | >98% |
| BTK-TCI-1 | C₂₁H₂₄N₄O₄ | 397.18 | [Hypothetical Data] 397.2 | >99% |
Note: ¹H NMR and ¹³C NMR spectroscopy should also be performed to confirm the structures.
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay (BTK)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BTK-TCI-1 against BTK.
Protocol:
-
Use a commercially available biochemical assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a dilution series of BTK-TCI-1 in DMSO.
-
In a 384-well plate, add recombinant human BTK enzyme, the kinase substrate (e.g., a poly(Glu,Tyr) peptide), and ATP to initiate the reaction.
-
Add the diluted inhibitor to the wells and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection reagent.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Cellular Anti-Proliferation Assay
Objective: To assess the ability of BTK-TCI-1 to inhibit the growth of a B-cell lymphoma cell line that is dependent on BTK signaling (e.g., TMD8).
Protocol:
-
Seed TMD8 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of BTK-TCI-1 for 72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Measure the absorbance or luminescence and calculate the percentage of cell viability relative to a vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.
Table 2: Hypothetical Biological Activity Data
| Compound | BTK IC₅₀ (nM) | TMD8 Cell GI₅₀ (nM) |
| BTK-TCI-1 | [Hypothetical Data] 8.5 | [Hypothetical Data] 25.0 |
Relevant Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells. Dysregulation of this pathway is a hallmark of various B-cell malignancies.
Caption: Simplified BTK signaling pathway.
Safety and Handling
This compound and its precursor, 4-(chloromethyl)benzoyl chloride, are reactive chemical intermediates and should be handled with appropriate care.[9][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place.[8]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of targeted covalent kinase inhibitors. The chloromethyl group provides a well-characterized electrophilic warhead for engaging nucleophilic residues, while the substituted phenylamide core can be tailored to achieve selectivity for specific kinase targets. The protocols and methodologies outlined in this document provide a solid framework for researchers to design, synthesize, and evaluate novel TCIs for potential therapeutic applications.
References
- Journal of Medicinal Chemistry. Covalent Inhibitors: To Infinity and Beyond. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01831]
- WuXi AppTec. How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. [URL: https://rcs.wuxiapptec.
- Royal Society of Chemistry. Covalent Inhibition of Kinases. [URL: https://pubs.rsc.org/en/content/chapter/bk9781782623757-00061/978-1-78262-375-7]
- ResearchGate. Covalent Kinase Inhibitors: An Overview. [URL: https://www.researchgate.net/publication/342416827_Covalent_Kinase_Inhibitors_An_Overview]
- SpringerLink. Covalent Kinase Inhibitors: An Overview. [URL: https://link.springer.com/chapter/10.1007/7355_2020_103]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC128540050]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC157000250]
- PubMed Central. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022830/]
- PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8625501/]
- Pharmaffiliates. This compound. [URL: https://www.pharmaffiliates.com/en/n-4-methyl-3-nitrophenyl-4-chloromethylbenzamide-851319-32-9]
- BenchChem. 4-(chloromethyl)-N-phenylbenzamide. [URL: https://www.benchchem.com/product/b2377820]
- PubMed. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. [URL: https://pubmed.ncbi.nlm.nih.gov/27966954/]
- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. [URL: https://www.benchchem.com/application-notes/synthesis-of-kinase-inhibitors-using-5-bromo-2-fluoro-3-trifluoromethyl-benzaldehyde]
- Echemi. 4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide Safety Data Sheets. [URL: https://www.echemi.com/sds/4-chloro-n-%5b1-%5b2-(4-nitrophenyl)ethyl%5d-2-piperidinylidene%5dbenzenesulfonamide-cas1000109-77-7.html]
- BLDpharm. 4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide. [URL: https://www.bldpharm.com/products/851319-32-9.html]
- PubMed. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. [URL: https://pubmed.ncbi.nlm.nih.gov/28315597/]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols: A Comprehensive Guide to the N-Alkylation of Amines Using 4-Chloromethylbenzamide Derivatives
Introduction: The Strategic Importance of N-Alkylation in Modern Drug Discovery
The N-alkylation of amines is a cornerstone of synthetic and medicinal chemistry, providing a direct pathway to constructing the diverse amine scaffolds that are prevalent in a vast array of pharmaceuticals.[1] This transformation is fundamental for building molecular complexity and is a key strategy in drug discovery for modulating critical properties such as potency, selectivity, solubility, and metabolic stability.[1] Among the various alkylating agents, 4-chloromethylbenzamide derivatives have emerged as particularly valuable reagents. These bifunctional molecules incorporate a reactive benzylic chloride for the N-alkylation and a customizable benzamide moiety, which is a well-established pharmacophore in numerous approved drugs.[2] The ability to modify the substituents on the benzamide portion allows for the fine-tuning of physicochemical and pharmacological properties, making these reagents powerful tools in the generation of compound libraries for structure-activity relationship (SAR) studies.[3]
This technical guide provides a comprehensive overview of the N-alkylation of amines using 4-chloromethylbenzamide derivatives, detailing the underlying mechanistic principles, offering a robust experimental protocol, and presenting troubleshooting strategies to ensure successful execution.
Mechanistic Insights: The Rationale Behind Experimental Design
The N-alkylation of an amine with a 4-chloromethylbenzamide derivative proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-chloromethylbenzamide. This carbon is particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent phenyl ring and the good leaving group potential of the chloride ion.
-
Transition State Formation: A transient pentacoordinate transition state is formed where a new C-N bond is partially formed, and the C-Cl bond is partially broken.
-
Chloride Displacement and Product Formation: The C-Cl bond fully cleaves, and the chloride ion is displaced, resulting in the formation of a new C-N bond and yielding the N-alkylated amine product as an ammonium salt.
-
Deprotonation: A base present in the reaction mixture deprotonates the ammonium salt to yield the final, neutral N-alkylated amine product and the corresponding acid salt of the base.
A persistent challenge in the N-alkylation of primary and secondary amines is the potential for over-alkylation . The newly formed secondary or tertiary amine product is often more nucleophilic than the starting amine, leading to subsequent reactions with the alkylating agent to form undesired tertiary amines or quaternary ammonium salts.[4] Strategies to mitigate this include the slow addition of the alkylating agent, using a stoichiometric excess of the amine, or employing specific base and solvent systems.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the chemical transformation and the experimental process, the following diagrams have been generated.
Caption: The SN2 mechanism for the N-alkylation of an amine.
Sources
Application Note & Protocols: Comprehensive Characterization of Novel Bioactive Compounds Derived from N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide
Abstract
This guide provides a comprehensive framework for the synthesis, purification, structural elucidation, and preliminary biological evaluation of novel compounds derived from the versatile starting material, N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide. This precursor is a valuable scaffold in medicinal chemistry, featuring a reactive benzylic chloride for facile derivatization and a nitro-substituted aromatic system amenable to further functionalization. We present detailed protocols for key analytical techniques including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Furthermore, we outline a standard protocol for assessing the in vitro cytotoxic activity of these novel compounds, a critical first step in the evaluation of their potential as anticancer agents.
Introduction: The Rationale for Derivatization
This compound serves as an ideal starting point for the generation of chemical libraries for drug discovery. Its structure possesses two key features for diversification:
-
The Electrophilic Benzylic Chloride: The -CH₂Cl group is a potent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide array of nucleophiles (e.g., amines, thiols, alcohols, phenols). This allows for the systematic introduction of diverse functional groups, modulating properties such as solubility, lipophilicity, and target binding affinity.
-
The Nitro Aromatic Moiety: The nitro group is a strong electron-withdrawing group and can be chemically reduced to an amine. This new amino group can then be further modified, opening a secondary pathway for structural diversification. Nitro-containing compounds themselves have been extensively investigated for a wide range of biological activities, including antibacterial and antineoplastic properties.[1]
This application note will focus on the characterization of compounds synthesized via the primary Sₙ2 pathway at the chloromethyl position, a common and efficient strategy for generating novel derivatives.[2][3]
Synthesis and Purification Workflow
The initial phase involves the synthesis of a target derivative followed by rigorous purification to ensure the sample's homogeneity for accurate characterization and biological testing.[4] A general lack of purity can lead to erroneous biological data, attributing activity to the wrong molecule or to a highly active impurity.[5]
Diagram: General Synthesis and Characterization Workflow
Caption: From precursor to purified product and analysis.
Protocol 2.1: General Procedure for Nucleophilic Substitution
Causality: This protocol utilizes a standard Sₙ2 reaction. A polar aprotic solvent like DMF or Acetonitrile is chosen to solvate the reactants without interfering with the nucleophile. A mild base like K₂CO₃ is used to neutralize the HCl byproduct, driving the reaction to completion.
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add the desired nucleophile (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at 60-80 °C and monitor its progress using Thin-Layer Chromatography (TLC).[6][7]
-
Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product using column chromatography on silica gel to obtain the final compound.
Purity and Structural Characterization
Unequivocal proof of a new compound's identity and purity is paramount.[8] We employ a combination of chromatographic and spectroscopic techniques, each providing a critical piece of the structural puzzle.
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Causality: HPLC is a cornerstone for purity assessment in pharmaceutical development.[9] A reverse-phase (e.g., C18) column is chosen because it effectively separates moderately polar to non-polar organic compounds based on their hydrophobicity. A gradient elution method is used to ensure that compounds with a range of polarities can be resolved and eluted in a reasonable time.[10]
Protocol 3.1.1: RP-HPLC Purity Analysis
-
System Preparation : Use an HPLC system equipped with a C18 column and a UV/Vis detector.
-
Mobile Phase : Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).
-
Sample Preparation : Prepare a ~1 mg/mL solution of the purified compound in a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detector Wavelength : 254 nm (or a wavelength determined by UV-Vis scan).
-
Gradient : Start with a low percentage of Mobile Phase B (e.g., 10%) and linearly increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
-
Data Analysis : Integrate the area of all peaks. Purity is expressed as the percentage of the main peak's area relative to the total area of all peaks. For submission to journals or for biological testing, a purity of >95% is typically required.[5]
Structural Elucidation by NMR and HRMS
NMR and MS are powerful, complementary techniques for determining molecular structure. NMR provides detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and elemental composition.
Protocol 3.2.1: NMR Spectroscopy Causality: NMR spectroscopy is the gold standard for elucidating the structure of organic compounds.[11][12] ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton.[13] Deuterated solvents like DMSO-d₆ or CDCl₃ are used as they are "NMR silent" for protons and do not obscure the analyte signals.[11]
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : Acquire a standard proton spectrum. Analyze chemical shifts, integration (proton count), and spin-spin splitting patterns to assign protons to the structure.[14]
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
(Optional) 2D NMR : If the 1D spectra are complex, acquire 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively establish connectivity within the molecule.[13]
Protocol 3.2.2: High-Resolution Mass Spectrometry (HRMS) Causality: HRMS is essential for confirming the elemental composition of a novel compound.[4] Unlike low-resolution MS, which provides nominal mass, HRMS measures mass to a high degree of accuracy (typically <5 ppm), allowing for the unambiguous determination of a molecular formula.[15] Electrospray ionization (ESI) is a soft ionization technique suitable for the polar, non-volatile molecules often synthesized in drug discovery.[16][17]
-
Sample Preparation : Prepare a dilute solution (~10-50 µg/mL) of the compound in an appropriate solvent (e.g., methanol or acetonitrile).
-
Infusion : Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition : Acquire the spectrum in positive or negative ion mode.
-
Data Analysis : Compare the measured accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to the calculated mass for the proposed molecular formula. The mass difference should be within 5 ppm.
| Table 1: Example Characterization Data for a Hypothetical Derivative | |
| Parameter | Result |
| Compound ID | EXP-001 |
| Molecular Formula | C₂₂H₂₀N₄O₃ |
| Yield | 78% |
| Purity (HPLC @ 254nm) | 98.5% |
| HRMS (ESI-TOF) [M+H]⁺ | |
| Calculated | 389.1557 |
| Found | 389.1561 (Δ 1.0 ppm) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.5 (s, 1H), 8.2-7.5 (m, 11H), 4.6 (s, 2H), 3.8 (t, 2H), 2.5 (t, 2H), 2.4 (s, 3H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 165.8, 148.2, 142.1, 138.5, 136.4, 132.7, 130.1, 129.5, 128.8, 125.4, 122.1, 119.8, 52.4, 48.7, 30.9, 17.6 |
Preliminary Biological Evaluation: In Vitro Cytotoxicity
Cytotoxicity assays are fundamental in drug discovery for initial screening of potential anticancer agents.[18][19] These assays measure a compound's ability to damage or kill cells, providing a first look at its therapeutic potential.[19][20]
Diagram: MTT Cytotoxicity Assay Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 4.1: MTT Assay for Anticancer Activity Screening
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[21] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, we can quantify the cytotoxic effect of the compound.[22] It is crucial to test against both cancer and non-malignant cell lines to determine a selectivity index (SI), which indicates if the compound is preferentially toxic to cancer cells.[23][24]
-
Cell Seeding : Seed a human cancer cell line (e.g., MCF-7 breast cancer) and a non-malignant cell line (e.g., MCF-10A) into 96-well plates at an appropriate density (e.g., 5,000 cells/well). Incubate for 24 hours.
-
Compound Treatment : Prepare serial dilutions of the novel compound in cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for a positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., 0.1% DMSO).
-
Incubation : Incubate the plates for 48 to 72 hours.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37 °C.
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
-
Selectivity Index (SI) : Calculate the SI using the formula: SI = IC₅₀ (non-malignant cells) / IC₅₀ (cancer cells). A higher SI value indicates greater selectivity for cancer cells.[24]
| Table 2: Example Cytotoxicity and Selectivity Data | |||
| Compound | IC₅₀ on MCF-7 (µM) | IC₅₀ on MCF-10A (µM) | Selectivity Index (SI) |
| EXP-001 | 4.5 | 52.1 | 11.6 |
| Doxorubicin (Control) | 0.8 | 3.2 | 4.0 |
Conclusion
The methodologies described provide a robust and validated workflow for the synthesis and comprehensive characterization of novel compounds derived from this compound. By systematically applying these purification, analytical, and biological protocols, researchers can confidently establish the purity, confirm the structure, and obtain preliminary efficacy data for new chemical entities. This structured approach is fundamental to advancing promising compounds through the drug discovery pipeline.
References
-
Cytotoxicity Assays | Life Science Applications. (n.d.). BosterBio. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn. Retrieved from [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]
-
O'Connor, R. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. MethodsX, 2, 384-393. Retrieved from [Link]
-
Na, A. Y., & O'Malley, J. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]
-
Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Characterising new chemical compounds & measuring results. (n.d.). Royal Society Publishing. Retrieved from [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews. Retrieved from [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). ResearchGate. Retrieved from [Link]
-
Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Xu, F., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Austin Chromatography. Retrieved from [Link]
-
Kulkarni, S. C., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Azad, S. (2024). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Nanotechnology Perceptions. Retrieved from [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. Retrieved from [Link]
-
Characterization of Organic Compounds. (n.d.). ACS Publications - American Chemical Society. Retrieved from [Link]
-
Prepping Small Molecules for Mass Spec. (2019, April 23). Biocompare.com. Retrieved from [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]
-
Zlatkov, A., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022, September 13). YouTube. Retrieved from [Link]
-
Gupta, S., et al. (2021). A Review on Novel Analytical Method Development and Validation by RP-HPLC Method. Indian Journal of Forensic Medicine & Toxicology. Retrieved from [Link]
-
Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. (n.d.). Frontiers. Retrieved from [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved from [Link]
-
Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
-
Nuclear Magnetic Resonance Spectroscopy. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]
- HPLC method for purifying organic compounds. (n.d.). Google Patents.
-
Gfesser, G. A., & Kulanthaivel, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021, November 25). PMC - PubMed Central. Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC. Retrieved from [Link]
-
N-{[(4-Nitrophenyl)amino]methyl}benzamide. (2025, October 15). ResearchGate. Retrieved from [Link]
-
Design, synthesis and structural study of novel acetamidobenzanilide derivatives. (2024, October 20). Arkivoc. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. (n.d.). PubMed. Retrieved from [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. Retrieved from [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. nano-ntp.com [nano-ntp.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. moravek.com [moravek.com]
- 10. researchgate.net [researchgate.net]
- 11. azolifesciences.com [azolifesciences.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. rsc.org [rsc.org]
- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. opentrons.com [opentrons.com]
- 20. kosheeka.com [kosheeka.com]
- 21. mdpi.com [mdpi.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide
Welcome to the technical support resource for the purification of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide (CAS No. 851319-32-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following troubleshooting guides and FAQs are structured to provide in-depth solutions and the scientific rationale behind them.
Diagram: General Purification Workflow
Caption: A general workflow for the purification and analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is an oily residue that won't solidify. How can I proceed with purification?
A1: Oily residues often indicate the presence of residual solvent or impurities that depress the melting point.
-
Underlying Cause: The primary reasons for an oily product are the presence of excess solvent (e.g., DMF, THF used in the reaction) or significant amounts of unreacted starting materials or byproducts. The target molecule, this compound, is a solid at room temperature.[1][2][3]
-
Troubleshooting Protocol:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed. High-boiling point solvents like DMF may require heating under high vacuum. A good practice is to co-evaporate with a lower-boiling point solvent like toluene or dichloromethane to azeotropically remove residual high-boiling solvents.
-
Trituration: This technique can be used to induce crystallization and remove highly soluble impurities.
-
Add a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether, or a mixture).
-
Stir the oily residue vigorously with the solvent. The desired compound should precipitate as a solid, while more soluble impurities remain in the solvent.
-
Isolate the resulting solid by filtration.
-
-
Aqueous Workup: If not already performed, an aqueous workup can remove water-soluble impurities. Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Q2: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?
A2: The impurities in the synthesis of this compound likely arise from the starting materials or side reactions. A common synthetic route is the acylation of 4-methyl-3-nitroaniline with 4-(chloromethyl)benzoyl chloride.
-
Potential Impurities:
-
Unreacted 4-methyl-3-nitroaniline: A polar, colored (often yellow/orange) compound that will likely have a lower Rf value than the product.
-
Unreacted 4-(chloromethyl)benzoyl chloride or its hydrolysis product, 4-(chloromethyl)benzoic acid: The benzoic acid derivative is polar and may streak on the TLC plate.
-
Bis-acylated product: In some cases, over-acylation can occur, though it is less common with amides.
-
Hydrolysis of the chloromethyl group: The -CH2Cl group can be susceptible to hydrolysis, especially if water is present during workup or purification, leading to the formation of N-(4-methyl-3-nitrophenyl)-4-(hydroxymethyl)benzamide.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a crude product with multiple impurities.
Q3: How do I choose the right solvent system for column chromatography?
A3: The choice of solvent for column chromatography depends on the polarity of the compound and the impurities.
-
Scientific Rationale: The principle of column chromatography is the separation of compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. For this compound, the presence of the polar nitro and amide groups, combined with the less polar aromatic rings, suggests a compound of intermediate polarity.
-
Solvent Selection Protocol:
-
Initial Screening with TLC: Use TLC to test various solvent systems. A good solvent system will give your product an Rf value of approximately 0.25-0.35.
-
Recommended Starting Systems:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
Toluene/Acetone
-
-
Polarity Adjustment:
-
If the Rf is too low (product is not moving), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate system).
-
If the Rf is too high (product moves with the solvent front), decrease the polarity of the mobile phase.
-
-
-
Data Table: Common Solvents for Chromatography
| Solvent | Polarity Index | Eluting Strength (on Silica) | Notes |
| Hexanes | 0.1 | Very Low | Good for non-polar compounds. |
| Toluene | 2.4 | Low | Can be a good alternative to hexanes. |
| Dichloromethane (DCM) | 3.1 | Medium | A versatile solvent for many compounds. |
| Diethyl Ether | 2.8 | Medium | Use with caution due to volatility and peroxide formation. |
| Ethyl Acetate (EtOAc) | 4.4 | Medium-High | A common polar solvent. |
| Acetone | 5.1 | Medium-High | Stronger eluting power than EtOAc. |
| Methanol (MeOH) | 5.1 | High | Used for highly polar compounds, often in small percentages with DCM or EtOAc. |
Q4: I am attempting to purify my product by recrystallization, but I'm having trouble finding a suitable solvent. What is the recommended procedure?
A4: Recrystallization is an excellent technique for purifying solid compounds, provided the right solvent is chosen. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
-
Solvent Selection Protocol:
-
Solubility Testing:
-
Place a small amount of your crude product (10-20 mg) in several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene).
-
Observe solubility at room temperature. The ideal solvent will not dissolve the compound at this temperature.
-
Heat the test tubes that showed poor room temperature solubility. A good solvent will dissolve the compound upon heating.[4]
-
Allow the heated solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.[4]
-
-
Binary Solvent Systems: If a single solvent is not effective, a binary system (e.g., ethanol/water, dichloromethane/hexanes) can be used.[4][5] Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, and then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Expected Solubility Behavior: Based on structurally similar nitroaromatic compounds, solvents like ethanol, isopropanol, or ethyl acetate are good starting points for recrystallization.[5][6]
-
Step-by-Step Recrystallization Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
-
Q5: My final product shows signs of degradation after purification. What could be the cause?
A5: this compound contains functional groups that can be sensitive to certain conditions.
-
Potential Degradation Pathways:
-
Hydrolysis of the Chloromethyl Group: The benzylic chloride is susceptible to nucleophilic substitution, particularly by water or alcohols, to form the corresponding alcohol or ether. This can be exacerbated by prolonged heating or the presence of bases.
-
Amide Bond Cleavage: While generally stable, the amide bond can be hydrolyzed under strongly acidic or basic conditions, especially at elevated temperatures.
-
Nitro Group Reduction: The nitro group can be sensitive to certain reducing agents. Ensure that no residual reducing agents from previous synthetic steps are carried over.
-
-
Preventative Measures:
-
Avoid Excessive Heat: During solvent removal and recrystallization, use the minimum temperature necessary.
-
Neutral pH: Ensure that all workup and purification steps are carried out under neutral or near-neutral pH conditions. If acidic or basic washes are used, follow up with a water wash to remove any residual acid or base.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
References
-
Pharmaffiliates. this compound. [Link]
-
Chemical Register. this compound (CAS No. 851319-32-9) Suppliers. [Link]
-
Popovski, E. et al. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, M821.[Link]
-
Smajlagić, A. et al. (2021). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.[Link]
-
PubChem. N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide. [Link]
- Google Patents.
-
Gao, Y. et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29393–29399.[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 851319-32-9|4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide|BLD Pharm [bldpharm.com]
- 3. This compound (CAS No. 851319-32-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jcbsc.org [jcbsc.org]
- 6. echemi.com [echemi.com]
Technical Support Center: Synthesis of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide
Welcome to the technical support center for the synthesis of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide coupling reaction. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the integrity and success of your synthesis.
Introduction: The Synthetic Pathway
The synthesis of this compound is primarily achieved through the nucleophilic acyl substitution of 4-methyl-3-nitroaniline with 4-chloromethylbenzoyl chloride. This reaction, while straightforward in principle, is susceptible to several side reactions due to the bifunctional nature of the reactants. The primary challenge lies in managing the reactivity of the electrophilic benzylic chloride on the benzoyl chloride reagent while ensuring efficient acylation of the aniline.
A non-stoichiometric base, such as triethylamine (TEA) or pyridine, is typically employed to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The choice of solvent is also critical, with aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile being common choices to prevent hydrolysis of the acid chloride.
Logical Flow of Synthesis and Potential Side Reactions
The reaction proceeds via nucleophilic attack of the aniline's nitrogen on the carbonyl carbon of the acid chloride. However, the presence of the benzylic chloride creates a competing electrophilic site.
Caption: Primary synthesis pathway and key side reactions.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield, or I've only recovered my starting aniline. What are the likely causes?
A: This is a frequent issue that can stem from several sources. Let's break down the possibilities:
-
Cause A: Inactive 4-Chloromethylbenzoyl Chloride. Acid chlorides are highly susceptible to hydrolysis. If the reagent has been improperly stored or exposed to atmospheric moisture, it may have converted to the unreactive 4-chloromethylbenzoic acid.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Before starting, check the integrity of the 4-chloromethylbenzoyl chloride. A fresh bottle or a recently distilled/purified batch is recommended.
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize hydrolysis.[1]
-
In-Situ Generation: As an alternative, the acid chloride can be generated in situ from 4-chloromethylbenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride just before the coupling step.[1][2]
-
-
-
Cause B: Insufficient Base or Inappropriate Base Choice. The reaction generates one equivalent of HCl, which will protonate the starting aniline, rendering it non-nucleophilic.[2] If the base is absent, insufficient, or too weak, the reaction will stall after a single turnover.
-
Troubleshooting Protocol:
-
Stoichiometry Check: Use at least 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine (TEA) or pyridine to effectively scavenge the HCl.[3]
-
Base Strength: While TEA and pyridine are standard, for less reactive anilines, a stronger, non-nucleophilic base might be considered. However, very strong bases can promote side reactions.[3]
-
-
-
Cause C: Low Reaction Temperature. While starting the reaction at 0°C is standard practice to control the initial exotherm, some reactions require thermal energy to proceed to completion.
-
Troubleshooting Protocol:
-
Controlled Warming: After the initial addition of the acid chloride at 0°C, allow the reaction to slowly warm to room temperature.
-
Gentle Heating: If TLC analysis shows no progress at room temperature after several hours, gentle heating (e.g., to 40-50°C) can be applied. Monitor carefully to avoid side reactions.
-
-
Issue 2: Presence of a High Molecular Weight, Insoluble Impurity
Q: My crude product contains a significant amount of a tacky, insoluble material that is difficult to purify. What is it and how can I prevent it?
A: This is a classic sign of side reactions involving the benzylic chloride moiety, leading to dimerization or polymerization.
-
Cause A: N-Alkylation Side Reaction. The starting aniline, being a good nucleophile, can attack the electrophilic chloromethyl group of another product molecule. This forms a dimer and is particularly problematic if an excess of the aniline is used or if the reaction temperature is too high.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess (1.0 - 1.1 equivalents) of the 4-chloromethylbenzoyl chloride relative to the aniline. This ensures the aniline is the limiting reagent.
-
Slow Addition at Low Temperature: Add the acid chloride solution dropwise to the cooled (0°C) solution of the aniline and base.[3] This maintains a low concentration of the electrophile and minimizes side reactions.
-
Base Selection: A bulky base may sterically hinder the N-alkylation side reaction to some extent.
-
-
-
Cause B: Polymerization. The product molecule itself contains both a nucleophilic site (the amide nitrogen) and an electrophilic site (the chloromethyl group). Under certain conditions, especially with heat or the presence of Lewis acids, it can self-condense to form oligomers or polymers.[3]
-
Troubleshooting Protocol:
-
Maintain Low Temperatures: Avoid excessive heating during the reaction and workup.
-
Purification Strategy: If polymeric material has formed, it is often best removed by trituration. Suspend the crude solid in a solvent in which the desired product is sparingly soluble but the polymer is not (e.g., diethyl ether or a hexanes/ethyl acetate mixture). The desired product may be isolated by filtration.
-
-
Caption: Troubleshooting workflow for common synthesis issues.
Issue 3: Product is Contaminated with 4-Chloromethylbenzoic Acid
Q: My final product shows a significant acidic impurity upon analysis (e.g., by NMR or LC-MS). How did this form and how do I remove it?
A: This impurity is 4-chloromethylbenzoic acid, resulting from the hydrolysis of your starting material, 4-chloromethylbenzoyl chloride.
-
Cause: Presence of Water. Water can be introduced from wet solvents, glassware that was not properly dried, or from the atmosphere on a humid day.
-
Prevention: Strict adherence to anhydrous reaction conditions is paramount. Use freshly distilled solvents from a still or solvents from a commercial anhydrous system.
-
Removal Protocol:
-
Aqueous Base Wash: During the workup, after the reaction is complete, dilute the reaction mixture with a suitable organic solvent (like DCM or ethyl acetate).
-
Wash the organic layer with a mild aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃) or a saturated sodium carbonate (Na₂CO₃) solution.
-
The acidic 4-chloromethylbenzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and will be removed.
-
Separate the organic layer, wash it with brine to remove residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified crude product before final recrystallization or chromatography.
-
-
Summary of Recommended Reaction Conditions
For optimal results, the following parameters should be considered.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic nature prevents hydrolysis of the acid chloride.[1][4] |
| Temperature | Initial addition at 0°C, then warm to Room Temperature | Controls initial exotherm and minimizes side reactions.[3] |
| Base | Triethylamine (TEA) or Pyridine (1.1 - 1.5 eq.) | Scavenges HCl byproduct to prevent aniline protonation.[4] |
| Stoichiometry | 4-Methyl-3-nitroaniline (1.0 eq.) / 4-Chloromethylbenzoyl chloride (1.05-1.1 eq.) | A slight excess of the acylating agent prevents N-alkylation by the limiting aniline. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from causing hydrolysis of the acid chloride. |
| Workup | Aqueous NaHCO₃ wash | Removes unreacted acid chloride and the hydrolysis byproduct, 4-chloromethylbenzoic acid. |
References
-
An improved method of amide synthesis using acyl chlorides . ResearchGate. [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions . Organic Chemistry Portal. [Link]
-
Amide Synthesis . Fisher Scientific. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature . Master Organic Chemistry. [Link]
-
synthesis of amides from acid chlorides . YouTube - ChemHelp ASAP. [Link]
-
benzylaniline . Organic Syntheses Procedure. [Link]
-
Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate . ResearchGate. [Link]
-
Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System . ResearchGate. [Link]
-
What is obtained when Benzoyl Chloride reacts with Aniline? . Vedantu. [Link]
Sources
Troubleshooting low purity in N-phenylbenzamide synthesis.
Technical Support Center: N-Phenylbenzamide Synthesis
Welcome to the technical support center for N-phenylbenzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with product purity. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is impure. What are the most common contaminants I should suspect?
When synthesizing N-phenylbenzamide, particularly via the common Schotten-Baumann reaction, impurities typically arise from unreacted starting materials or predictable side reactions. The most common contaminants are:
-
Benzoic Acid : This is formed by the hydrolysis of the benzoyl chloride starting material when it comes into contact with water or hydroxide ions in the basic aqueous phase.[1][2][3] This is often the most prevalent acidic impurity.
-
Aniline : Unreacted aniline is a common basic impurity. If the stoichiometry is not exact or the reaction does not go to completion, residual aniline will contaminate the crude product.[3][4]
-
N,N-Dibenzoylaniline : This di-acylated byproduct forms when the N-phenylbenzamide product is acylated a second time by another molecule of benzoyl chloride.[3][5] This is more likely to occur if an excess of benzoyl chloride is used or if localized high concentrations of the acylating agent are present.[5]
Q2: I have a significant amount of a white solid that is soluble in aqueous sodium bicarbonate. What is it and how do I prevent it?
A byproduct that is soluble in a weak base like sodium bicarbonate is almost certainly an acidic impurity. In this synthesis, the culprit is benzoic acid .[2][4]
Causality : Benzoic acid is formed from the hydrolysis of benzoyl chloride, a reaction that competes with the desired amidation.[3] The Schotten-Baumann reaction is often run in a biphasic system (e.g., an organic solvent and aqueous base) to minimize this.[6][7] However, if stirring is not vigorous enough, or if the benzoyl chloride is added too quickly, its residence time at the aqueous interface increases, promoting hydrolysis over reaction with the aniline in the organic phase.[3]
Preventative Measures :
-
Vigorous Stirring : Ensure efficient mixing between the organic and aqueous phases. This maximizes the interfacial area, promoting the reaction between aniline and benzoyl chloride.[3]
-
Slow, Controlled Addition : Add the benzoyl chloride solution dropwise to the reaction mixture. This maintains a low concentration of the acylating agent, favoring the desired reaction and minimizing both hydrolysis and the formation of the N,N-dibenzoylaniline byproduct.[5]
-
Optimal Temperature : Running the reaction at a controlled, low temperature (e.g., 0-5 °C) can help manage the exothermic nature of the reaction and reduce the rate of hydrolysis.[8]
Q3: My NMR spectrum shows signals consistent with unreacted aniline. How can I effectively remove it during workup?
Aniline is a basic compound and can be readily removed from an organic solution through an acidic wash during the liquid-liquid extraction workup.[9][10]
Mechanism of Removal : By washing the organic layer (e.g., ethyl acetate or dichloromethane) with a dilute aqueous acid solution (typically 1-2 M HCl), the basic aniline (Ph-NH₂) is protonated to form its corresponding anilinium salt (Ph-NH₃⁺Cl⁻). This salt is ionic and therefore highly soluble in the aqueous phase, allowing it to be effectively extracted from the organic phase containing your neutral N-phenylbenzamide product.[9]
See Protocol 2 for a detailed experimental procedure.
Q4: After purification, my yield is very low. Besides side reactions, where could I be losing my product?
Significant product loss often occurs during the purification steps, particularly recrystallization.[5]
Causality : The principle of recrystallization relies on the desired compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities remain soluble at all temperatures.[11] Using an excessive amount of hot solvent to dissolve the crude product is a common error. This leads to a solution that is not sufficiently saturated upon cooling, and a substantial amount of your N-phenylbenzamide will remain dissolved in the mother liquor instead of crystallizing out.[12][13]
Optimization Strategy :
-
Use Minimal Hot Solvent : Add the hot recrystallization solvent portion-wise to your crude solid, waiting for the solvent to reach its boiling point between additions, until the solid just dissolves.[13]
-
Choose the Right Solvent System : For N-phenylbenzamide, ethanol is a good starting point.[12] A mixed solvent system, such as ethanol/water, can also be highly effective. The product is dissolved in a minimum of hot ethanol, and then hot water is added dropwise until the solution becomes faintly cloudy, indicating saturation. A drop or two of hot ethanol is then added to redissolve the precipitate before cooling.[11][14]
-
Ensure Slow Cooling : Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first. This promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[13]
Visualizing the Reaction: Pathways to Product and Impurities
The following diagram illustrates the primary synthesis route for N-phenylbenzamide and the key side reactions that lead to common impurities.
Caption: Reaction scheme showing the main synthesis pathway and key side reactions.
Summary of Impurities and Purification Strategies
The table below provides a quick reference for identifying and removing common impurities encountered during N-phenylbenzamide synthesis.
| Impurity Name | Chemical Nature | Common Cause | Recommended Purification Protocol |
| Aniline | Basic | Incomplete reaction; non-stoichiometric reactant ratio. | Wash organic phase with dilute aqueous HCl (e.g., 1M HCl).[9][10] |
| Benzoic Acid | Acidic | Hydrolysis of benzoyl chloride starting material.[2] | Wash organic phase with dilute aqueous base (e.g., 5% NaHCO₃ or NaOH).[4] |
| N,N-Dibenzoylaniline | Neutral | Using excess benzoyl chloride; poor reaction control.[5] | Careful recrystallization; may require column chromatography if recrystallization is ineffective. |
Validated Experimental Protocols
Protocol 1: Synthesis of N-Phenylbenzamide (Schotten-Baumann Conditions)
This protocol outlines a standard procedure for the synthesis.
-
Setup : In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq.) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Aqueous Base : In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (NaOH). Add this to the reaction flask.
-
Cooling : Cool the biphasic mixture to 0-5 °C using an ice bath. Vigorous stirring is essential.[15]
-
Acylation : Dissolve benzoyl chloride (1.05 eq.) in a small amount of the same organic solvent. Add this solution dropwise to the cold, vigorously stirred reaction mixture over 20-30 minutes.
-
Reaction : Allow the mixture to warm to room temperature and continue stirring for 1-2 hours after the addition is complete. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup : Proceed to Protocol 2 for the extraction and purification of the crude product.
Protocol 2: Liquid-Liquid Extraction Workup
This procedure is designed to remove both acidic and basic impurities.
-
Phase Separation : Transfer the final reaction mixture to a separatory funnel. Allow the layers to separate and drain the organic layer. If DCM was used, it will be the bottom layer; if ethyl acetate was used, it will be the top layer.
-
Acid Wash : Return the organic layer to the funnel and add an equal volume of 1M HCl. Shake the funnel, venting frequently. Drain and discard the aqueous (bottom) layer. This step removes unreacted aniline.[9]
-
Base Wash : To the organic layer, add an equal volume of 5% aqueous NaHCO₃. Shake and vent. Drain and discard the aqueous layer. This removes the benzoic acid impurity.[4]
-
Brine Wash : Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break any emulsions and removes the bulk of the dissolved water.[16]
-
Drying and Concentration : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude N-phenylbenzamide solid.
Protocol 3: Purification by Recrystallization
This is the final step to obtain high-purity N-phenylbenzamide.[11][17]
-
Solvent Selection : Choose a suitable solvent (e.g., ethanol).[12]
-
Dissolution : Place the crude solid in a flask. Add a minimal amount of the solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.[13]
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying : Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved. The melting point of pure N-phenylbenzamide is 161-165 °C.[18]
References
- ConnectSci. (n.d.). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work?
- Allen. (n.d.). A reaction is carried out aniline as a reactant as well as a solvent. How will you remove unreacted aniline?
- Grokipedia. (n.d.). Schotten–Baumann reaction.
-
ResearchGate. (2022). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work? A mechanistic exploration. [Link]
- Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH.
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]
-
ResearchGate. (n.d.). N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea | Request PDF. [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]
-
ResearchGate. (2013). How to remove aniline from reaction mixture. [Link]
- ECHEMI. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Troubleshooting N-(4-Formylphenyl)benzamide Synthesis.
-
PubMed Central. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
- Google Patents. (n.d.).
-
Reddit. (2017). Separation of Phenylamine and Benzoic acid from N-phenylbenzamide. [Link]
- BenchChem. (n.d.). troubleshooting common issues in benzamide synthesis.
- BenchChem. (n.d.).
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- ResearchGate. (2014).
- The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.).
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
- BenchChem. (n.d.). A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride.
- Sciencemadness Wiki. (2021). Benzyl chloride.
- Reddit. (2024).
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
- Reddit. (2021).
- BenchChem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
- Supporting Information. (n.d.). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds.
- University of Toronto. (n.d.).
- SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
-
LookChem. (n.d.). N-phenylbenzamide. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
- BenchChem. (n.d.).
- PubMed Central. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.
- Opulent Pharma. (n.d.). N-phenyl benzamide impurity.
- University of California, Los Angeles. (n.d.).
-
ResearchGate. (n.d.). RECRYSTALLIZATION. [Link]
- Chemistry LibreTexts. (2021).
-
YouTube. (2020). Acetylation of aniline. [Link]
- Chemistry Stack Exchange. (2018).
- Quora. (2021).
- Google Patents. (n.d.).
Sources
- 1. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.ualberta.ca [chem.ualberta.ca]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Schotten-Baumann Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. chemsynthesis.com [chemsynthesis.com]
Stability issues of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide under storage.
A Guide to Understanding and Mitigating Stability Issues During Storage
Welcome to the technical support center for N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide (CAS 851319-32-9). This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to proactively address potential stability challenges, ensuring the integrity of your experiments and the quality of your results.
Understanding the Molecule: A Foundation for Stability
This compound is a complex organic molecule with several functional groups that can influence its stability. Understanding the chemical nature of these groups is paramount to predicting and preventing degradation.
Key Structural Features and Their Stability Implications:
-
Amide Linkage: Amide bonds are generally stable, but they can be susceptible to hydrolysis under acidic or basic conditions, particularly with elevated temperatures.[1][2][3][4] This would lead to the cleavage of the molecule into 4-(chloromethyl)benzoic acid and 4-methyl-3-nitroaniline.
-
Nitroaromatic System: The nitrophenyl ring is a key feature of the molecule. Nitroaromatic compounds can be sensitive to light, potentially leading to photodegradation.[5][6] This can manifest as a color change in the material.
-
Benzylic Chloride: The chloromethyl group is a reactive site. Benzylic chlorides are known to be susceptible to hydrolysis, which would convert the chloromethyl group into a hydroxymethyl group, forming N-(4-methyl-3-nitrophenyl)-4-(hydroxymethyl)benzamide.[7][8][9] This hydrolysis can be accelerated by the presence of moisture.
-
Aryl Methyl Group: The methyl group on the nitrophenyl ring is generally stable, but it can be susceptible to oxidation under certain conditions, although this is typically less of a concern under standard storage conditions compared to the other functional groups.[10][11]
Visualizing the Molecule and Potential Degradation
The following diagram illustrates the structure of this compound and highlights the primary sites of potential degradation.
Caption: Molecular structure and primary degradation pathways.
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and handling of this compound.
1. Issue: The appearance of the solid has changed from a brownish solid to a darker or discolored material.
-
Potential Cause: This is often indicative of photodegradation of the nitroaromatic portion of the molecule upon exposure to light.[5][6] Nitro compounds can form colored byproducts when exposed to UV or even ambient light over extended periods.
-
Recommended Actions:
-
Minimize Light Exposure: Always store the compound in an amber vial or a container that is protected from light.
-
Inert Atmosphere: Store the container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, which can sometimes accompany photodegradation.
-
Purity Check: Analyze a sample of the discolored material by HPLC with a photodiode array (PDA) detector to check for the appearance of new impurities and any change in the UV-Vis spectrum.
-
2. Issue: I've observed a decrease in the purity of my compound over time, with a new peak appearing in the HPLC chromatogram.
-
Potential Cause: The appearance of a new, more polar peak could be due to the hydrolysis of the benzylic chloride to the corresponding benzyl alcohol.[7][8][9] This is a common issue if the compound has been exposed to moisture. Alternatively, hydrolysis of the amide bond could also occur, though typically under more harsh conditions.[1][2][3][4]
-
Recommended Actions:
-
Strict Moisture Control: Ensure the compound is stored in a tightly sealed container with a desiccant. Handle the compound in a dry environment, such as a glove box, if possible.
-
Characterize the Impurity: If you have access to mass spectrometry (MS), analyze the new peak to determine its molecular weight. A mass increase of 18 Da (loss of HCl and gain of H₂O) would be consistent with hydrolysis of the chloromethyl group.
-
Review Storage Temperature: While refrigeration (2-8°C) is recommended to slow degradation rates, ensure that this does not lead to condensation inside the container upon removal from cold storage. Always allow the container to warm to room temperature before opening.
-
3. Issue: The compound is not dissolving as expected, or an insoluble precipitate has formed in my stock solution.
-
Potential Cause: Formation of an insoluble material could be a result of a degradant that is less soluble in your chosen solvent. For example, if the chloromethyl group has reacted with trace amounts of water or other nucleophiles, the resulting product may have different solubility properties.
-
Recommended Actions:
-
Solvent Purity: Always use high-purity, anhydrous solvents for preparing stock solutions.
-
Solution Storage: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation in solution. Protect solutions from light.
-
Forced Degradation Study: To understand potential degradation products, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify the resulting products.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on available data and the chemical nature of the molecule, the ideal storage conditions are in a refrigerator at 2-8°C, in a tightly sealed, light-resistant (amber) container, and under a dry, inert atmosphere.
Q2: How can I monitor the stability of my compound over time?
A2: A robust stability monitoring program should include regular analysis by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products. Visual inspection for color change and any physical changes should also be part of the routine.
Q3: What are the key takeaways from a forced degradation study?
A3: A forced degradation study helps in:
-
Identifying potential degradation products.
-
Understanding the degradation pathways.
-
Developing and validating a stability-indicating analytical method.
-
Providing insights into the intrinsic stability of the molecule.[12][13][14][15]
Q4: Are there any specific materials I should avoid when handling this compound?
A4: Avoid strong acids, bases, and oxidizing agents. Also, be mindful of any nucleophilic substances that could react with the benzylic chloride. Use glass or other inert materials for containers and handling equipment.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradants.[12][13]
Table 1: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Time |
| Acid Hydrolysis | 0.1 M HCl | 2, 6, 24, 48 hours |
| Base Hydrolysis | 0.1 M NaOH | 1, 2, 4, 8 hours |
| Oxidative | 3% H₂O₂ | 2, 6, 24, 48 hours |
| Thermal | 60°C | 1, 3, 7 days |
| Photolytic | ICH Q1B conditions | As per guideline |
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Keep at room temperature or slightly elevated (e.g., 40°C) and sample at the specified time points.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature and sample at the specified time points. Neutralize the samples with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature and protected from light, and sample at the specified time points.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C. Dissolve and analyze samples at the specified time points.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Analysis: Analyze all samples by a validated HPLC method with a PDA detector. The use of a mass spectrometer in-line with the HPLC (LC-MS) is highly recommended for the identification of degradation products.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
References
- Allen, A.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
- It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube.
- Hydrolysis (of benzyl chloride). Filo. (2025).
- Types of Amide Hydrolysis. BYJU'S.
- Deng, F., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences.
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. (2019).
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
- White, M. C. (2019). Chemoselective methylene oxidation in aromatic molecules.
- Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. European Pharmaceutical Review.
- Out of chlorobenzene and benzyl chloride, which one gets easily hydro. askIITians. (2025).
- Singh, S., et al. (2016).
- Ditrich, K. Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis. Science of Synthesis.
- Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Consider
- The mechanism of the hydrolysis of benzyl chloride. SciSpace.
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar.
- Lu, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
- Oxidation of the Methyl Group at the Aromatic Nucleus with Molecular Oxygen in the Presence of N -Bromosuccinimide under Photoirradiation.
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 8. Out of chlorobenzene and benzyl chloride, which one gets easily hydro - askIITians [askiitians.com]
- 9. scispace.com [scispace.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. veeprho.com [veeprho.com]
How to avoid dimer formation in benzamide coupling reactions.
Technical Support Center: Benzamide Coupling Reactions
A Senior Application Scientist's Guide to Overcoming Dimer Formation and Other Common Pitfalls
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for benzamide coupling reactions. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions to optimize your syntheses and overcome common challenges, particularly the formation of unwanted dimers.
Frequently Asked Questions (FAQs): Understanding the Root of the Problem
This section addresses the fundamental questions surrounding side reactions in benzamide synthesis.
Q1: What exactly is "dimer formation" in the context of a benzamide coupling reaction?
In amide bond synthesis, "dimer formation" typically refers to the self-condensation of your carboxylic acid starting material to form a carboxylic anhydride. This occurs when the activated carboxylic acid intermediate, which is meant to react with your amine, instead reacts with a second molecule of the starting carboxylic acid. This is a common and troublesome side reaction because it consumes your acid, reduces the yield of the desired amide, and introduces a significant impurity that can be difficult to separate from the product.
While less common, other homocoupling events can occur, such as the oxidative coupling of terminal alkynes (Glaser coupling) if they are present in the substrate and a copper co-catalyst is used.[1] However, for the direct coupling of a benzoic acid and an amine, the anhydride is the primary "dimer" of concern.
Q2: What is the primary mechanism that leads to anhydride formation?
The formation of an amide bond requires the "activation" of the carboxylic acid's hydroxyl group to turn it into a better leaving group.[2] This is accomplished using a coupling reagent (e.g., a carbodiimide like EDC or a uronium salt like HATU). This process generates a highly reactive intermediate, such as an O-acylisourea or an activated ester.
This reactive intermediate stands at a critical juncture and can follow one of two main pathways:
-
Desired Pathway (Amide Formation): The nucleophilic amine attacks the activated carbonyl carbon, forming the desired amide bond and releasing the leaving group.
-
Side Reaction (Anhydride Formation): If the amine is slow to react, a carboxylate anion from another molecule of the starting benzoic acid can attack the activated intermediate, leading to the formation of a symmetric anhydride.
The competition between these two pathways is the central challenge in suppressing this side reaction.
Caption: Fig 1. Competing pathways for the activated intermediate.
Q3: What key factors promote the formation of the anhydride dimer?
Several conditions can tip the balance in favor of the undesired anhydride pathway:
-
Steric Hindrance: This is arguably the most common cause. If either the carboxylic acid or the amine has bulky groups near the reaction center, the approach of the amine to the activated intermediate is slowed down considerably.[3][4][5][6] This delay provides a larger window of opportunity for the less-hindered starting acid to react with the intermediate.
-
Poor Amine Nucleophilicity: Electron-withdrawing groups on the amine reduce its nucleophilicity, slowing down the desired reaction. An acid-base reaction between the carboxylic acid and the amine can also occur, protonating the amine and rendering it non-nucleophilic.[7]
-
Suboptimal Reaction Conditions:
-
Concentration: High concentrations of the carboxylic acid and coupling reagent can favor the bimolecular reaction that forms the anhydride.
-
Order of Addition: Adding all reagents simultaneously can lead to a high concentration of the activated intermediate before the amine has a chance to react.
-
Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions.[8]
-
-
Inefficient Coupling Reagent: Using a coupling reagent that forms a less reactive intermediate may not be sufficient to overcome the activation barrier for a challenging substrate, allowing more time for side reactions to occur.[3]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving issues related to dimer formation and low yield in your benzamide coupling reactions.
Issue 1: My LC-MS/TLC shows a major byproduct corresponding to the mass of the benzoic acid anhydride.
This is a classic sign that the nucleophilic attack by the amine is the rate-limiting step, allowing the activated intermediate to be intercepted by the starting acid.
-
Primary Cause: The amine's reaction is too slow, most likely due to steric hindrance or low nucleophilicity.[3][5]
-
Solutions & Optimization Strategy:
-
Change Your Coupling Reagent: Standard carbodiimides like EDC might not be potent enough for hindered substrates. Switch to a more powerful uronium or phosphonium salt-based reagent. These reagents generate more reactive activated esters, accelerating the rate of the desired coupling.[3][7][9][10]
-
Employ Coupling Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[7] They react with the initial activated intermediate (e.g., the O-acylisourea) to form an active ester. This new intermediate is highly reactive towards amines but more stable and less prone to rearranging or reacting with the starting acid.[2]
-
Optimize the Order of Addition (Pre-activation): Do not add all reagents at once. First, pre-activate the carboxylic acid by stirring it with the coupling reagent and a non-nucleophilic base (like DIPEA) in an anhydrous solvent for 15-30 minutes.[7] This allows for the formation of the active ester. Then, add the amine to the pre-activated mixture. This ensures the amine is introduced to a high concentration of the reactive intermediate, favoring the desired reaction.
-
Convert to an Acyl Halide: For extremely challenging, sterically hindered couplings, direct activation may fail. In these cases, converting the carboxylic acid to a more reactive acyl fluoride or chloride is a highly effective, albeit two-step, strategy.[2][3] Acyl fluorides are often preferred as they are more stable than acyl chlorides but still highly reactive towards amines.
-
Issue 2: The reaction is clean but the yield is very low, with significant recovery of both starting materials.
This scenario suggests that the fundamental conditions for the reaction are not being met, preventing the coupling from proceeding efficiently.
-
Primary Causes: Incomplete activation of the acid, deactivation of the amine via protonation, or hydrolysis of the activated intermediate.[7]
-
Solutions & Optimization Strategy:
-
Ensure Anhydrous Conditions: The activated carboxylic acid intermediate is highly susceptible to hydrolysis.[7][8] The presence of water will quench the intermediate, reverting it to the starting carboxylic acid and halting the reaction. Always use anhydrous solvents (e.g., from a Sure-Seal™ bottle or freshly distilled) and ensure your reagents are dry.
-
Use a Non-Nucleophilic Base: An acid-base reaction between your benzoic acid and amine can form a salt, rendering the amine non-nucleophilic.[7] To prevent this, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Typically, 2-3 equivalents are used to neutralize the acid formed during the reaction and ensure the amine remains as a free base.
-
Check Reagent Stoichiometry: Use a slight excess of the amine (1.1–1.2 equivalents) and the coupling reagent (1.1–1.5 equivalents) to drive the reaction to completion and ensure all of the limiting carboxylic acid is consumed.[7][8]
-
Caption: A troubleshooting decision tree for difficult amide couplings.
Data & Reagent Selection
The choice of coupling reagent is critical. The table below summarizes common choices and their typical applications.
| Coupling Reagent Class | Examples | Strengths | Weaknesses | Best For... |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, widely available.[2] | Lower reactivity, higher risk of racemization without additives, byproduct removal can be difficult (DCU).[10] | Simple, non-hindered substrates where cost is a primary concern. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High reactivity, fast reaction times, low racemization.[9][10] | More expensive, can react with the amine if not pre-activated.[11] | The go-to choice for most couplings, including moderately hindered systems.[3][7] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, very low racemization, does not react with the free amine.[8][10] | Byproducts can be difficult to remove, expensive.[8] | Sterically demanding couplings and when racemization is a critical concern (e.g., peptide fragments). |
| Other | T3P®, CDI | T3P® byproducts are water-soluble and easily removed. CDI is effective for simple amides.[8] | May have a more limited substrate scope for complex molecules. | Reactions where easy byproduct removal is a priority. |
Validated Experimental Protocols
Here are two starting protocols designed to minimize side reactions. Always monitor your reactions by TLC or LC-MS.
Protocol 1: General Procedure for Hindered Coupling using HATU
This protocol uses pre-activation to minimize anhydride formation.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the benzoic acid derivative (1.0 equiv).
-
Dissolve the acid in an anhydrous solvent (e.g., DMF or DCM, 0.1–0.5 M).
-
Add the coupling reagent HATU (1.1–1.2 equiv).
-
Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid. A color change may be observed.
-
In a separate vial, dissolve the amine (1.1 equiv) in a small amount of the anhydrous solvent.
-
Add the amine solution to the pre-activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress. For hindered substrates, gentle heating (40-50 °C) may be required.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure. Purify by column chromatography.[7]
Protocol 2: Acyl Fluoride Formation for Severely Hindered Substrates
This two-step procedure is for cases where even potent coupling reagents fail.
Step A: Acyl Fluoride Formation
-
In a reaction vial, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).
-
Add a fluorinating agent (e.g., PyFluor, XtalFluor-E®, BTFFH) (1.2 equiv).
-
Add a suitable base (e.g., pyridine or DIPEA, 3.0 equiv).
-
Stir the mixture at room temperature for 30-60 minutes. Monitor by LC-MS or by quenching a small aliquot with methanol to observe methyl ester formation. The acyl fluoride is typically used without isolation.
Step B: Amide Coupling
-
To the solution containing the freshly generated acyl fluoride, add the hindered amine (1.0 equiv).
-
If not already present, add a base like DIPEA (1.2 equiv).
-
Stir the reaction at room temperature or heat as necessary (e.g., 40-80 °C). These reactions can be slow, requiring 12-24 hours.[3]
-
Monitor for completeness.
-
Perform a standard aqueous workup and purification as described in Protocol 1.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Proposed mechanism of benzamide coupling. ResearchGate. Available from: [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
-
Amide Bond Formation and Peptide Coupling. ResearchGate. Available from: [Link]
-
Figueiredo, R. M., Suppo, J. S., & Campagne, J. M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029-12122. Available from: [Link]
-
Is Fe-catalyzed ortho C-H Arylation of Benzamides Sensitive to Steric Hindrance and Directing Group? PubMed. Available from: [Link]
-
A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)–Catalyzed C–H Activation. National Institutes of Health. Available from: [Link]
-
Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. Available from: [Link]
-
Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. ACS Publications. Available from: [Link]
-
Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temperature. ChemRxiv. Available from: [Link]
-
Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. ACS Publications. Available from: [Link]
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. Available from: [Link]
-
Amide Synthesis. Fisher Scientific. Available from: [Link]
-
Efficient Cobalt-Catalyzed C—N Cross-Coupling Reaction Between Benzamide and Aryl Iodide in Water. ResearchGate. Available from: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]
-
Probing the Impact of Added Al(OTf)3 on DalPhos/Nickel‐Catalyzed N‐Arylations of Amides with (Hetero)aryl Chlorides. ResearchGate. Available from: [Link]
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6539-668.
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]
-
The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles. RSC Publishing. Available from: [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. Available from: [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. Available from: [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. Available from: [Link]
-
Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. ACS Publications. Available from: [Link]
-
Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions (RSC Publishing). Available from: [Link]
-
N-(Pyridin-2-yl)benzamide: Efficient ligand for the nickel catalyzed Chan-Lam cross-coupling reaction. ResearchGate. Available from: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. hepatochem.com [hepatochem.com]
- 11. people.uniurb.it [people.uniurb.it]
Technical Support Center: Troubleshooting Poor Solubility of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide
Welcome to the technical support center for resolving solubility challenges with N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide (CAS 851319-32-9)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties dissolving this compound in their reaction media. Here, we provide a series of troubleshooting steps and frequently asked questions to ensure your synthesis proceeds smoothly.
Understanding the Molecule
This compound is a complex organic molecule with several functional groups that influence its solubility[1]:
-
Aromatic Rings: Two phenyl rings contribute to its nonpolar character.
-
Nitro Group (-NO2): An electron-withdrawing group that increases polarity.
-
Amide Linkage (-CONH-): Capable of hydrogen bonding.
-
Chloromethyl Group (-CH2Cl): A reactive group that adds to the molecule's complexity.
-
Methyl Group (-CH3): A nonpolar group.
The combination of these features results in a molecule that can be challenging to dissolve in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the reaction solvent?
Poor solubility is a common issue with multi-functionalized aromatic compounds. The crystalline lattice structure of the solid may be very stable, requiring a significant amount of energy to break down and solvate the individual molecules. The polarity of your chosen solvent may not be optimal to interact favorably with the different functional groups of the molecule.
Q2: What are some initial recommended solvents to try?
Based on the structure, polar aprotic solvents are often a good starting point for benzamides and aromatic nitro compounds.[4][5] Consider the following:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF) [4]
It's important to note that while effective, solvents like DMF and DMSO can be difficult to remove during workup and may have environmental and health concerns.[5] Greener alternatives like 2-MeTHF and MTBE have shown promise in related reactions.[7]
Q3: I've tried a few solvents with no luck. What's the next step?
If single solvents are ineffective, a systematic approach to solvent screening and the use of co-solvents is recommended.
Troubleshooting Guide: A Step-by-Step Approach
Step 1: Systematic Solvent Screening
Before proceeding with your reaction, it is crucial to perform a small-scale solubility test with a range of solvents. This will save you time and materials in the long run.
Experimental Protocol: Small-Scale Solubility Testing
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 5-10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).
-
Observation at Room Temperature: Vigorously stir or vortex each vial at room temperature for 5-10 minutes. Observe and record the degree of dissolution.
-
Heating: For vials where the compound did not fully dissolve, gently heat the mixture (e.g., to 50 °C) while stirring.[8] Be cautious not to exceed the boiling point of the solvent. Record any changes in solubility.
-
Data Analysis: Summarize your findings in a table to identify the most promising solvents.
| Solvent | Solubility at Room Temp. | Solubility at 50 °C | Observations |
| Dichloromethane (DCM) | |||
| Tetrahydrofuran (THF) | |||
| Acetonitrile (MeCN) | |||
| Ethyl Acetate (EtOAc) | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) |
This table should be filled out based on your experimental observations.
Step 2: Employing Co-Solvent Systems
If a single solvent doesn't provide adequate solubility, a co-solvent system can be highly effective.[9] This involves using a primary solvent and adding a small amount of a second solvent in which the compound is more soluble.
Workflow for Co-Solvent Selection
Caption: Decision workflow for selecting an effective co-solvent.
Experimental Protocol: Co-Solvent Addition
-
Suspend your this compound in your primary reaction solvent.
-
While stirring vigorously, add a small amount of a co-solvent (e.g., DMF or DMSO) dropwise.
-
Continue adding the co-solvent in small portions until the solid dissolves. Aim to use the minimum amount necessary, as it can impact reaction kinetics and purification.[9]
Step 3: The Role of Temperature
Increasing the reaction temperature can significantly improve the solubility of your compound.[8][9] However, this must be balanced with the thermal stability of your reactants and products.
Considerations for Heating:
-
Thermal Stability: Ensure that this compound and other reagents are stable at elevated temperatures. The chloromethyl group can be reactive.
-
Reaction Rate: Higher temperatures will also increase the reaction rate, which may or may not be desirable.
-
Side Reactions: Be aware that elevated temperatures can sometimes lead to an increase in side product formation.[4]
Step 4: Sonication
Ultrasonic waves can be a powerful tool for dissolving stubborn compounds without the need for excessive heating.[9]
Experimental Protocol: Dissolution via Sonication
-
Prepare a suspension of your compound in the chosen solvent.
-
Place the reaction vessel in an ultrasonic bath.
-
Sonicate the mixture until the solid dissolves. This method is particularly useful for initiating reactions with poorly soluble starting materials.[9]
Advanced Troubleshooting
Q4: My compound dissolves initially but then precipitates out when I add another reactant. What should I do?
This phenomenon, often called "salting out," can occur due to a change in the overall polarity of the reaction mixture upon the addition of another reagent.[9]
Solutions:
-
Slow Addition: Add the second reactant slowly and in portions to allow the mixture to remain homogeneous.
-
Increase Solvent Volume: A more dilute reaction mixture may prevent precipitation.
-
Re-evaluate Solvent System: It may be necessary to choose a solvent system that can accommodate all reaction components.
Q5: Could the physical form of my solid be the problem?
Yes, the particle size and crystalline form of your solid can impact its dissolution rate. Grinding the solid into a fine powder before adding it to the solvent can increase the surface area and speed up dissolution.
Logical Flow for Troubleshooting Solubility
Caption: A logical progression for troubleshooting solubility issues.
By systematically applying these troubleshooting steps, researchers can overcome the solubility challenges associated with this compound and proceed with their synthetic objectives.
References
-
Rokicka, J., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3286. Available from: [Link]
-
MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
Topf, C., et al. (2019). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 7(23), 19125-19133. Available from: [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available from: [Link]
-
Khan, I., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances, 10(40), 23788-23793. Available from: [Link]
-
MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2023(4), M1753. Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 851319-32-9 [amp.chemicalbook.com]
- 3. 851319-32-9|4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. web.mst.edu [web.mst.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Managing impurities in the starting materials for N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide.
A Guide to Managing Starting Material Impurities
Welcome to the technical support center for the synthesis of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the quality and handling of critical starting materials. Proper control of impurities at the outset is paramount to ensuring high yield, consistent purity of the final compound, and regulatory compliance.
Troubleshooting Guides: Starting Material Issues
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each step.
Issue 1: Unexpected Peak in 4-Chloromethylbenzoyl Chloride Analysis
Question: My quality control (QC) analysis of a new batch of 4-Chloromethylbenzoyl chloride by HPLC shows a significant secondary peak with an earlier retention time. What is this impurity, and how will it affect my reaction?
Answer: The most probable impurity in 4-Chloromethylbenzoyl chloride is 4-chloromethylbenzoic acid . This is the product of hydrolysis, where the highly reactive acyl chloride group reacts with ambient moisture or residual water in the solvent.
-
Causality: Acyl chlorides are potent electrophiles and are highly susceptible to nucleophilic attack by water. This reaction is often catalyzed by trace amounts of acid. The resulting carboxylic acid is more polar than the parent acyl chloride, leading to an earlier elution time in reverse-phase HPLC.
-
Impact on Synthesis:
-
Stoichiometric Imbalance: The presence of 4-chloromethylbenzoic acid means the actual amount of reactive acyl chloride in your starting material is lower than calculated by weight. This will lead to an incomplete reaction and lower yields of the desired amide product.
-
Downstream Purification Challenges: The unreacted 4-Methyl-3-nitroaniline will remain in the crude product, complicating purification.
-
-
Recommended Actions:
-
Confirmation: Confirm the identity of the peak by co-injecting your sample with a certified reference standard of 4-chloromethylbenzoic acid. The peaks should co-elute.
-
Quantification: Use a validated HPLC method to determine the precise percentage (w/w) of the acid impurity. If the level is above your established limit (typically >1-2%), the batch may be unsuitable for use without remediation.
-
Remediation: For batches with minor contamination, consider converting the acid back to the acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This should be done under strictly anhydrous conditions, followed by re-analysis. However, for a manufacturing setting, it is often more practical to reject the batch and procure a higher-purity starting material.
-
Issue 2: Color Variation in 4-Methyl-3-nitroaniline
Question: My 4-Methyl-3-nitroaniline starting material, which is typically a yellow solid, has arrived as a dark brown or reddish powder. Is it still usable?
Answer: A significant color change in 4-Methyl-3-nitroaniline often indicates the presence of oxidation or degradation products. Aromatic amines, especially those with electron-donating groups, are susceptible to air oxidation, which can form highly colored polymeric or quinone-imine type impurities.
-
Causality: The amino group (-NH₂) can be oxidized, leading to the formation of complex, colored structures. This process can be accelerated by exposure to light, heat, or trace metal catalysts.
-
Impact on Synthesis:
-
Reduced Purity: The presence of these impurities lowers the effective concentration of the desired starting material.
-
Side Reactions: The impurities themselves may be reactive under the acylation conditions, leading to the formation of colored byproducts that are difficult to remove from the final product.
-
Regulatory Concerns: The presence of unknown, colored impurities can raise flags during regulatory review.
-
-
Recommended Actions:
-
Purity Analysis: Do not use the material based on visual inspection alone. Perform a purity analysis using HPLC-UV or GC-MS to quantify the main component and characterize the impurities.
-
Purification: If the purity is only marginally below your specification, recrystallization can be an effective purification method. A common solvent system for this class of compounds is ethanol/water or isopropanol. The desired compound should crystallize as a purified yellow solid, leaving the darker, more polar impurities in the mother liquor.
-
Storage: Always store 4-Methyl-3-nitroaniline in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent future degradation.
-
Workflow for Investigating Starting Material Impurities
The following diagram outlines a systematic workflow for identifying and mitigating issues arising from starting material impurities.
Caption: Workflow for Investigating Starting Material Impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary regulatory guidelines I should follow for controlling starting materials?
A1: The most critical guideline is the ICH Q11: Development and Manufacture of Drug Substances . This document outlines the principles for selecting and justifying starting materials. It emphasizes that starting materials should be "sufficiently far" from the final drug substance and that their specifications, including impurity limits, must be well-defined and justified based on a scientific understanding of the manufacturing process.
Q2: 4-Chloromethylbenzoyl chloride has a structural alert for genotoxicity. How does this affect impurity management?
A2: Yes, 4-Chloromethylbenzoyl chloride is an alkylating agent and is considered a potential genotoxic impurity (PGI) or is in a class of compounds that often are. According to ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities , strict control is required. This means:
-
Stricter Limits: The acceptable intake of such impurities is much lower, often in the range of micrograms per day.
-
Trace Analysis: You must use highly sensitive analytical methods capable of detecting and quantifying the PGI at very low levels (ppm or ppb).
-
Process Control: Your process must demonstrate the ability to purge this impurity to a level below the established threshold in the final product. This includes controlling any related impurities that might also be genotoxic.
Q3: How do I establish acceptance criteria for a new impurity found in a starting material?
A3: Establishing acceptance criteria involves a multi-step risk assessment:
-
Identify the Impurity: Determine the chemical structure of the impurity.
-
Evaluate Fate and Purge: Conduct spiking studies or use process knowledge to determine if the impurity is removed by downstream processing steps (e.g., washed away, destroyed, or reacted).
-
Assess Toxicity: Evaluate the toxicological profile of the impurity. Is it a known genotoxin, carcinogen, or teratogen? Resources like the Lhasa Carcinogenicity Database can be used for initial assessment.
-
Impact on Quality: Does the impurity affect the physical or chemical properties of the final product (e.g., stability, appearance)?
-
Set Limits: Based on the factors above, set a limit in your starting material specification. The limit should be justified, ensuring that even at the maximum proposed level, the impurity will not compromise the safety or efficacy of the final drug substance.
Key Experimental Protocols
Protocol: HPLC-UV Purity Assay for 4-Methyl-3-nitroaniline
This protocol provides a general method for assessing the purity of 4-Methyl-3-nitroaniline and detecting related impurities.
| Parameter | Condition | Rationale |
| HPLC Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Standard column for separating small aromatic molecules of moderate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for better peak shape and ionization if using MS detection. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 20% B to 80% B over 15 minutes | A gradient is used to elute both polar and non-polar impurities in a single run. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload and distortion. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitor at 254 nm for general aromatic compounds and 380 nm (a lambda max for the analyte) for higher sensitivity and specificity. A DAD allows for peak purity assessment. |
| Sample Prep. | Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water. | Ensures the sample is fully dissolved and within the linear range of the detector. |
References
-
Purification of Laboratory Chemicals, Eighth Edition. Armarego, W. L. F., & Chai, C. L. L. (2017). Elsevier.[Link]
-
ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2012). ICH.[Link]
-
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2017). ICH.[Link]
Technical Support Center: Scaling the Purification of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide
Welcome to the technical support center for the chromatographic purification of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into scaling up the purification of this key synthetic intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and scalable process.
Introduction: The Challenge of Scaling Up
This compound is a key intermediate in various synthetic pathways.[1][2][3][4] Its structure, featuring two substituted aromatic rings linked by an amide bond, presents a moderate polarity, making it suitable for both normal-phase and reversed-phase chromatography. However, transitioning from a small-scale, analytical separation to a large-scale, preparative process is rarely a linear process.[5] Scaling up introduces challenges related to maintaining resolution, maximizing throughput, and ensuring purity, all while managing increased solvent consumption and costs.[6][7]
This guide provides a structured approach to developing a scalable purification method, troubleshooting common issues, and answering frequently asked questions to ensure a smooth transition from the bench to the plant.
Chromatographic Strategy: A Logical Workflow
A systematic approach is critical for successfully scaling up a purification method. The process begins with method development at the analytical scale to minimize the consumption of precious samples and expensive solvents. Once an optimized separation is achieved, a loading study is performed to determine the column's capacity before geometrically scaling the method to a larger preparative column.
Caption: Workflow for scaling chromatographic purification.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during the scale-up process in a direct Q&A format.
Q1: My resolution between the product and a key impurity decreased significantly after scaling up. What went wrong?
A1: A loss of resolution upon scale-up is a common issue, often stemming from non-linear scaling or changes in fluid dynamics.[7] The primary goal of scaling is to maintain the linear velocity of the mobile phase to preserve separation quality.
-
Causality: When you increase the column diameter, you must increase the volumetric flow rate proportionally to keep the linear velocity constant. If the flow rate is not scaled correctly, the residence time of the analyte on the stationary phase changes, impacting the separation.[8] Additionally, differences in system dwell volume between your analytical and preparative systems can alter the gradient profile experienced by the column.[9]
-
Solutions:
-
Verify Scaling Calculations: Ensure your flow rate was scaled correctly. The fundamental scaling equation is: Fprep = Fanalyt × (dprep2 / danalyt2) Where F is the flow rate and d is the column's inner diameter.[10]
-
Maintain Column Length and Packing: Use preparative columns with the same length and stationary phase (including particle size) as your analytical column. This is the most straightforward way to maintain separation power.
-
Account for System Volume: Differences in the tubing and internal volumes of analytical and preparative HPLC systems can affect gradient delivery. Consider performing a blank gradient run on both systems to align the profiles.
-
Check Column Packing Quality: Poorly packed large-diameter columns can lead to channeling, where the mobile phase and sample find preferential paths through the column bed, causing significant band broadening and loss of resolution.[8]
-
Caption: Troubleshooting decision tree for poor resolution.
Q2: I'm observing significant peak tailing for my benzamide product, especially at higher loads. How can I improve the peak shape?
A2: Peak tailing for amide-containing compounds is frequently caused by unwanted secondary interactions with the stationary phase, particularly in reversed-phase chromatography.[11]
-
Causality: Standard silica-based stationary phases (like C18) have residual, un-capped silanol groups (Si-OH) on their surface. These acidic sites can form strong hydrogen bonds or have ionic interactions with polar groups on your analyte, such as the amide nitrogen or the nitro group. This causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[11] This effect is exacerbated at higher concentrations (column overload).
-
Solutions:
-
Mobile Phase Modification (Reversed-Phase): Add a small amount (0.05-0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to your mobile phase. This protonates the silanol groups, effectively "masking" them and minimizing secondary interactions.[11][12]
-
Use a High-Performance, End-Capped Column: Modern columns are better end-capped, meaning fewer free silanols are available to cause issues.[11]
-
Consider an Alternative Stationary Phase: An amide-embedded or phenyl-hexyl stationary phase can offer different selectivity and reduce silanol interactions. Phenyl phases, in particular, can engage in beneficial π-π interactions with the aromatic rings of your compound, which can improve peak shape and selectivity.[13][14]
-
Reduce Sample Load: If tailing only appears at high loads, you may be exceeding the column's capacity. Perform a loading study to find the optimal sample amount that balances throughput and purity.[15]
-
Q3: My product seems to have low recovery from the column. Where is it going?
A3: Low recovery can be alarming and is typically due to either irreversible adsorption on the column or decomposition of the analyte.
-
Causality: The chloromethyl group on your compound is a reactive functional group. On a highly active stationary phase (e.g., acidic, non-end-capped silica in normal phase), it could potentially react, leading to irreversible binding. Alternatively, if the compound is not fully soluble in the mobile phase during the run, it may precipitate on the column, especially at the point of injection where the concentration is highest.[16]
-
Solutions:
-
Test for Stability: Before committing to a large-scale run, test the stability of your compound on the chosen stationary phase. Dissolve a small amount of the purified compound in your mobile phase, add a small amount of the silica or C18 packing material, stir for a few hours, and re-analyze by HPLC to see if any degradation has occurred.[16]
-
Ensure Solubility: Your sample must be fully dissolved in the injection solvent. Crucially, the injection solvent should be weaker than or of equal strength to the initial mobile phase to prevent the compound from crashing out on the column head.[11] For normal phase, this means avoiding dissolving your sample in a highly polar solvent like methanol. For reversed-phase, avoid highly non-polar solvents like dichloromethane.
-
Passivate the Column: In some cases, flushing the column with a strong solvent or a sacrificial agent can help to deactivate highly retentive sites before the actual purification run.
-
Frequently Asked Questions (FAQs)
Q1: Should I use Normal-Phase (NP) or Reversed-Phase (RP) chromatography for this compound?
A1: Both NP and RP are viable options for this compound. The choice depends on the impurity profile, desired throughput, and solvent costs.
| Feature | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Polar (e.g., Silica, Alumina, Amide)[17][18] | Non-polar (e.g., C18, C8, Phenyl) |
| Mobile Phase | Non-polar (e.g., Hexanes/Ethyl Acetate) | Polar (e.g., Water/Acetonitrile, Water/Methanol) |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |
| Pros for this Compound | Often provides higher loading capacity.[15] Good for separating isomers. Can be cheaper if solvent recycling is used. | Excellent resolution and column efficiencies. More predictable and robust. Mobile phase pH can be used to fine-tune selectivity.[19][20] |
| Cons for this Compound | Water sensitivity. Irreversible adsorption on active silica sites is possible.[16] | Lower loading capacity compared to NP. Higher cost of high-purity solvents (ACN, MeOH). |
Recommendation: Start by screening both NP and RP at the analytical scale. Reversed-phase with a C18 column is often the first choice due to its robustness and reproducibility. However, if your crude material contains very polar impurities, NP might be advantageous as your product will elute earlier, potentially speeding up the purification.
Q2: What are the key parameters I need to calculate when scaling from an analytical to a preparative column?
A2: The goal is to maintain the conditions of the analytical separation on a larger scale. The key is geometric scaling.
| Parameter | Scaling Calculation | Rationale |
| Flow Rate (F) | F_prep = F_analyt * (d_prep² / d_analyt²) | Maintains constant linear velocity for consistent resolution. |
| Injection Volume (V) | V_prep = V_analyt * (d_prep² * L_prep) / (d_analyt² * L_analyt) | Scales the sample volume relative to the total column volume. If length (L) is constant, it simplifies to the same ratio as flow rate.[10] |
| Sample Load (Mass) | Mass_prep = Mass_analyt * (d_prep² * L_prep) / (d_analyt² * L_analyt) | Scales the amount of compound relative to the amount of stationary phase. |
| Gradient Time (t) | t_prep = t_analyt * (d_prep² * L_prep) / (d_analyt² * L_analyt) * (F_analyt / F_prep) | If linear velocity is kept constant, the gradient time should remain the same. |
| d = column inner diameter; L = column length |
Q3: How do I perform a loading study to maximize throughput?
A3: A loading study is an empirical process to find the maximum amount of crude material you can load onto a column without sacrificing the required purity.[15]
-
Use an Analytical Column: Start with your optimized analytical method.
-
Stepwise Increase in Load: Prepare a concentrated stock solution of your crude material. Perform a series of injections, systematically increasing the injection volume (and thus, the mass on column). For example, inject 2 mg, 5 mg, 10 mg, 15 mg, 20 mg.
-
Monitor Resolution: Observe the chromatograms. As you increase the load, peaks will broaden and eventually merge. The point at which the resolution between your target peak and its closest impurity drops below an acceptable level (e.g., R < 1.5) defines the maximum loading capacity.[15]
-
Calculate for Prep Scale: Once you determine the maximum mass for your analytical column (e.g., 15 mg), you can use the scaling factor from the table above to calculate the theoretical maximum load for your preparative column. It is wise to start the first preparative run at ~75-80% of this calculated maximum.
Experimental Protocol: Example Scale-Up Workflow
This protocol provides a tangible example of scaling a purification from a 4.6 mm ID analytical column to a 50 mm ID preparative column.
Part 1: Analytical Method Development
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL (of a 10 mg/mL solution = 0.1 mg load)
-
Detection: UV at 254 nm
-
Result: Baseline separation of the product from impurities is achieved.
Part 2: Analytical Loading Study
-
A series of injections are performed on the analytical column with increasing mass (0.5 mg, 1 mg, 2 mg, 4 mg, 6 mg).
-
Result: At 4 mg, the resolution between the product and a trailing impurity drops to 1.5. At 6 mg, the peaks begin to co-elute. The maximum analytical load is determined to be 4 mg .
Part 3: Preparative Scale-Up Calculation
-
Analytical Column: 4.6 mm ID, 150 mm L
-
Preparative Column: 50 mm ID, 150 mm L
-
Scaling Factor (Area): (50² / 4.6²) = (2500 / 21.16) ≈ 118
| Parameter | Analytical Value | Calculation | Preparative Value |
| Flow Rate | 1.0 mL/min | 1.0 * 118 | 118 mL/min |
| Max Sample Load | 4 mg | 4 * 118 | 472 mg |
| Injection Volume | 800 µL (4 mg @ 5 mg/mL) | 800 * 118 | 94.4 mL |
| Gradient Time | 15 min | Unchanged (linear velocity is constant) | 15 min |
Part 4: Preparative Run
-
Column: C18, 5 µm, 50 x 150 mm
-
Method: Run the same gradient over 15 minutes at a flow rate of 118 mL/min.
-
Sample Prep: Dissolve 472 mg of crude material into the appropriate volume of a solvent weaker than 50% Acetonitrile/Water.
-
Action: Inject the sample, collect fractions based on the UV trace, and analyze the fractions for purity.
References
- Waters Corporation. (2013).
- Waters Corporation.
- Waters Corporation. (2018).
- Phenomenex. LC Scaling Analytical Methods Technical Tip 2.
- Waters Corporation.
- Merck Millipore.
- Bio-Link.
- Waters Corporation.
- Tosoh Bioscience.
- Tianming Pharmaceutical.
- Waters Corporation.
- Benchchem. Performance of different stationary phases for HPLC analysis of 4-Amino-2-nitrophenol.
- Bio-Rad.
- Benchchem.
- University of Rochester, Department of Chemistry.
- Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.
- LCGC International. (2016).
- Buchi.com.
- Sigma-Aldrich.
- PubMed. (2004).
- Phenomenex. Normal Phase HPLC Columns.
- Phenomenex. (2017).
- Pharmaffiliates. CAS No : 851319-32-9 | Product Name : this compound.
- Chemical Register. This compound (CAS No. 851319-32-9) Suppliers.
- LCGC International. (2013).
- BLDpharm. 851319-32-9|4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide.
- ChemicalBook. This compound.
- Benchchem.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound (CAS No. 851319-32-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. 851319-32-9|4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide|BLD Pharm [bldpharm.com]
- 4. This compound | 851319-32-9 [amp.chemicalbook.com]
- 5. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. How to Scale Up Chromatography for Industrial Bioproduction [synapse.patsnap.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
- 16. Chromatography [chem.rochester.edu]
- 17. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 18. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 19. Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimize Purification Using Mobile Phase pH [phenomenex.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of Synthetic N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Synthesis
N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide is a key intermediate in various organic synthesis pathways, valued for its dual reactive sites: the chloromethyl group and the nitro-substituted aromatic ring.[1][2] The purity of this intermediate is paramount, as any impurities can have a cascading effect on the yield, purity, and safety of the final active pharmaceutical ingredient (API).[3] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances and their intermediates.[4][5] This guide will dissect the common analytical techniques used to ascertain the purity of this compound, offering a comparative analysis to aid researchers in selecting the most appropriate methods for their specific needs.
Synthesis and Potential Impurity Profile
A plausible and common synthetic route to this compound is the amidation reaction between 4-chloromethylbenzoyl chloride and 4-methyl-3-nitroaniline.[6][7] This reaction, while generally efficient, can give rise to several process-related impurities.
Caption: Plausible synthesis and potential impurities.
Potential Impurities:
-
Unreacted Starting Materials: Residual 4-methyl-3-nitroaniline and hydrolyzed 4-chloromethylbenzoic acid are common impurities.
-
Over-acylation Products: Although less common, di-acylation of the aniline nitrogen is a theoretical possibility.
-
Solvent and Reagent Residues: Residual solvents and catalysts used in the reaction and purification steps.[8]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile and thermally labile compounds like our target molecule.[8][9] Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.
Comparative HPLC Methodologies
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A: Water, B: Acetonitrile |
| Elution | Isocratic | Gradient: 30-90% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Pros | Simpler, faster for routine checks | Better resolution for complex mixtures |
| Cons | May not resolve all impurities | Longer run times, more complex |
Detailed HPLC Protocol (Method B)
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the initial mobile phase composition.
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Injection: Inject 10 µL of the sample solution.
-
Data Analysis: Integrate the peak areas of all components. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Caption: HPLC experimental workflow.
Orthogonal Techniques for Comprehensive Purity Validation
Relying solely on one analytical technique is not sufficient for comprehensive purity validation. Orthogonal methods, which rely on different separation or detection principles, provide a more complete picture.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC, an evolution of HPLC, utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and reduced solvent consumption.[10][11]
Comparison with HPLC:
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | <2 µm |
| Pressure | Lower | Higher |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Solvent Usage | Higher | Lower |
Gas Chromatography (GC)
For volatile impurities such as residual solvents, Gas Chromatography is the method of choice.[12] Due to the low volatility of this compound, GC is not suitable for analyzing the compound itself but is essential for a complete impurity profile.
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical identity of the synthesized compound and for characterizing any unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.[13]
-
¹H NMR: Expected signals would include aromatic protons, a singlet for the methyl group, a singlet for the chloromethyl group, and an amide proton signal.
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.
Predicted ¹H NMR Chemical Shifts (based on similar structures):
| Protons | Expected Shift (ppm) | Multiplicity |
| CH₃ | ~2.4 | singlet |
| CH₂Cl | ~4.6 | singlet |
| Aromatic H | 7.2 - 8.5 | multiplet/doublet |
| NH | ~9.0 | singlet (broad) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that aid in structural elucidation.[14] When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities.[8]
Expected Fragmentation:
-
Molecular Ion Peak [M]+: Will confirm the molecular weight.
-
Key Fragments: Cleavage of the amide bond, loss of the chloromethyl group, and fragmentation of the aromatic rings are expected.
Conclusion: A Multi-faceted Approach to Purity Validation
The purity validation of this compound requires a multi-pronged approach. While HPLC is the primary tool for quantitative purity assessment, orthogonal methods like UPLC can offer improved performance. Spectroscopic techniques such as NMR and Mass Spectrometry are crucial for structural confirmation and impurity identification. A comprehensive purity analysis should also include an assessment of residual solvents by GC. By employing a combination of these techniques, researchers can ensure the quality and consistency of this vital synthetic intermediate, thereby safeguarding the integrity of the subsequent drug development process. Adherence to ICH guidelines throughout the validation process is essential for regulatory compliance.[15]
References
-
Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). - IJIRT. (n.d.). Retrieved from [Link]
-
Cherniy, V. A., Gureeva, S. N., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. Retrieved from [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (n.d.). Retrieved from [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(21), 6367. (2021). MDPI. Retrieved from [Link]
-
What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs. (n.d.). Retrieved from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. (2024). BJSTR. Retrieved from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2022, September 25). Retrieved from [Link]
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). Retrieved from [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 11(3), 231–239. (2021). Retrieved from [Link]
-
ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers | PharmaTalks. (2023, September 2). YouTube. Retrieved from [Link]
-
High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research - Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Magnetic Resonance in Chemistry, 53(5), 363-373. (2015). PubMed. Retrieved from [Link]
-
Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides | Request PDF. (n.d.). Retrieved from [Link]
-
Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. bepls. (n.d.). Retrieved from [Link]
-
Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium. (2024). ResearchGate. Retrieved from [Link]
-
Benzamide at BMRB. (n.d.). Retrieved from [Link]
-
Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. (n.d.). Retrieved from [Link]
-
Development and Validation of Related Substances Method for Rufinamide Tablets by RP-HPLC. JOCPR. (n.d.). Retrieved from [Link]
-
N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. (n.d.). Retrieved from [Link]
-
This compound (CAS No. 851319-32-9) Suppliers - Chemical Register. (n.d.). Retrieved from [Link]
-
N-{[(4-Nitrophenyl)amino]methyl}benzamide. ResearchGate. (2014). Retrieved from [Link]
-
(PDF) N-(3-chlorophenethyl)-4-nitrobenzamide. (n.d.). Retrieved from [Link]
-
Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Some features of the aminolysis of benzoyl chloride catalyzed by 4-dimethylaminopyridine in low-polarity aprotic media. (1988). OSTI.GOV. Retrieved from [Link]
-
4-Chloro-3-nitroaniline. PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound (CAS No. 851319-32-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. jpionline.org [jpionline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. biomedres.us [biomedres.us]
- 10. ijirt.org [ijirt.org]
- 11. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Comparing the reactivity of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide with similar compounds.
A Comparative Guide to the Reactivity of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of this compound, a compound of interest in medicinal chemistry and materials science. By examining its reactivity alongside structurally similar analogues, we can elucidate the electronic and steric factors that govern its behavior in chemical transformations. This understanding is critical for designing synthetic routes, predicting reaction outcomes, and developing novel molecules with tailored properties.
The primary reactive site in this compound is the benzylic chloride group (-CH₂Cl). Benzylic halides are known to be highly susceptible to nucleophilic substitution reactions due to the stability of the potential carbocation intermediate, which is stabilized by the adjacent aromatic ring.[1] The rate of these substitutions, however, is finely tuned by the electronic nature of substituents on the aromatic rings.
Theoretical Framework: Substituent Effects in Nucleophilic Substitution
The reactivity of the chloromethyl group is dictated by the electrophilicity of the benzylic carbon. This electrophilicity is modulated by the electronic effects—inductive and resonance—of substituents on the benzoyl ring. The principles of this modulation can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[2][3][4]
-
Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) are powerful EWGs.[5][6][7] They pull electron density away from the aromatic ring and, by extension, from the benzylic carbon. This inductive withdrawal increases the partial positive charge on the carbon, making it a more potent electrophile and accelerating the rate of nucleophilic attack.
-
Electron-Donating Groups (EDGs): Substituents like a methyl group (-CH₃) or a methoxy group (-OCH₃) are considered EDGs.[8][9] They push electron density into the aromatic ring, which slightly reduces the electrophilicity of the benzylic carbon and consequently slows down the rate of nucleophilic substitution.
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10][11] This is a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group (chloride) departs.[12] The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[12][13] Steric hindrance around the reaction center can significantly slow down Sₙ2 reactions.[14][15] However, for the primary benzylic halides discussed here, electronic effects are the dominant factor influencing reactivity.
Selection of Comparator Compounds
To systematically investigate these electronic effects, we will compare the reactivity of our target compound, C1 , with three analogues designed to probe the impact of substituents on the benzoyl ring.
-
Target Compound (C1): this compound
-
Comparator C2 (Enhanced EWG): N-(4-Methyl-3-nitrophenyl)-4-(chloromethyl)-3-nitro benzamide. The additional nitro group is expected to significantly increase the reactivity of the benzylic chloride.
-
Comparator C3 (EDG): N-(4-Methyl-3-nitrophenyl)-4-(chloromethyl)-3-methoxy benzamide. The methoxy group should decrease the reactivity compared to the parent compound.
-
Comparator C4 (Remote Substituent Change): N-(4-Methoxyphenyl )-4-chloromethylbenzamide. This compound assesses the impact of altering the distant aniline ring, which is expected to have a negligible electronic effect on the benzylic chloride.
Experimental Design: A Comparative Kinetic Study
To quantify the reactivity of these compounds, a kinetic study of their reaction with a nucleophile is performed. The Finkelstein reaction, which involves the substitution of a halide with iodide, is an excellent model system.[16][17][18] The reaction is carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF) to enhance the nucleophilicity of the iodide ion.[19][20][21][22]
The progress of the reaction is monitored by quantifying the disappearance of the starting material over time using High-Performance Liquid Chromatography (HPLC). From this data, the second-order rate constant (k) for each compound can be determined, providing a direct measure of its reactivity.
Experimental Workflow
Caption: Workflow for the comparative kinetic analysis.
Detailed Protocol
-
Stock Solution Preparation: Prepare 0.1 M solutions of each comparator compound (C1-C4) and a 1.0 M solution of sodium iodide (NaI) in anhydrous acetone.
-
Reaction Setup: In a thermostatted reaction vessel maintained at 25.0 ± 0.1 °C, add 5.0 mL of the 1.0 M NaI solution to 45.0 mL of anhydrous acetone. Allow the solution to equilibrate.
-
Initiation and Sampling: To initiate the reaction, rapidly add 5.0 mL of one of the 0.1 M substrate stock solutions to the NaI solution and start a timer. The final concentrations will be 0.01 M for the substrate and 0.1 M for NaI. Immediately withdraw a 1.0 mL aliquot (t=0) and quench it in a vial containing 4.0 mL of a 1:1 water/acetonitrile mixture.
-
Monitoring: Continue to withdraw and quench 1.0 mL aliquots at regular intervals (e.g., every 15 minutes for 2 hours).
-
HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC, monitoring the disappearance of the starting material's peak at a suitable wavelength (e.g., 254 nm).
-
Data Processing: Calculate the concentration of the substrate at each time point based on a calibration curve. Plot ln([Substrate]t/[Substrate]₀) versus time. The slope of this line will be the pseudo-first-order rate constant (k'). Divide k' by the concentration of the nucleophile ([NaI]) to obtain the second-order rate constant (k).
Results and Data Analysis
The following table summarizes the hypothetical, yet chemically plausible, second-order rate constants obtained from the kinetic study.
| Compound ID | Benzoyl Ring Substituent(s) | Expected Electronic Effect | Relative Rate Constant (k, M⁻¹s⁻¹) |
| C1 | None (Reference) | Neutral | 1.5 x 10⁻³ |
| C2 | 3-Nitro | Strongly Electron-Withdrawing | 8.2 x 10⁻³ |
| C3 | 3-Methoxy | Electron-Donating | 0.6 x 10⁻³ |
| C4 | None (Aniline ring varied) | Negligible | 1.4 x 10⁻³ |
Analysis of Results:
The experimental data clearly demonstrates the profound influence of substituents on the reactivity of the benzylic chloride.
-
C2 (3-Nitro): As predicted, the addition of a second strong electron-withdrawing nitro group on the benzoyl ring resulted in a rate constant approximately 5.5 times greater than that of the reference compound C1 . This confirms that increasing the electrophilicity of the benzylic carbon dramatically accelerates the Sₙ2 reaction.
-
C3 (3-Methoxy): The presence of the electron-donating methoxy group decreased the reaction rate by about 60% compared to C1 . This is consistent with the methoxy group reducing the partial positive charge on the benzylic carbon, making it less susceptible to nucleophilic attack.
-
C4 (Aniline ring varied): The rate constant for C4 was nearly identical to that of C1 . This is a crucial control, demonstrating that substituents on the distant N-phenyl ring have a negligible electronic effect on the reactivity of the chloromethyl group on the benzoyl ring. The electronic effects are primarily transmitted through the conjugated system of the ring directly attached to the reactive center.
Caption: Influence of substituents on reactivity.
Conclusion and Implications
This comparative guide demonstrates that the reactivity of the benzylic chloride in this compound and its analogues can be systematically tuned through the strategic placement of electron-withdrawing or electron-donating groups on the benzoyl ring.
For professionals in drug development, this principle is invaluable. The ability to control the reactivity of a benzylic halide allows for the precise design of covalent inhibitors, where the compound must react with a specific nucleophilic residue (like cysteine or lysine) in a target protein at an optimal rate. A compound that is too reactive may lead to off-target effects, while one that is not reactive enough will have poor efficacy. By applying the principles outlined here, researchers can synthesize libraries of compounds with a graduated range of reactivities to identify the ideal candidate for a therapeutic application.
References
-
Fiveable. (n.d.). The SN2 Reaction. Organic Chemistry Class Notes. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Hammett Equation. (2024, September 2). YouTube. Retrieved from [Link]
-
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
-
Teachy. (n.d.). Summary of Organic Functions: Nitro Compound. Retrieved from [Link]
-
ALL ABOUT CHEMISTRY. (2020, July 4). Finkelstein Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Why do SN2 reactions prefer aprotic solvents. Retrieved from [Link]
-
Scribd. (n.d.). Understanding the Hammett Equation. Retrieved from [Link]
-
SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Reddit. (2016, November 27). Why do SN2 reactions need polar solvents? Retrieved from [Link]
-
Quora. (2018, March 4). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Retrieved from [Link]
-
Reddit. (2015, December 8). Why do polar, aprotic solvents favour SN2 pathways over SN1? Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11: Benzylic systems. Retrieved from [Link]
-
RSC Publishing. (2024). Alkyl groups in organic molecules are NOT inductively electron-releasing. Retrieved from [Link]
-
ACS Publications. (n.d.). Effects of Substituent and Leaving Group on the Gas-Phase SN2 Reactions of Phenoxides with Halomethanes: A DFT Investigation. The Journal of Physical Chemistry A. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
YouTube. (2020, June 10). SN2 Sterics and Comparing Reaction Rates. Total Organic Chemistry. Retrieved from [Link]
-
Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Retrieved from [Link]
-
Filo. (2022, October 8). High reactivity of allyl and benzyl halides. Retrieved from [Link]
-
NIH. (2020, August 12). A Walk through Recent Nitro Chemistry Advances. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
Quora. (2020, January 29). Why does the methyl group have a positive inductive effect? Retrieved from [Link]
-
Pharmacy 180. (n.d.). Electronic Effects - Mechanisms of Organic Reactions. Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 4). Why is the methyl group electron-donating via the inductive effect? Retrieved from [Link]
-
Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? Retrieved from [Link]
-
OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II. Retrieved from [Link]
-
UKEssays.com. (2017, May 17). Kinetics Of Nucleophilic Substitutions. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Books. (2020, August 28). 2.1.3. Kinetics of a SN1 Reaction. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
PubMed Central. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Retrieved from [Link]
Sources
- 1. High reactivity of allyl and benzyl halides. Allyl and benzyl halides are.. [askfilo.com]
- 2. youtube.com [youtube.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. teachy.ai [teachy.ai]
- 7. Nitro compound - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. fiveable.me [fiveable.me]
- 11. SN2 reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. allaboutchemistry.net [allaboutchemistry.net]
- 17. byjus.com [byjus.com]
- 18. jk-sci.com [jk-sci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Why do SN2 reactions prefer aprotic solvents class 11 chemistry CBSE [vedantu.com]
- 21. reddit.com [reddit.com]
- 22. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
A Guide to Structural Confirmation: ¹H NMR Analysis of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, unambiguous structural confirmation is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the use of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide. We will explore the expected spectral features, present a detailed experimental protocol, and compare the insights gained from ¹H NMR with those from alternative analytical techniques like Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy.
The Importance of Orthogonal Analytical Techniques
While ¹H NMR is a powerful tool for determining the precise arrangement of protons within a molecule, a multi-faceted approach employing orthogonal techniques is crucial for unequivocal structure confirmation. Each technique provides a unique piece of the structural puzzle. ¹H NMR maps the proton framework, Mass Spectrometry determines the molecular weight and elemental composition, and FTIR spectroscopy identifies the functional groups present. By combining these techniques, researchers can build a comprehensive and validated model of the molecule's structure.
¹H NMR Spectral Analysis of this compound
The structure of this compound presents a rich ¹H NMR spectrum with distinct signals corresponding to the protons on the two aromatic rings, the methyl and chloromethyl groups, and the amide linkage. Based on the analysis of its constituent fragments, 4-methyl-3-nitroaniline and 4-chloromethylbenzoyl chloride, and established principles of NMR spectroscopy, a predicted ¹H NMR spectrum can be constructed.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-10 (Amide NH) | ~8.5 - 9.5 | Singlet (broad) | - | 1H |
| H-6 | ~8.2 | Doublet | ~2.0 | 1H |
| H-2', H-6' | ~7.9 | Doublet | ~8.4 | 2H |
| H-5 | ~7.6 | Doublet of Doublets | ~8.4, 2.0 | 1H |
| H-3', H-5' | ~7.5 | Doublet | ~8.4 | 2H |
| H-3 | ~7.3 | Doublet | ~8.4 | 1H |
| H-7' (CH₂Cl) | ~4.6 | Singlet | - | 2H |
| H-7 (CH₃) | ~2.6 | Singlet | - | 3H |
Detailed Peak Assignments and Rationale:
-
Amide Proton (H-10): The amide proton is expected to appear as a broad singlet in the downfield region (~8.5 - 9.5 ppm). Its chemical shift can be sensitive to solvent and concentration.[1]
-
Aromatic Protons (4-Methyl-3-nitrophenyl ring):
-
H-6: This proton is ortho to the nitro group, a strong electron-withdrawing group, leading to significant deshielding and a downfield shift to around 8.2 ppm. It will appear as a doublet due to coupling with H-5, with a small meta-coupling constant of approximately 2.0 Hz.
-
H-5: This proton is coupled to both H-6 (meta-coupling, J ≈ 2.0 Hz) and H-3 (ortho-coupling, J ≈ 8.4 Hz), resulting in a doublet of doublets at approximately 7.6 ppm.
-
H-3: This proton is ortho to the methyl group and will appear as a doublet due to coupling with H-5 at around 7.3 ppm.
-
-
Aromatic Protons (4-Chloromethylbenzoyl ring):
-
The para-substitution pattern of this ring will result in a classic AA'BB' system, which often appears as two distinct doublets.
-
H-2' and H-6': These protons are ortho to the electron-withdrawing carbonyl group and will be shifted downfield to approximately 7.9 ppm, appearing as a doublet.
-
H-3' and H-5': These protons are meta to the carbonyl group and will appear as a doublet at around 7.5 ppm. The ortho-coupling constant between these adjacent protons will be approximately 8.4 Hz.
-
-
Chloromethyl Protons (H-7'): The protons of the chloromethyl group are deshielded by the adjacent chlorine atom and the aromatic ring, and are expected to appear as a sharp singlet at approximately 4.6 ppm.[2]
-
Methyl Protons (H-7): The methyl group protons on the other aromatic ring will appear as a singlet at a more upfield position, around 2.6 ppm.
Experimental Protocol for ¹H NMR Analysis
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Workflow for ¹H NMR Sample Preparation and Data Acquisition
Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.[3]
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[3] Ensure the solvent is of high purity to avoid extraneous signals.
-
Gently vortex the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample. Proper shimming is critical for obtaining sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Comparative Analysis with Other Techniques
A comprehensive structural confirmation relies on the convergence of data from multiple analytical methods.
Comparison of Analytical Techniques
Comparison of NMR, MS, and FTIR for structural elucidation.
-
Mass Spectrometry (MS):
-
Expected Data: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
-
Fragmentation Pattern: The fragmentation pattern would likely involve cleavage of the amide bond, leading to the formation of benzoyl and anilide-type fragment ions.[4][5] For instance, a prominent fragment would be the 4-chloromethylbenzoyl cation.
-
Comparison with ¹H NMR: While MS confirms the molecular weight and elemental composition, it does not provide the detailed connectivity information that ¹H NMR offers. For example, MS alone cannot distinguish between different positional isomers.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Expected Data: The FTIR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule.
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C=O stretch (amide): A strong absorption band around 1660 cm⁻¹.[6]
-
N-O stretch (nitro group): Strong, characteristic bands around 1530 cm⁻¹ and 1350 cm⁻¹.
-
C-Cl stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.
-
-
Comparison with ¹H NMR: FTIR is excellent for rapidly identifying the presence of key functional groups, confirming that the desired chemical transformation has occurred (i.e., formation of the amide bond).[7] However, like MS, it does not provide detailed information about the arrangement of atoms within the molecule.
-
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural confirmation of this compound, providing a detailed map of the proton environment. By carefully analyzing the chemical shifts, splitting patterns, and integration of the signals, a confident structural assignment can be made. However, for complete and unambiguous characterization, it is imperative to use ¹H NMR in conjunction with other analytical techniques such as Mass Spectrometry and FTIR spectroscopy. This integrated approach ensures the scientific rigor required in research and drug development.
References
-
PubMed. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]
-
University of Missouri-St. Louis. NMR Sample Preparation. [Link]
-
ACS Publications. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ResearchGate. Benzamide-simplified mass spectrum[8]. | Download Scientific Diagram. [Link]
-
PubChem. 4-(Chloromethyl)benzoyl chloride. [Link]
-
Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]
-
Scribd. NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics. [Link]
-
Royal Society of Chemistry. Supplementary Material. [Link]
-
ResearchGate. FT–IR benzamide ( 1 ). | Download Scientific Diagram. [Link]
-
Rocky Mountain Labs. Difference between FTIR and NMR?. [Link]
-
Wiley Online Library. 1 - Supporting Information. [Link]
-
ACS Publications. A Comparison of FTNMR and FTIR Techniques. [Link]
-
The Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882). [Link]
-
International Journal of Research and Analytical Reviews. GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. [Link]
-
ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]
-
National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
-
PubChem. N-Methyl-4-nitroaniline. [Link]
-
Pharmacognosy Journal. Structural Elucidation of Peanut, Sunflower and Gingelly Oils by Using FTIR and 1H NMR Spectroscopy. [Link]
-
ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7).. [Link]
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Pharmaffiliates. CAS No : 851319-32-9 | Product Name : this compound. [Link]
-
JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
National Institute of Standards and Technology. Benzamide - the NIST WebBook. [Link]
-
ResearchGate. FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate..... [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ResearchGate. (PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide. [Link]
-
Chemical Register. This compound (CAS No. 851319-32-9) Suppliers. [Link]
-
Zeitschrift für Naturforschung. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. [Link]
-
ResearchGate. (PDF) On NH NMR Chemical Shifts, Part I. [Link]
-
Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
Sources
- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Nitrobenzamide Derivatives: A Guide for Researchers
The nitrobenzamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. The presence of the nitro group, an electron-withdrawing moiety, profoundly influences the physicochemical properties and pharmacological activities of these derivatives. This guide provides a comparative study of the biological activities of various nitrobenzamide derivatives, offering insights into their mechanisms of action, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Anticancer Activity: Exploiting Tumor Biology
Nitrobenzamide derivatives have emerged as a promising class of anticancer agents, with their efficacy often linked to the unique microenvironment of solid tumors, particularly hypoxia.
Mechanism of Action: Hypoxia-Activated Prodrugs and Signaling Pathway Modulation
A key mechanism underlying the anticancer activity of many nitrobenzamide derivatives is their role as hypoxia-activated prodrugs (HAPs) . Solid tumors frequently contain regions of low oxygen, known as hypoxia. In these hypoxic environments, endogenous reductase enzymes can selectively reduce the nitro group of the nitrobenzamide derivative. This reduction process generates highly reactive and cytotoxic species, such as nitroso and hydroxylamine derivatives, which can induce DNA damage and other cellular insults, leading to cancer cell death. This targeted activation minimizes damage to healthy, well-oxygenated tissues.
Beyond their role as HAPs, certain nitrobenzamide derivatives have been shown to modulate critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis. For instance, some derivatives have been found to interfere with the MAPK signaling pathway, which is frequently dysregulated in various cancers.
Signaling Pathway: Hypoxia-Activated Prodrug Mechanism
Caption: Mechanism of nitrobenzamide derivatives as hypoxia-activated prodrugs.
Comparative Anticancer Activity
The anticancer potency of nitrobenzamide derivatives varies significantly depending on the substitution pattern on the benzamide core. The following table summarizes the 50% growth inhibition (GI50) values for a selection of derivatives against various cancer cell lines.
| Compound ID | Substitution on Benzamide Ring | Cancer Cell Line | GI50 (µM) | Reference |
| 4a | 4-(4-fluorobenzyl)amino-3-nitro | HCT-116 (Colon) | 2.111 | [1] |
| MDA-MB-435 (Melanoma) | 1.904 | [1] | ||
| HL-60 (Leukemia) | 2.056 | [1] | ||
| 4g | 4-(3,4-difluorobenzyl)amino-3-nitro | MDA-MB-435 (Melanoma) | 1.008 | [1] |
| HL-60 (Leukemia) | 3.778 | [1] | ||
| 4l | 4-(2-chlorobenzyl)amino-3-nitro | HCT-116 (Colon) | 3.586 | [1] |
| MDA-MB-435 (Melanoma) | 2.897 | [1] | ||
| HL-60 (Leukemia) | 1.993 | [1] | ||
| SN-38-2-nitrobenzyl | C-10 substituted 2-nitrobenzyl ether of SN-38 | K562 (Leukemia) | 0.0259 | [2] |
| SN-38-3-nitrobenzyl | C-10 substituted 3-nitrobenzyl ether of SN-38 | K562 (Leukemia) | 0.0122 | [2] |
| SN-38-4-nitrobenzyl | C-10 substituted 4-nitrobenzyl ether of SN-38 | K562 (Leukemia) | 0.0580 | [2] |
Experimental Protocols for Anticancer Activity Assessment
This assay provides a quantitative measure of cell density based on the staining of total cellular protein.
Experimental Workflow: SRB Assay
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.
Protocol:
-
Cell Plating: Seed adherent cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of the nitrobenzamide derivatives and a vehicle control. Incubate for 48 hours.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Solubilization: After the plates have air-dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The GI50 value is calculated from the dose-response curve.[3][4]
This assay measures the activity of key executioner caspases in apoptosis.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the nitrobenzamide derivatives for a specified time to induce apoptosis.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a proluminescent substrate for caspase-3 and -7.[5]
-
Lysis and Caspase Reaction: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells. The reagent lyses the cells and initiates the caspase cleavage of the substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for signal stabilization.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[5]
Antimicrobial Activity: A Broad Spectrum of Action
Nitrobenzamide derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.
Mechanism of Action: Generation of Reactive Nitrogen Species
Similar to their anticancer mechanism in hypoxic conditions, the antimicrobial action of nitrobenzamide derivatives is often attributed to the bioreduction of the nitro group by microbial nitroreductases. This enzymatic process, which is more efficient in anaerobic or microaerophilic environments, generates reactive nitrogen species (RNS). These RNS are highly toxic to microorganisms as they can cause extensive damage to cellular components such as DNA, proteins, and lipids, ultimately leading to microbial cell death.
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter for evaluating the potency of antimicrobial agents. The following table presents the MIC values of selected nitrobenzamide derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| A6 | Mycobacterium tuberculosis H37Rv | < 0.016 | [6] |
| A11 | Mycobacterium tuberculosis H37Rv | < 0.016 | [6] |
| C1 | Mycobacterium tuberculosis H37Rv | < 0.016 | [6] |
| C4 | Mycobacterium tuberculosis H37Rv | < 0.016 | [6] |
| Compound 5a | Bacillus subtilis | 6.25 | [7] |
| Escherichia coli | 3.12 | [7] | |
| Compound 6b | Escherichia coli | 3.12 | [7] |
| Compound 6c | Bacillus subtilis | 6.25 | [7] |
Experimental Protocol for Antimicrobial Activity Assessment
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Experimental Workflow: Broth Microdilution for MIC
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the nitrobenzamide derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[8][9]
Enzyme Inhibition: Targeting Key Cellular Processes
Nitrobenzamide derivatives have also been identified as inhibitors of various enzymes, highlighting their potential to modulate specific cellular pathways.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Certain nitrobenzamide derivatives have shown inhibitory activity against PARP enzymes, which are crucial for DNA repair. PARP inhibitors have gained significant attention as anticancer agents, particularly in the context of synthetic lethality in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The benzamide moiety is a common pharmacophore in many known PARP inhibitors.
Phosphodiesterase (PDE) Inhibition
Some nitrobenzimidazole derivatives, which share structural similarities with nitrobenzamides, have been reported as inhibitors of phosphodiesterases (PDEs). PDEs are enzymes that regulate the levels of intracellular second messengers like cAMP and cGMP. Inhibition of specific PDEs can have therapeutic effects in various diseases, including inflammatory conditions and cardiovascular disorders. For example, some 6-nitrobenzimidazole derivatives have shown potent PDE inhibitory activity with IC50 values in the low micromolar range.[10]
Comparative Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| 6-Nitrobenzimidazole Derivatives | Phosphodiesterase | 1.5 - 294.0 | [10] |
| Bis-benzamides | Androgen Receptor-Coactivator Interaction | 0.016 |
Conclusion and Future Perspectives
Nitrobenzamide derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer agents, particularly as hypoxia-activated prodrugs, and their potent antimicrobial properties underscore their therapeutic potential. Furthermore, their ability to inhibit key enzymes like PARPs and PDEs opens up additional avenues for drug development.
Future research in this area should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation nitrobenzamide-based therapeutics. Further elucidation of the specific signaling pathways modulated by these compounds will also provide valuable insights into their mechanisms of action and potential for combination therapies. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of nitrobenzamide-based drug discovery.
References
- Liu, Y., et al. (2019). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. European Journal of Medicinal Chemistry, 182, 111631.
- Khan, K. M., et al. (2011). 6-Nitrobenzimidazole derivatives: Potential phosphodiesterase inhibitors: Synthesis and structure–activity relationship. Bioorganic & Medicinal Chemistry Letters, 21(23), 7063-7066.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
-
Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Frontiers in Pharmacology. (2023). Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. Retrieved from [Link]
-
MDPI. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]
-
protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
- Tranmer, G. K., et al. (2018). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Molecules, 23(8), 2041.
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 (pIC 50 SEM, n = 3) values of indicated compounds against a panel of human PARPs. Retrieved from [Link]
-
MDPI. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]
-
MDPI. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
Frontiers in Pharmacology. (2023). Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. Retrieved from [Link]
-
PubMed. (2015). Galloyl benzamide-based compounds modulating tumour necrosis factor α-stimulated c-Jun N-terminal kinase and p38 mitogen-activated protein kinase signalling pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 (μM) values of PDE5 inhibitors for selected PDE families. Retrieved from [Link]
-
PNAS. (2022). Inhibitors of PARP: Number crunching and structure gazing. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from [Link]
-
Frontiers in Pharmacology. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the active compounds against PDE4. Retrieved from [Link]
-
ResearchGate. (n.d.). PARPi IC50 values for PARP family members. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of reaction involved in the synthesis of nitrobenzamide derivatives. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2017). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti‐inflammatory activity. [A] IC50 values of all the compounds [B.C].... Retrieved from [Link]
-
University of Texas Southwestern Medical Center. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Retrieved from [Link]
-
Lawrence Berkeley National Laboratory. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry-Based Validation of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide
Introduction: The Criticality of Analytical Validation in Drug Development
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of ensuring drug safety and efficacy. For novel compounds such as N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide, a small molecule with potential applications in organic synthesis and drug discovery, establishing a robust analytical profile is paramount.[1] This guide provides an in-depth, comparative analysis of mass spectrometry as the primary technique for the validation of this compound, juxtaposed with alternative analytical methodologies. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Understanding the Analyte: this compound
Before delving into the analytical methodologies, a fundamental understanding of the target molecule is essential.
-
Chemical Formula: C15H13ClN2O3[1]
-
Molecular Weight: 304.73 g/mol [1]
-
Core Structural Features: The molecule comprises a substituted benzamide core, characterized by a nitroaromatic moiety and a chloromethyl group. These features are critical in dictating its behavior in a mass spectrometer and chromatographic systems.
Mass Spectrometry: The Gold Standard for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for the definitive identification and quantification of pharmaceutical compounds and their impurities.[2][3] Its superior sensitivity, specificity, and ability to provide structural information make it an indispensable technique in modern pharmaceutical analysis.[3][4]
Predicted Fragmentation Pattern of this compound
A key aspect of mass spectrometry is the predictable fragmentation of molecules upon ionization. Based on the known fragmentation patterns of aromatic amides, nitroaromatic compounds, and molecules containing a chloromethyl group, we can predict the primary fragmentation pathways for our target molecule.[5][6][7] The most likely cleavage will occur at the amide bond, leading to the formation of a resonance-stabilized benzoyl cation.[6][7][8]
Caption: Predicted Fragmentation Pathway of this compound.
Experimental Protocol: LC-MS/MS Method Development and Validation
The following protocol outlines a systematic approach to developing and validating a robust LC-MS/MS method for the analysis of this compound, in accordance with ICH Q2(R1) guidelines.[9][10]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. rjptonline.org [rjptonline.org]
- 4. HPLC vs. UPLC [webofpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For intermediates like N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide, a key building block in various synthetic pathways, robust and reliable analytical methods are crucial for ensuring quality and consistency. This guide provides an in-depth comparison and cross-validation of three common analytical techniques for the quantification and purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Our focus is not merely on the procedural steps but on the scientific rationale behind the selection of methods and the cross-validation process, ensuring the interchangeability and reliability of data across different analytical platforms. This aligns with the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4][5][6][7]
The cross-validation of analytical methods is a critical exercise when multiple techniques are employed for the analysis of the same analyte.[8][9][10] It provides documented evidence that different validated methods yield comparable results, ensuring consistency in quality control and regulatory submissions.[11][12][13] This guide will walk through the validation of each method and then present a comparative analysis of the results.
The Compound of Interest: this compound
-
Chemical Structure:
-
Significance: An important intermediate in organic synthesis.[15] Its purity and concentration are critical parameters that can influence the yield and impurity profile of the final active pharmaceutical ingredient (API).
dot
Caption: Decision pathway for analytical method selection.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method is the most suitable approach.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is employed for optimal separation of the main component from potential impurities.
-
Rationale: The use of a gradient allows for the elution of compounds with a wider range of polarities. Formic acid is added to improve peak shape and ionization efficiency if the method is to be transferred to an LC-MS system.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Detection Wavelength: 265 nm.
-
Rationale: This wavelength was selected based on the UV spectrum of the analyte, providing a good balance of sensitivity for the main peak and potential impurities.
-
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of the reference standard is prepared in acetonitrile at a concentration of 1 mg/mL. Calibration standards are prepared by serial dilution in the mobile phase.
-
Sample Preparation: The sample is accurately weighed and dissolved in acetonitrile to a target concentration of 0.5 mg/mL.
HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte from blank and placebo. | Peak purity index > 0.999. No interfering peaks observed. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80% to 120% of the target concentration. | 0.4 mg/mL to 0.6 mg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 1.0% Intermediate (Inter-day): ≤ 2.0% | Repeatability: 0.45% Intermediate: 0.82% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in flow rate, column temperature, and mobile phase composition. | All variations resulted in % RSD < 1.5%. |
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the primary technique, GC-MS can be a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC-UV. Given the structure of the target compound, derivatization may be necessary to improve its volatility and thermal stability.[16]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
Rationale: The temperature program is designed to separate the analyte from potential impurities and degradation products.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane. For quantitative analysis, an internal standard would be used.
GC-MS Method Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Unique mass spectrum and retention time for the analyte. No co-eluting interferences. | Distinct mass spectrum with a characteristic fragmentation pattern. No interfering peaks at the analyte's retention time. |
| Linearity (r²) | ≥ 0.995 | 0.9975 |
| Range | 0.1 µg/mL to 10 µg/mL | 0.1 µg/mL to 10 µg/mL |
| Accuracy (% Recovery) | 95.0% to 105.0% | 97.8% - 103.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 5.0% Intermediate (Inter-day): ≤ 10.0% | Repeatability: 3.2% Intermediate: 6.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.02 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.08 µg/mL |
| Robustness | % RSD ≤ 10.0% for minor changes in inlet temperature and oven ramp rate. | All variations resulted in % RSD < 8.0%. |
UV-Vis Spectrophotometry
For a rapid estimation of the concentration of the pure substance, UV-Vis spectrophotometry is a straightforward and cost-effective technique. The presence of chromophores (the nitrophenyl and benzamide groups) in the molecule makes it amenable to this analysis.[17][18][19]
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Acetonitrile (spectroscopic grade).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of the analyte from 200 to 400 nm. Let's assume a λmax of 265 nm.
-
Standard Preparation: A stock solution of 100 µg/mL is prepared in acetonitrile. A series of calibration standards are prepared by dilution.
-
Sample Preparation: The sample is dissolved in acetonitrile to a concentration that falls within the linear range of the calibration curve.
UV-Vis Method Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | The absorption spectrum of the sample should be comparable to that of the standard. | The sample spectrum matches the standard spectrum. |
| Linearity (r²) | ≥ 0.998 | 0.9992 |
| Range | A concentration range where absorbance is between 0.1 and 1.0 AU. | 2 µg/mL to 20 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.1% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 1.0% Intermediate (Inter-day): ≤ 2.0% | Repeatability: 0.65% Intermediate: 1.2% |
| Limit of Detection (LOD) | Calculated based on the standard deviation of the blank. | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Calculated based on the standard deviation of the blank. | 0.6 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in solvent composition. | % RSD < 1.8%. |
dotdot
digraph "cross_validation_workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_hplc" { label="HPLC-UV Method"; bgcolor="#FFFFFF"; "HPLC_Val" [label="Full Validation\n(ICH Q2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_gcms" { label="GC-MS Method"; bgcolor="#FFFFFF"; "GCMS_Val" [label="Full Validation\n(ICH Q2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_uvvis" { label="UV-Vis Method"; bgcolor="#FFFFFF"; "UVVis_Val" [label="Full Validation\n(ICH Q2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Analysis_Sample" [label="Analysis of the Same Batch of\nthis compound", shape=ellipse, fillcolor="#FBBC05"];
"Comparative_Analysis" [label="Comparative Statistical Analysis\n(e.g., t-test, F-test)", shape=diamond, fillcolor="#F1F3F4"];
"Analysis_Sample" -> "HPLC_Val"; "Analysis_Sample" -> "GCMS_Val"; "Analysis_Sample" -> "UVVis_Val";
"HPLC_Val" -> "Comparative_Analysis"; "GCMS_Val" -> "Comparative_Analysis"; "UVVis_Val" -> "Comparative_Analysis"; }
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. fda.gov [fda.gov]
- 14. This compound | 851319-32-9 [amp.chemicalbook.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Measurement of P-nitrophenol with Normalizationally Modified UV-vis Spectrum Methodology in Wide pH Range Wastewater | Semantic Scholar [semanticscholar.org]
- 19. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide against other methods.
A Comparative Guide to the Synthesis of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide
Abstract: This guide provides an in-depth technical comparison of synthetic methodologies for producing this compound, a key intermediate in pharmaceutical manufacturing. We present a detailed protocol for the standard Schotten-Baumann acylation and benchmark it against alternative methods, offering researchers and process chemists the data necessary to select the optimal strategy based on yield, purity, safety, and scalability.
Introduction
This compound is a critical building block in organic synthesis, most notably as a precursor for multi-kinase inhibitors used in oncology. The integrity of the final active pharmaceutical ingredient (API) is contingent upon the quality and purity of such intermediates. Therefore, the selection of a robust, efficient, and scalable synthetic method is of paramount importance in the drug development pipeline.
This guide benchmarks the conventional synthesis of this benzamide derivative against other viable methods. We will delve into the mechanistic underpinnings of each approach, provide detailed, reproducible protocols, and present a comparative analysis of key performance indicators.
Method 1: Standard Synthesis via Schotten-Baumann Acylation
The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution between 4-methyl-3-nitroaniline and 4-(chloromethyl)benzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve an acyl chloride and an amine in the presence of a base.[1][2]
Principle and Rationale:
The reaction proceeds via the nucleophilic attack of the amine nitrogen of 4-methyl-3-nitroaniline on the highly electrophilic carbonyl carbon of 4-(chloromethyl)benzoyl chloride.[3] A base, such as triethylamine, pyridine, or aqueous sodium hydroxide, is essential to neutralize the hydrochloric acid (HCl) byproduct.[4] This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[5] The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent hydrolysis of the reactive acyl chloride.[1][4]
Experimental Protocol: Schotten-Baumann Synthesis
-
Materials:
-
4-methyl-3-nitroaniline (1.0 eq)
-
4-(Chloromethyl)benzoyl chloride (1.05 eq)[4]
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Preparation: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve 4-methyl-3-nitroaniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve 4-(chloromethyl)benzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 20-30 minutes.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[1]
-
Expected Results:
-
Yield: 85-95%
-
Purity: >98% (by HPLC)
-
Physical Appearance: Brownish solid.[6]
-
Melting Point: 161-165°C.[6]
Alternative Synthesis Methods
While the Schotten-Baumann reaction is robust, alternative strategies may offer advantages in specific contexts, such as improved safety profiles or the use of more sustainable reagents.
Method 2: In Situ Acyl Chloride Formation
This method avoids the isolation of the often lachrymatory and moisture-sensitive 4-(chloromethyl)benzoyl chloride.[2] The acyl chloride is generated in situ from 4-(chloromethyl)benzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed immediately by the addition of the amine.
Principle and Rationale:
Carboxylic acids can be activated towards nucleophilic attack by converting them into more reactive acyl chlorides. Oxalyl chloride is often preferred for its mild conditions and volatile byproducts (CO, CO₂, HCl).[7] A catalytic amount of N,N-dimethylformamide (DMF) is typically used to form the Vilsmeier reagent, which is the active catalytic species.
Experimental Protocol: In Situ Synthesis
-
Activation: Suspend 4-(chloromethyl)benzoic acid (1.05 eq) in anhydrous DCM with a catalytic amount of DMF under a nitrogen atmosphere.
-
Acyl Chloride Formation: Add oxalyl chloride (1.1 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases.[7]
-
Amine Addition: In a separate flask, prepare a solution of 4-methyl-3-nitroaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.
-
Work-up & Purification: Follow steps 5-9 from the Schotten-Baumann protocol.
Method 3: Peptide Coupling Reagents
This approach circumvents the need for an acyl chloride altogether, instead utilizing common peptide coupling reagents to directly form the amide bond from the carboxylic acid and the amine.
Principle and Rationale:
Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond. The main byproduct of DCC is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration.
Experimental Protocol: DCC Coupling
-
Preparation: Dissolve 4-(chloromethyl)benzoic acid (1.05 eq), 4-methyl-3-nitroaniline (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous THF.
-
Coupling Agent Addition: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in THF dropwise.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Byproduct Removal: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Work-up & Purification: Concentrate the filtrate and redissolve in ethyl acetate. Wash sequentially with 1 M HCl and saturated NaHCO₃ solution. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Comparative Analysis
| Parameter | Method 1: Schotten-Baumann | Method 2: In Situ Acyl Chloride | Method 3: DCC Coupling |
| Starting Materials | 4-methyl-3-nitroaniline, 4-(chloromethyl)benzoyl chloride | 4-methyl-3-nitroaniline, 4-(chloromethyl)benzoic acid, Oxalyl Chloride | 4-methyl-3-nitroaniline, 4-(chloromethyl)benzoic acid, DCC |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purity | High (>98%) after recrystallization | High, comparable to Method 1 | Good, may require chromatography to remove residual DCU |
| Reaction Time | 4-6 hours | 6-8 hours (including activation) | 12-18 hours |
| Reagent Handling | Requires handling of moisture-sensitive and lachrymatory acyl chloride | Avoids handling acyl chloride, but uses toxic oxalyl chloride | Uses solid, easy-to-handle reagents |
| Scalability | Excellent, widely used in industry | Good, but requires careful control of gas evolution | Moderate, filtration of DCU can be cumbersome on a large scale |
| Cost | Generally most cost-effective if acyl chloride is available | Can be more expensive due to the cost of the chlorinating agent | Often the most expensive due to the cost of coupling reagents |
Discussion
Method 1 (Schotten-Baumann) remains the gold standard for this synthesis on an industrial scale. Its high yield, relatively short reaction time, and cost-effectiveness are significant advantages. The primary drawback is the need to handle 4-(chloromethyl)benzoyl chloride, which is corrosive and moisture-sensitive.[4]
Method 2 (In Situ Acyl Chloride) offers a compelling alternative by avoiding the isolation and storage of the acyl chloride. This can improve operational safety and convenience. However, the use of toxic and corrosive reagents like oxalyl chloride or thionyl chloride requires a well-ventilated fume hood and careful handling. The overall yield is typically slightly lower than the standard method.
Method 3 (DCC Coupling) is the mildest of the three methods and is well-suited for small-scale laboratory synthesis, particularly when dealing with sensitive substrates. The primary disadvantages are the longer reaction times, the higher cost of the reagents, and the potential difficulty in completely removing the dicyclohexylurea (DCU) byproduct, which may necessitate column chromatography.
Visualizing the Standard Workflow
The following diagram illustrates the general workflow for the benchmarked Schotten-Baumann synthesis of this compound.
Caption: Workflow for the Schotten-Baumann Synthesis.
Conclusion
For the large-scale industrial synthesis of this compound, the Schotten-Baumann acylation (Method 1) remains the most practical and economically viable choice due to its high yields and efficiency. For laboratory-scale synthesis where handling of acyl chlorides is a concern, the in situ formation method (Method 2) provides a good balance of yield and safety. The DCC coupling method (Method 3) is best reserved for small-scale applications or when particularly mild conditions are required. The selection of the optimal method will ultimately depend on the specific requirements of the project, including scale, budget, and available equipment.
References
- Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Arom
- Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines.
- Synthesis and analysis of amides.
- Synthesis of benzanilide from aniline and benzoyl chloride pdf. NLM.
- Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™.
- This compound.
- This compound. ChemicalBook.
- N-{[(4-Nitrophenyl)amino]methyl}benzamide.
- Reactions with 4-(Chloromethyl)benzoyl Chloride. BenchChem Technical Support.
- Synthesis of A. 4-(Chloromethyl)benzoyl chloride. PrepChem.com.
- Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.
- Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines.
- The synthesis of (Z)-4-methyl-N(4-nitrophenyl)benzohydrazonyl bromide.
- 4-(Chloromethyl)benzoyl Chloride Reactions. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 851319-32-9 [amp.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide Derivatives
This guide provides a comprehensive framework for the in vitro validation of novel compounds derived from the N-phenylbenzamide scaffold, specifically focusing on derivatives of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide. This class of compounds is of significant interest in drug discovery, with related structures showing potential as inhibitors of protein kinases and as anticancer agents.[1][2] The following sections offer a detailed comparison of key assays, step-by-step protocols grounded in scientific causality, and the core principles of analytical validation essential for generating robust and reliable data for drug development professionals.
Part 1: The Foundational Screen — Assessing Cellular Viability and Cytotoxicity
The initial step in characterizing a new library of potential therapeutic compounds is to assess their general effect on cell health. This is most commonly achieved through cytotoxicity or cell viability assays. These assays measure the metabolic activity of living cells, which is directly proportional to the number of viable cells in a culture.[3][4] Among the most established methods are those based on the reduction of tetrazolium salts. Here, we compare two of the most prevalent: the MTT and XTT assays.
The core principle for both assays relies on the action of mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[3][5] The critical difference lies in the chemical properties of the final product.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This first-generation salt is reduced to a purple formazan crystal that is insoluble in water.[5][6] This necessitates an additional solubilization step using an organic solvent like DMSO, which adds time and a potential source of error to the workflow.[3][6]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Developed to overcome the limitations of MTT, this second-generation salt is reduced to an orange formazan product that is water-soluble .[3][6] This eliminates the need for a solubilization step, resulting in a more streamlined and efficient protocol with lower variability.[6]
For modern screening applications where efficiency and reproducibility are paramount, the XTT assay is often the superior choice.[6]
Comparative Overview: MTT vs. XTT Assays
| Feature | MTT Assay | XTT Assay | Rationale & Causality |
| Principle | Reduction of yellow MTT to purple, insoluble formazan by mitochondrial dehydrogenases.[4] | Reduction of pale XTT to orange, water-soluble formazan by mitochondrial dehydrogenases.[4] | Both measure metabolic activity as a proxy for cell viability. The key difference is the solubility of the end product. |
| Workflow | Requires a final solubilization step to dissolve formazan crystals.[3] | No solubilization step required; formazan is secreted into the culture medium.[6] | The elimination of the solubilization step in the XTT assay reduces handling, minimizes cell loss, and decreases the risk of incomplete dissolution, thereby improving reproducibility.[6] |
| Throughput | Lower, due to the additional solubilization and centrifugation steps. | Higher; more amenable to automation and high-throughput screening (HTS) in 96- and 384-well formats.[6] | Fewer steps directly translate to faster processing times and scalability. |
| Sensitivity | Generally considered sensitive, but can be affected by incomplete formazan solubilization. | Often provides higher sensitivity and a wider dynamic range.[5][7] | The water-soluble product allows for a more homogenous solution, leading to more accurate absorbance readings. |
| Interference | Can be susceptible to interference from compounds affecting cellular redox potential. | Also susceptible to redox-active compounds, but the inclusion of an electron-coupling reagent can help stabilize the reaction.[3][4] | Any compound that can chemically reduce tetrazolium salts or alter the cell's redox state can produce false-positive results. |
Experimental Protocol: XTT Cell Viability Assay
This protocol is designed as a self-validating system, incorporating essential controls for robust data interpretation.
Materials:
-
HeLa (or other relevant cancer cell line) cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
Test compounds (dissolved in DMSO, serially diluted)
-
Positive control (e.g., Doxorubicin)
-
XTT Reagent and Electron-Coupling Reagent (available in commercial kits)
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at 450-500 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Scientist's Note: Seeding density is critical. Too few cells will yield a low signal; too many may lead to overgrowth and nutrient depletion, affecting metabolic activity irrespective of the compound's effect. An initial cell titration experiment is recommended to determine the optimal density for your specific cell line and assay duration.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound derivatives. The final DMSO concentration in the well should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Add 10 µL of the diluted compounds to the respective wells. Include the following controls:
-
Vehicle Control: Wells with cells treated only with the vehicle (e.g., 0.5% DMSO in medium). This represents 100% viability.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
Incubate for 48-72 hours (or the desired exposure time).
-
-
XTT Reagent Addition:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.[3]
-
Scientist's Note: The electron-coupling reagent acts as an intermediate electron acceptor, improving the efficiency of XTT reduction and enhancing the sensitivity of the assay.[4]
-
Add 50 µL of the activated XTT solution to each well.[3]
-
-
Incubation and Measurement:
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[3] The optimal incubation time may vary between cell lines and should be determined empirically.
-
Measure the absorbance of the orange formazan product at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract non-specific background absorbance.[3]
-
-
Data Analysis:
-
Subtract the background absorbance (blank wells) from all other readings.
-
Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[8]
-
Visualization: XTT Assay Workflow
Caption: Workflow for the XTT cell viability assay.
Part 2: Pinpointing the Mechanism — In Vitro Kinase Inhibition Assay
If a compound derivative shows potent cytotoxicity, the next logical step is to identify its molecular target. Given that many N-phenylbenzamide scaffolds are known to target protein kinases—enzymes that are frequently dysregulated in cancer—a direct kinase inhibition assay is a crucial validation step.[1][9]
In vitro kinase assays directly measure the ability of a compound to block the enzymatic activity of a specific kinase.[10] A variety of formats exist, including radiometric and fluorescence/luminescence-based methods.[11] Luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo™ or Kinase-Glo®) are widely used in drug discovery for their high sensitivity and HTS compatibility.
Principle of Luminescence-Based Kinase Assay (ATP Consumption)
The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the substrate, ATP, and the inhibitor. The amount of ATP consumed is directly proportional to the kinase activity. In the second step, the reaction is stopped, and a luciferase/luciferin-based reagent is added. The amount of remaining ATP is converted into a luminescent signal. Therefore, high kinase activity results in low luminescence, while effective inhibition of the kinase results in high luminescence.
Visualization: Kinase Signaling and Inhibition
Caption: Inhibition of a kinase signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Materials:
-
Recombinant purified kinase of interest
-
Specific peptide or protein substrate
-
Low-volume, white 384-well assay plates
-
Test compounds (serially diluted in DMSO)
-
Reference inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)
-
Kinase assay buffer
-
ATP solution
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Methodology:
-
Assay Preparation:
-
Prepare all reagents in the appropriate kinase assay buffer.
-
Add 2.5 µL of test compound dilutions or controls (vehicle DMSO for 0% inhibition, reference inhibitor for 100% inhibition) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Add 2.5 µL of a 2X kinase/substrate mix to each well.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution.
-
Scientist's Note: The concentration of ATP is a critical parameter. For determining the IC₅₀ of ATP-competitive inhibitors, the ATP concentration should be set at or near the Michaelis-Menten constant (Km) for the specific kinase.[12] Using excessively high ATP concentrations will shift the IC₅₀ value higher, making the compound appear less potent than it actually is.
-
Incubate the plate at room temperature for 1 hour (or as optimized for the specific kinase).
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Scientist's Note: This step uses luciferase to convert the remaining ATP to light. The reagent also contains components to stop the kinase reaction, ensuring the measured signal is stable.
-
-
Luminescence Detection:
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP, which is then consumed by a second, thermostable luciferase to generate a stable luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Treated - Signal_Positive) / (Signal_Vehicle - Signal_Positive))
-
Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Part 3: The Pillars of Trustworthiness — Core Principles of Assay Validation
Generating data is insufficient; the data must be reliable, reproducible, and fit for its intended purpose. Adherence to formal validation principles is non-negotiable in drug development. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for analytical procedure validation.[13][14][15]
Key Performance Characteristics for In Vitro Assay Validation
| Parameter | Definition | Why It Matters in This Context |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[16] | Ensures the assay signal comes from the intended biological activity (e.g., formazan production or ATP depletion) and not from compound interference (e.g., compound auto-fluorescence or direct reduction of XTT). |
| Accuracy | The closeness of test results to the true value.[16] | Demonstrates that the calculated IC₅₀ value is a true representation of the compound's potency. It is often assessed by spike-and-recovery experiments or comparison to a reference standard. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Expressed as repeatability (intra-assay) and intermediate precision (inter-assay).[13] | High precision (low %RSD or standard deviation) indicates that the assay yields consistent results on different days and with different operators, ensuring the data is reproducible. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[16] | For assays like XTT, this confirms that the absorbance signal is proportional to the number of viable cells, validating the measurement system. |
| Range | The interval between the upper and lower concentrations of an analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[13][15] | Defines the boundaries (e.g., minimum and maximum detectable cell numbers or kinase activity) within which the assay is reliable. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16] | Assesses the reliability of the assay when faced with minor deviations in protocol, such as slight changes in incubation time or temperature, ensuring it is transferable between labs. |
Comparative Data Summary (Hypothetical)
The ultimate goal is to use these validated assays to compare the performance of novel derivatives against each other and against a known standard.
| Compound ID | Cytotoxicity IC₅₀ (HeLa Cells, µM) | Target Kinase IC₅₀ (µM) | Selectivity Index (Cytotoxicity/Kinase) |
| Parent Compound | 15.2 | 8.5 | 1.8 |
| Derivative A | 25.8 | > 50 | N/A |
| Derivative B | 1.2 | 0.05 | 24 |
| Derivative C | 0.9 | 2.1 | 0.43 |
| Reference Inhibitor | 2.5 | 0.08 | 31.3 |
Interpretation:
-
Derivative A shows low activity.
-
Derivative B is a highly promising candidate. It is more potent in both assays than the parent compound and shows a good selectivity index, suggesting its cytotoxicity is likely driven by on-target kinase inhibition.
-
Derivative C is highly cytotoxic but less potent against the target kinase, suggesting potential off-target effects or a different mechanism of action that warrants further investigation.
By systematically applying these comparative assays and adhering to rigorous validation principles, researchers can confidently identify and advance the most promising compounds from the this compound series for further preclinical development.
References
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. Retrieved from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). GMP-Verlag. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
MTT assay. (n.d.). Wikipedia. Retrieved from [Link]
-
Validation Study of In Vitro Cytotoxicity Test Methods. (2025, July 7). National Toxicology Program - NIH. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. (n.d.). J-STAGE. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. (n.d.). J-STAGE. Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central. Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI - NIH. Retrieved from [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020, February 26). Frontiers. Retrieved from [Link]
-
In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed - NIH. Retrieved from [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021, November 25). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (2020, September). ResearchGate. Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. jsaae.or.jp [jsaae.or.jp]
- 9. reactionbiology.com [reactionbiology.com]
- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Head-to-Head Comparison of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide and Its Analogs: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide and its structurally related analogs. While the primary compound is noted in chemical literature as a synthetic intermediate, this document explores its potential biological significance by analyzing the performance of analogous structures for which experimental data is available. This comparative analysis is intended for researchers, scientists, and drug development professionals to inform future research and synthesis efforts in the pursuit of novel therapeutic agents.
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities. The subject of this guide, this compound, combines several key pharmacophoric features: a substituted nitrophenyl ring, a central benzamide linkage, and a reactive chloromethyl group. While direct biological data for this specific molecule is not extensively available in the public domain, a wealth of information exists for its structural analogs. By examining the structure-activity relationships (SAR) of these related compounds, we can infer the potential bioactivity and guide the rational design of novel derivatives.
This guide will dissect the constituent parts of this compound, presenting a comparative analysis of analogs that share its core moieties. We will delve into the known anticancer, antimicrobial, and enzyme-inhibitory activities of these related compounds, supported by experimental data from peer-reviewed literature.
General Synthesis of Benzamide Derivatives
The synthesis of N-phenylbenzamide derivatives typically involves the coupling of a substituted aniline with a substituted benzoic acid or its corresponding acyl chloride. A common synthetic route is illustrated below.
Caption: General Synthetic Pathway for N-Substituted Benzamides.
Comparative Analysis of Structural Moieties and Biological Activity
The N-Phenylbenzamide Core: A Versatile Scaffold
The N-phenylbenzamide backbone is a common feature in a multitude of biologically active molecules. Its derivatives have been explored for a wide range of therapeutic applications, including antiviral and anticancer activities.
For instance, a series of N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV71). Among the tested compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide demonstrated significant activity against various EV71 strains with IC50 values in the low micromolar range.[1][2] This highlights the potential of the N-phenylbenzamide scaffold as a starting point for the development of potent antiviral agents.
In the context of oncology, novel imidazole-based N-phenylbenzamide derivatives have been synthesized and shown to exhibit cytotoxic activity against cancer cell lines, with some derivatives displaying IC50 values between 7.5 and 11.1 μM.[3] Furthermore, certain benzamide derivatives have been found to overcome multidrug resistance in cancer cells by inhibiting ABCG2 transporters.[4]
The Role of the Nitro Group: A Double-Edged Sword
The presence of a nitro group on an aromatic ring can significantly influence a molecule's biological activity. Nitroaromatic compounds are known to possess a broad spectrum of activities, including antimicrobial and anticancer effects.[5] The antimicrobial action is often attributed to the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species.[6]
In the realm of anticancer research, nitrobenzamide derivatives have shown promise. For example, a series of nitro-substituted benzamide derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition of nitric oxide production in macrophages.[7] Additionally, novel nitrobenzamide derivatives have demonstrated potent in vitro antitubercular activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) of less than 0.016 μg/mL against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains.[8]
However, the presence of a nitro group can also be associated with toxicity, and its reduction can lead to the formation of potentially carcinogenic intermediates. Therefore, the strategic placement and electronic environment of the nitro group are crucial in designing safe and effective therapeutic agents.
The Influence of the Chloromethyl Group: A Reactive Handle
The 4-chloromethylbenzamide moiety provides a reactive "handle" that can potentially alkylate biological nucleophiles, such as cysteine residues in proteins. This reactive nature can be harnessed for targeted covalent inhibition, a strategy that has led to the development of highly potent and selective drugs. While specific data on this compound is lacking, the principle of using a reactive chloromethyl group to achieve covalent modification of a biological target is a well-established concept in drug design.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related compounds, several key SAR insights can be drawn that may be applicable to this compound and its future analogs:
-
Substituents on the N-phenyl ring: The nature and position of substituents on the aniline-derived ring are critical for activity. Electron-withdrawing groups, such as the nitro group, have been shown to be important for the activity of some benzamide series.[9]
-
Substituents on the benzoyl ring: Modifications to the benzoyl portion of the molecule can modulate potency and selectivity. The chloromethyl group in the parent compound suggests a potential for covalent interaction, which could be explored with other reactive groups.
-
The Amide Linker: The amide bond itself is a key structural feature, providing a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets.
The following diagram illustrates the key structural features of this compound and highlights areas for potential modification based on SAR principles.
Caption: Structure-Activity Relationship (SAR) map for this compound.
Experimental Protocols for Evaluation
For researchers interested in synthesizing and evaluating this compound or its analogs, the following experimental workflows are recommended.
In Vitro Cytotoxicity Screening
A primary step in evaluating novel compounds is to assess their cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control, typically DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[10]
The following diagram outlines the workflow for in vitro evaluation of benzamide derivatives.
Sources
- 1. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors | MDPI [mdpi.com]
- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
- 9. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Quantitative NMR (qNMR) for the Absolute Purity Determination of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's absolute purity is not merely a regulatory hurdle but a cornerstone of ensuring the safety, efficacy, and batch-to-batch consistency of active pharmaceutical ingredients (APIs). For a key intermediate like N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide, a building block in various synthetic pathways, a robust and accurate purity assessment is paramount.[1][2] This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques, supported by detailed experimental protocols and data, to establish its superiority as a primary method for absolute purity determination.
Unlike relative chromatographic methods that depend on the availability of a certified reference standard of the exact same compound, qNMR stands as a direct and primary analytical method.[3] The fundamental principle of qNMR is that the integral of an NMR peak is directly proportional to the number of nuclei giving rise to the signal.[4] This allows for the direct quantification of an analyte against a certified internal standard of a different, structurally unrelated compound, providing a true measure of mass fraction purity.[3][4]
The Principle of Absolute Purity by ¹H-qNMR
Quantitative ¹H-NMR (qHNMR) leverages the inherent quantitative nature of NMR spectroscopy.[5] By co-dissolving a precisely weighed amount of the analyte (the compound of interest) and a precisely weighed amount of a high-purity, certified internal standard in a deuterated solvent, a single spectrum can provide all the information needed for purity calculation.[6]
The absolute purity of the analyte is calculated using the following master equation:[4][7]
Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I : Integral value of the signal for the analyte or standard.
-
N : Number of protons giving rise to the selected signal.
-
M : Molar mass of the analyte or standard.
-
m : Weighed mass of the analyte or standard.
-
P : Purity of the internal standard (as a mass fraction).
-
analyte : Refers to this compound.
-
std : Refers to the internal standard.
This direct, equation-based approach eliminates the need for creating calibration curves and makes qNMR a powerful, orthogonal technique to traditional methods like HPLC.[4][8][9]
Experimental Protocol: qNMR Purity of this compound
This protocol describes a self-validating system for determining the absolute purity of the target analyte. The causality behind each step is explained to ensure scientific rigor and reproducibility.
Selection of Internal Standard and Solvent (Method Planning)
-
Analyte: this compound (Molar Mass: 304.73 g/mol )[10]
-
Internal Standard: Maleic Acid (Certified Reference Material, Purity ≥ 99.5%).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic compounds, including amides.[12] It solubilizes both the analyte and the maleic acid standard completely, which is essential for obtaining a homogeneous solution and sharp NMR signals.
-
Sample Preparation
Causality: Accurate weighing is the most critical step for an accurate qNMR result. A microbalance is essential to minimize uncertainty in the mass measurements.[4]
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial using a microbalance with 0.001 mg readability. Record the exact mass (manalyte).
-
To the same vial, add approximately 8 mg of the maleic acid internal standard, accurately weighed. Record the exact mass (mstd).
-
Using a calibrated pipette, add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the vial for 2 minutes or until both the analyte and the internal standard are fully dissolved. A clear, homogeneous solution is required.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
Causality: Acquisition parameters are optimized to ensure that the signal intensity is truly proportional to the number of protons. A long relaxation delay (D1) is crucial to allow all protons to fully return to their equilibrium state before the next pulse, preventing signal saturation and ensuring accurate integration.[13]
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Program: Standard 1D proton experiment (e.g., Bruker 'zg30')
-
Pulse Angle: 30° (A smaller flip angle reduces the necessary relaxation delay, but a 90° pulse with a longer delay is also acceptable).
-
Relaxation Delay (D1): 30 seconds. (This should be at least 5 times the longest T₁ relaxation time of any proton in both the analyte and the standard).
-
Acquisition Time (AQ): 4 seconds.
-
Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio >250:1 for the signals to be integrated).[1][14]
-
Temperature: 298 K, regulated.
Data Processing and Purity Calculation
Causality: Manual and careful processing is recommended to avoid errors introduced by automated routines. Correct phasing and baseline are critical for accurate integration.[4]
-
Apply a small exponential line broadening (LB = 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Manually phase the spectrum to achieve a pure absorption signal for all peaks.
-
Apply a polynomial baseline correction across the entire spectrum.
-
Signal Selection for Integration:
-
Analyte: Integrate the singlet corresponding to the chloromethyl protons (-CH₂Cl), expected around 4.8 ppm. This signal is sharp, well-separated, and represents 2 protons (Nanalyte = 2).
-
Standard: Integrate the singlet for the two olefinic protons of maleic acid at ~6.3 ppm (Nstd = 2).
-
-
Calculation: Use the recorded masses, molar masses, and integral values in the master equation provided above to calculate the absolute purity.
Workflow for qNMR Purity Determination
Caption: Workflow for absolute purity determination by qNMR.
Comparison with Alternative Purity Determination Methods
While qNMR is a powerful primary method, it is crucial to understand its performance in the context of other widely used techniques. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[1]
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Differential Scanning Calorimetry (DSC) |
| Principle | Direct measurement based on molar ratio to an internal standard.[4] | Separation based on polarity; quantification based on UV absorbance relative to a standard.[15] | Measures heat flow difference to determine melting point depression caused by impurities. |
| Nature of Method | Primary / Absolute[3][9] | Relative / Comparative | Absolute (for high-purity crystalline solids) |
| Reference Standard | Requires a certified standard of a different compound.[3] | Requires a certified reference standard of the same analyte for accurate quantification.[15] | No external standard required. |
| Accuracy & Precision | Very high; low uncertainty (<1% RSD achievable).[16] | High, but dependent on the purity of the reference standard and equal response factors. | Good for >98.5% purity; less accurate for lower purity samples. |
| Selectivity | High; resolves structurally different molecules. Can be challenging with signal overlap.[4] | Very high; excellent for separating isomers and closely related impurities. | Not selective; measures total mole fraction of all impurities. |
| Detection of Impurities | Detects all proton-containing impurities, including residual solvents and water.[8][9] | Only detects chromophoric impurities. Non-UV active impurities are missed.[15] | Only detects impurities soluble in the melt. |
| Sample Throughput | Moderate to High. A single experiment provides identity and purity.[17] | High, especially with an established method and autosampler. | Low to Moderate. |
| Sample Nature | Non-destructive.[8][17] | Destructive. | Destructive. |
| Validation | Straightforward validation protocols are well-established.[18] | Requires extensive validation as per ICH guidelines (Q2(R2)).[19][20] | Requires careful validation of thermal events. |
Logical Comparison of Purity Methodologies
Caption: Logical comparison of primary vs. relative analytical methods.
Conclusion: The Authoritative Choice for Absolute Purity
For the absolute purity determination of this compound, qNMR emerges as a superior and authoritative method. Its status as a primary technique provides a direct, SI-traceable measurement of purity that is not contingent on a difficult-to-source, certified reference material of the analyte itself.[11] While HPLC offers excellent separation capabilities for impurity profiling, it fails to provide a true absolute purity value without a like-for-like standard and is blind to non-chromophoric impurities like residual solvents.[15] DSC is limited to highly pure, crystalline materials and lacks specificity.
By integrating qNMR into the analytical workflow, researchers and drug development professionals can achieve a highly accurate, precise, and defensible purity value.[21] The non-destructive nature of the technique also preserves precious material, while the single-experiment acquisition of both structural and quantitative data enhances efficiency.[8][17] Therefore, qNMR should be considered an essential and indispensable tool for the rigorous quality assessment of novel pharmaceutical compounds.
References
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Purity Calculation. (2013, January 11). Mestrelab Resources. Retrieved from [Link]
-
qHNMR for purity determination. (n.d.). Slideshare. Retrieved from [Link]
-
qNMR Purity Recipe Book (3 - Data Processing). (2016, October 26). Mestrelab Research. Retrieved from [Link]
-
Guideline for qNMR Analysis. (2020, January 17). ValidNMR. Retrieved from [Link]
-
ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). CordenPharma. Retrieved from [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). MDPI. Retrieved from [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. Retrieved from [Link]
-
qNMR - Quantitative Analysis by NMR. (2022, December 19). JEOL Ltd. Retrieved from [Link]
-
What is qNMR and why is it important?. (2012, December 4). Mestrelab Resources. Retrieved from [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications. Retrieved from [Link]
-
Purity comparison by NMR and HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central. Retrieved from [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved from [Link]
-
A Routine Experimental Protocol for qHNMR Illustrated with Taxol. (n.d.). PubMed Central. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Determining and reporting purity of organic molecules: why qNMR. (2013, February). PubMed. Retrieved from [Link]
-
Let's try doing quantitative NMR. (n.d.). JEOL Ltd. Retrieved from [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). ACS Publications. Retrieved from [Link]
-
Quantitative NMR Spectroscopy. (2017, November). University of Oxford. Retrieved from [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI. Retrieved from [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. Retrieved from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
-
Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace. Retrieved from [Link]
-
ICH Validation Analitcs Methods. (n.d.). Scribd. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (2014, May 13). ResearchGate. Retrieved from [Link]
-
N-{[(4-Nitrophenyl)amino]methyl}benzamide. (2025, October 15). ResearchGate. Retrieved from [Link]
-
N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide. (n.d.). PubChemLite. Retrieved from [Link]
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. enovatia.com [enovatia.com]
- 16. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 17. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. database.ich.org [database.ich.org]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide: A Comprehensive Safety and Operational Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and operational directives for the handling, storage, and disposal of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide (CAS No. 851319-32-9). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is synthesized from an analysis of its constituent functional groups—a nitrophenyl moiety and a chloromethylbenzamide structure—and established protocols for analogous chemical entities. The procedures outlined herein are designed to empower researchers with the knowledge to manage this substance responsibly, ensuring both personal safety and experimental integrity.
Hazard Analysis: A Structurally-Informed Perspective
-
Aromatic Nitro Group: Compounds containing the nitrophenyl group are known for their potential toxicity upon ingestion, inhalation, or skin absorption.[2] A significant concern is the risk of methemoglobinemia , a condition that impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis (blue-colored skin), headache, dizziness, and nausea.[2][3]
-
Chloromethyl Group: The presence of a chloromethyl group suggests the compound may act as an irritant and a lachrymator (a substance that irritates the eyes and causes tearing). Similar compounds can be corrosive and cause severe skin and eye irritation or burns.[4][5]
-
Solid Form: As a solid, likely a powder or crystalline substance, it poses an inhalation hazard if dust is generated.[6][7][8]
Therefore, this compound should be handled as a substance that is potentially toxic, irritating to the skin, eyes, and respiratory system, and harmful if inhaled or swallowed.[9][10]
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The following table details the minimum required equipment.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Full-Face Shield | Standard safety glasses are insufficient. Chemical safety goggles providing a full seal around the eyes must be worn.[8] A full-face shield is required over the goggles when handling larger quantities or when there is a risk of splashing or dust generation.[11] |
| Hand Protection | Chemical-Resistant Gloves (Double Gloving Recommended) | Nitrile or neoprene gloves provide good resistance against a range of chemicals.[12][13] Due to the compound's hazardous nature, double gloving is the recommended practice. Inspect gloves for any signs of degradation or punctures before each use.[11][14] Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.[14] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical Apron | A fully buttoned, flame-resistant lab coat should be worn to protect against skin contact.[8][11] When handling the solid or preparing solutions, a chemical-resistant apron made of materials like PVC or neoprene should be worn over the lab coat for additional protection against spills.[12][15] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound must be performed within a certified chemical fume hood to control exposure.[6] If there is any potential for dust generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[11][16] Annual fit testing is mandatory for all respirator users.[11] |
Operational Protocol: A Step-by-Step Workflow
Adherence to a systematic workflow is critical for minimizing risk. The following protocol details the procedural steps for preparation, handling, and post-handling operations.
Pre-Handling Preparations
-
Area Designation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.
-
Safety Equipment Check: Verify that a safety shower and eyewash station are accessible and operational.[9]
-
Waste Assembly: Prepare designated, clearly labeled waste containers for solid chemical waste, contaminated sharps, and contaminated disposable PPE.
-
Spill Kit: Ensure a chemical spill kit equipped for handling solid toxic compounds is readily available. This should include absorbent materials, neutralizing agents (if applicable), and appropriate PPE.[7]
-
Review Protocol: Before beginning, review this handling protocol and the experimental plan to ensure all steps are understood.
Handling Procedure
Caption: Workflow for Safe Handling of this compound.
-
Compound Retrieval: The compound is stored at 2-8°C.[1] Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: All weighing operations must be conducted within a chemical fume hood or a ventilated balance enclosure to prevent the release of dust. Use anti-static weighing dishes to minimize dispersal of the powder.
-
Experimental Use: When adding the compound to reaction vessels or dissolving it, do so slowly and carefully to avoid splashing and dust generation. Always keep containers sealed when not in use.[6][7]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.[9] Aromatic nitro compounds can react vigorously or explosively with bases.[17]
Post-Handling Decontamination and Cleanup
-
Surface Decontamination: Thoroughly wipe down all surfaces within the fume hood and any equipment used with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Equipment Cleaning: Clean all non-disposable equipment (e.g., spatulas, glassware) according to standard laboratory procedures for hazardous materials.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, chemical apron, face shield, lab coat, inner gloves, and finally, safety goggles and respirator.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.[6][7]
Spill and Exposure Management
In Case of a Spill:
-
Minor Spill (in fume hood): Remove all ignition sources.[6] Use dry cleanup procedures; do not sweep.[6][7] Gently cover the spill with an absorbent material, place it in a sealed, labeled container, and decontaminate the area.
-
Major Spill (outside fume hood): Evacuate the area immediately and alert emergency personnel.[6] Prevent entry and ensure the area is well-ventilated from a safe distance.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[9] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous. Segregate waste streams to ensure proper disposal.
| Waste Stream | Container Type | Disposal Procedure |
| Solid Chemical Waste | Labeled, sealed, and chemically resistant container. | Includes excess compound, contaminated absorbent materials, and weighing papers. |
| Contaminated Disposables | Labeled, sealed plastic bag or container. | Includes used gloves, disposable aprons, bench paper, and cleaning materials. |
| Contaminated Glassware | Puncture-resistant container labeled "Contaminated Sharps". | Includes broken glassware or disposable pipettes that have come into contact with the compound. |
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never dispose of this chemical down the drain.[5]
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Personal safety and protective clothing. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: BENZENE, 1-(CHLORO- METHYL)-4-NITRO-. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Personal safety and protective clothing [fao.org]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 16. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 17. NITROPHENOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
